molecular formula C20H10 B050411 Corannulene CAS No. 5821-51-2

Corannulene

Cat. No.: B050411
CAS No.: 5821-51-2
M. Wt: 250.3 g/mol
InChI Key: VXRUJZQPKRBJKH-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

hexacyclo[11.5.2.04,17.07,16.010,15.014,18]icosa-1(18),2,4(17),5,7(16),8,10(15),11,13,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11(1)16-17(12)19(14)20(15)18(13)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRUJZQPKRBJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474164
Record name Corannulene
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Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5821-51-2
Record name Dibenzo[ghi,mno]fluoranthene
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Record name Corannulene
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Record name Corannulene
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Record name CORANNULENE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Unique Properties of the Corannulene Nucleus

This compound (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, stands as a molecule of significant scientific interest due to its unique structural, electronic, and dynamic properties. As a fragment of buckminsterfullerene, it is often referred to as a "buckybowl" and serves as a foundational building block in the fields of materials science, supramolecular chemistry, and nanotechnology.[1] This guide provides a comprehensive overview of the core characteristics of the this compound nucleus, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and application of this fascinating molecule.

Unique Structural Properties

The most defining feature of this compound is its non-planar, bowl-shaped geometry, which arises from the fusion of a central five-membered ring with five surrounding six-membered rings.[2][3] This curvature induces significant strain and results in distinct bond lengths and angles compared to its planar aromatic counterparts.

Table 1: Structural Parameters of the this compound Nucleus

ParameterBond TypeExperimental Value (Å)Computational Value (Å)
Bond LengthHub (C-C)1.411.413
Spoke (C-C)1.381.384
Flank (C-C)1.441.435
Rim (C-C)1.391.390
Bowl Depth-0.870.87-0.90

Data compiled from various crystallographic and computational studies.[4][5][6][7]

The bowl depth, defined as the perpendicular distance from the plane of the rim carbons to the central five-membered ring, is a critical parameter that influences many of this compound's properties.

Dynamic Properties: Bowl-to-Bowl Inversion

This compound undergoes a rapid conformational change known as bowl-to-bowl inversion, where the concave face of the molecule flips to become convex, passing through a planar transition state. This dynamic process is characterized by a significant energy barrier.

Table 2: Bowl-to-Bowl Inversion Energy Barriers of this compound and Derivatives

CompoundMethodInversion Barrier (kcal/mol)Inversion Barrier (kJ/mol)
This compoundExperimental (NMR)10.2 - 11.542.7 - 48.1
This compoundComputational (B3LYP)10.7 - 12.344.9 - 51.5
Peri-substituted CorannulenesExperimental (NMR)8.7 - 17.336.4 - 72.4

Values are dependent on the specific substituents and the computational methods employed.[1][2][8][9] The inversion barrier can be tuned by introducing substituents on the this compound rim; bulky groups that flatten the bowl tend to lower the barrier, while tethering substituents across the peri positions can deepen the bowl and increase the barrier.[1][8]

Electronic Properties and Reactivity

This compound exhibits unique electronic properties stemming from its curved π-system. It has a significant dipole moment and can act as an electron acceptor. Its reactivity is distinct from planar polycyclic aromatic hydrocarbons. One of the key reactions showcasing its aromatic character is electrophilic aromatic substitution.

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[10][11]

Electrophilic_Aromatic_Substitution This compound This compound Nucleus Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) This compound->Sigma_Complex Attack by π-system (slow) Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted this compound Sigma_Complex->Product Deprotonation (fast) HB HB+ Product->HB Base Base (B:) Base->Product

Caption: Mechanism of Electrophilic Aromatic Substitution on this compound.

Experimental Protocols

A common laboratory-scale synthesis of this compound involves a multi-step solution-phase approach. The following is a generalized protocol based on established methods.[12]

Workflow for this compound Synthesis and Characterization

Synthesis_Workflow start Starting Materials (e.g., Fluoranthene derivative) step1 Multi-step Organic Synthesis (e.g., Halogenation, Coupling reactions) start->step1 intermediate Key Intermediate (e.g., Substituted fluoranthene) step1->intermediate step2 Flash Vacuum Pyrolysis or Solution-phase Cyclization intermediate->step2 crude Crude this compound step2->crude purification Purification (e.g., Column Chromatography, Recrystallization) crude->purification pure Pure this compound purification->pure characterization Characterization pure->characterization nmr NMR Spectroscopy xray X-ray Crystallography ms Mass Spectrometry characterization->nmr Structure Verification characterization->xray Solid-state Structure characterization->ms Molecular Weight

Caption: General workflow for the synthesis and characterization of this compound.

Detailed Steps:

  • Preparation of a Precursor: A suitable precursor, often a derivative of fluoranthene, is synthesized through a series of organic reactions which may include halogenation and coupling reactions.

  • Cyclization to Form the this compound Core: The precursor is then subjected to either flash vacuum pyrolysis at high temperatures or a solution-phase cyclodehydrogenation reaction to form the bowl-shaped this compound nucleus.

  • Purification: The crude product is purified using techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to yield pure, crystalline this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the structure of this compound and studying its dynamic properties.[13][14][15][16]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The spectrum of this compound is simple due to its C₅ᵥ symmetry, showing a single sharp singlet for the ten equivalent protons at room temperature.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum will show three distinct signals corresponding to the three types of carbon atoms in the this compound framework (hub, spoke, and rim).

  • Variable Temperature (VT) NMR: To study the bowl-to-bowl inversion, acquire a series of ¹H NMR spectra at different temperatures. As the temperature is lowered, the singlet will broaden and eventually decoalesce into two distinct signals, allowing for the calculation of the inversion barrier using lineshape analysis.

Single-crystal X-ray diffraction provides definitive proof of the bowl-shaped structure of this compound and precise measurements of its bond lengths, bond angles, and bowl depth.[17][18][19][20][21]

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of this compound in a suitable solvent mixture (e.g., hexane/dichloromethane) or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure. This will yield a detailed three-dimensional model of the this compound molecule in the solid state.

Applications in Research and Drug Development

The unique properties of the this compound nucleus make it a promising candidate for various applications:

  • Materials Science: this compound and its derivatives are being explored for use in organic light-emitting diodes (OLEDs), solar cells, and as components of metal-organic frameworks (MOFs).[3]

  • Supramolecular Chemistry: The concave surface of this compound allows it to act as a host for guest molecules, particularly fullerenes, leading to the formation of novel supramolecular assemblies.

  • Drug Development: While still in the early stages of exploration, the ability to functionalize the this compound core opens up possibilities for creating novel scaffolds for drug design. Its interaction with biological systems is an active area of research.

Conclusion

The this compound nucleus possesses a unique combination of structural, dynamic, and electronic properties that set it apart from traditional planar aromatic systems. Its bowl-shaped geometry, rapid bowl-to-bowl inversion, and distinct reactivity provide a rich platform for fundamental research and the development of new functional materials and molecules. The detailed understanding of these core properties, facilitated by the experimental and computational methods outlined in this guide, is essential for harnessing the full potential of this remarkable molecule.

References

A Technical Guide to the Bowl-Inversion Dynamics of Corannulene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, represents a fundamental structural motif of buckminsterfullerene. Its defining characteristic, beyond its curved π-surface, is a rapid dynamic process known as bowl-to-bowl inversion. This phenomenon, where the molecule flips its concave face through a planar transition state, is of significant interest in supramolecular chemistry, materials science, and as a model for understanding dynamic molecular processes. This technical guide provides an in-depth analysis of the core principles governing this compound's inversion dynamics. It consolidates quantitative data on inversion barriers, details the primary experimental and computational methodologies used for their determination, and explores the structural and environmental factors that modulate this process. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this unique molecular behavior.

The Bowl-Inversion Mechanism

This compound is a geodesic polyarene composed of a central five-membered ring fused to five surrounding six-membered rings, resulting in a C₅ᵥ symmetric bowl-shaped structure.[1][2][3] The molecule is not static; it undergoes a rapid, degenerate conformational change where it inverts its curvature. This process proceeds through a high-energy, planar transition state.[1][3][4] The interconversion between the two identical bowl-shaped ground states is the essence of its dynamic behavior. Understanding the energy barrier associated with this inversion is key to controlling and utilizing this compound in molecular systems.

G cluster_0 Bowl Inversion Energy Profile GS1 Bowl Conformer (Ground State) GS2 Bowl Conformer (Ground State) GS1->GS2 TS Planar (Transition State) TS->TS_level  ΔG‡ p1_start->p1_end p2_start->p2_end e_level Energy p_coord Inversion Coordinate

Caption: Energy profile for this compound's bowl-to-bowl inversion process.

Energetics of Bowl Inversion: A Quantitative Summary

The energy required to overcome the bowl-inversion barrier has been extensively studied through both experimental and computational methods. For unsubstituted, or "nascent," this compound, the Gibbs free energy of activation (ΔG‡) is consistently determined to be in the range of 10-12 kcal/mol.[4][5] This barrier is low enough for the inversion to be rapid at room temperature.[4] The inversion barrier is highly sensitive to structural modifications and the molecule's immediate environment, such as encapsulation within a host molecule. A summary of key quantitative data is presented below.

Compound/SystemMethodInversion Barrier (ΔG‡, kcal/mol)Inversion Barrier (ΔG‡, kJ/mol)
Unsubstituted this compound
Nascent this compoundExperimental (extrapolated)11.5[2][5]48.1
Nascent this compoundExperimental~10.0 - 11.0[4]~42 - 46[4]
Nascent this compoundComputational (B3LYP/6-311G)10.7[6]44.9[6]
Nascent this compoundComputational (B97D/Def2-TZVPP)10.9[7]45.6
Substituted this compound Derivatives
General RangeExperimental8.7 - 17.3[8][9][10]36.4 - 72.4
1-Methyl-1-corannulenylethanolExperimental10.2[5][10]42.7
2,5-Bis(bromomethyl)this compoundExperimental10.5[5][10]43.9
Mono(bromomethyl)this compoundExperimental11.0[5]46.0
Isopropylthis compoundExperimental11.3[5][10]47.3
Quinolizinium-Fused this compoundExperimental14.0[11][12]58.6
This compound in Host-Guest Systems
In ExBox⁴⁺ Cyclophane (Catalysis)Experimental7.9[7]33.0
In Perylene (B46583) Bisimide Cyclophane (Catalysis)Experimental8.2[4]34.2[4]
In Self-Assembled Cage (Inhibition)Experimental>17.5 (increase of 6 kcal/mol)[13]>73.2
In Cage with Cyclooctane (Inhibition)Experimental>21.2 (increase of >9.7 kcal/mol)[13]>88.7

Experimental and Computational Protocols

The primary experimental technique for quantifying bowl-inversion rates is Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, typically utilizing variable-temperature ¹H NMR.[8][10]

Principle: The method relies on monitoring the NMR spectrum of a this compound derivative over a range of temperatures. For the experiment to be effective, the molecule must contain diastereotopic protons, which are chemically non-equivalent in the static, bowl-shaped conformation but become equivalent through the rapid inversion process. Such protons are typically introduced by adding a substituent like an isopropyl or benzyl (B1604629) group.[5][10]

Methodology:

  • Low Temperature (Slow Exchange Limit): At sufficiently low temperatures, the bowl inversion is slow on the NMR timescale. The diastereotopic protons are observed as distinct, separate signals with a characteristic frequency separation (Δν in Hz).

  • Coalescence Temperature (Tc): As the temperature is increased, the rate of inversion accelerates. The distinct signals broaden and eventually merge into a single, broad peak. The temperature at which this merging occurs is the coalescence temperature (Tc).

  • High Temperature (Fast Exchange Limit): At temperatures well above Tc, the inversion is very fast, and the spectrometer records a single, sharp, time-averaged signal for the now-equivalent protons.[10]

  • Calculation of the Barrier: The Gibbs free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Gutowski-Holm approximation. The rate constant (k) at coalescence is determined from Δν, and ΔG‡ is then derived using the Eyring equation.

For unsubstituted this compound, which lacks diastereotopic protons, the barrier can be determined indirectly by extrapolating from a series of derivatives or directly by encapsulating it within a chiral host, which renders the rim protons diastereotopic.[5][13][14]

G Experimental Workflow for DNMR Analysis cluster_workflow Experimental Workflow for DNMR Analysis A Sample Preparation (this compound derivative in deuterated solvent) B Acquire ¹H NMR Spectra at Low Temperature (Slow Exchange Limit) A->B C Identify Diastereotopic Protons and Measure Frequency Separation (Δν) B->C D Incrementally Increase Temperature while Acquiring Spectra C->D E Determine Coalescence Temperature (Tc) (Point where signals merge) D->E F Calculate Rate Constant (k) at Tc (e.g., k = πΔν/√2) E->F G Calculate Inversion Barrier (ΔG‡) (Using the Eyring Equation) F->G

Caption: A typical experimental workflow for determining the bowl-inversion barrier.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling the inversion process and corroborating experimental findings.[6]

Methodology:

  • Geometry Optimization: The three-dimensional structures of the ground state (C₅ᵥ symmetry bowl) and the planar transition state are optimized to find their lowest energy conformations. Common computational levels include B3LYP or M06-2X functionals with basis sets like 6-311G or cc-pVDZ.[2][5][6]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. A true ground state will have all real (positive) frequencies, while a transition state is confirmed by the presence of exactly one imaginary frequency corresponding to the inversion motion.

  • Barrier Calculation: The electronic energies of the ground and transition states are calculated. The inversion barrier (ΔE) is the difference between these two energies. Thermal corrections are often added to calculate the Gibbs free energy of activation (ΔG‡) at a specific temperature (e.g., 298 K).[6]

Factors Influencing Inversion Dynamics

The inversion barrier of this compound is not fixed but can be tuned by various factors.

A direct correlation exists between the bowl depth of a this compound derivative and its inversion barrier.[8][9]

  • Flattening the Bowl: Introducing sterically bulky or repulsive substituents at the peri positions (the positions flanking the "bays" of the molecule) forces the bowl to flatten. This reduces the geometric distance between the ground state and the planar transition state, thereby decreasing the inversion barrier.[2][8][9][10]

  • Deepening the Bowl: Conversely, annelating (fusing additional rings) across the peri positions pulls the rim inwards, making the bowl deeper. This increases the inversion barrier as more energy is required to achieve planarity.[2][8][9][10] This relationship between bowl depth and activation energy has been shown to follow a quartic function.[5][8]

Encapsulating this compound within a supramolecular host can dramatically alter its dynamics through noncovalent interactions.

  • Catalysis: A host molecule that is complementary to the planar transition state can accelerate the inversion. For example, tetracationic cyclophanes (like ExBox⁴⁺) and perylene bisimide cyclophanes provide a cavity that preferentially binds and stabilizes the flat geometry of the transition state, lowering the overall energy barrier via an "induced-fit" mechanism.[4][7] Graphene has also been shown to catalyze the inversion, demonstrating the major role of dispersion interactions.[3]

  • Inhibition: A host with a concave interior that is complementary to the bowl-shaped ground state can inhibit inversion. Such hosts stabilize the ground state, making it more difficult to reach the higher-energy planar state, thus increasing the inversion barrier.[13] The presence of a second guest molecule inside the this compound bowl while it is encapsulated can further restrict motion and raise the barrier even higher.[13]

G Factors Modulating the this compound Inversion Barrier cluster_factors Modulating Factors cluster_mechanisms Underlying Mechanisms Barrier Inversion Barrier (ΔG‡) Struct Structural Modification (Substituents, Annelation) Depth Alteration of Bowl Depth Struct->Depth Host Host-Guest Interaction (Encapsulation) GS_Stab Ground State (GS) Stabilization / Destabilization Host->GS_Stab TS_Stab Transition State (TS) Stabilization / Destabilization Host->TS_Stab Depth->Barrier Correlates via quartic function GS_Stab->Barrier Higher GS raises barrier Lower GS lowers barrier TS_Stab->Barrier Lower TS lowers barrier Higher TS raises barrier

Caption: Logical relationships of factors affecting the bowl-inversion barrier.

Conclusion

The bowl-inversion dynamics of this compound are a well-defined and tunable molecular process governed by a delicate interplay of structural strain and electronic effects. The inversion barrier, typically around 10-12 kcal/mol for the parent molecule, can be precisely modulated over a wide range (8.7 to >21 kcal/mol) through covalent modification and noncovalent interactions within supramolecular hosts. Dynamic NMR spectroscopy and quantum calculations provide robust and complementary protocols for quantifying and understanding this behavior. A thorough grasp of these principles is crucial for the rational design of this compound-based materials, dynamic molecular systems, and host-guest complexes with tailored functional properties.

References

Corannulene's Electron Accepting Prowess: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, represents a unique molecular scaffold in the realm of organic electronics and materials science.[1][2] Often conceptualized as a fragment of buckminsterfullerene (B74262) (C₆₀), its curved structure imparts distinct electronic and physical properties, including the ability to accept electrons.[1][2][3] This technical guide provides an in-depth analysis of the electron-accepting capabilities of this compound and its derivatives, targeting researchers, scientists, and professionals in drug development. We will delve into its quantitative electronic properties, the experimental protocols for their determination, and the logical frameworks for enhancing its function as an electron acceptor.

Quantitative Data on Electron Accepting Properties

The electron-accepting nature of this compound is quantified by its electron affinity (EA) and reduction potential. Pristine this compound has a modest electron affinity, but this can be significantly enhanced through strategic chemical functionalization. The introduction of electron-withdrawing groups can anodically shift the reduction potential, making the molecule a better electron acceptor.[3]

Table 1: Electron Affinity of this compound and its Derivatives

CompoundElectron Affinity (eV)Method
This compound0.50 ± 0.10Kinetic Method[4]
This compound0.5 ± 0.1Kinetic Method[5]
Coronene (B32277)0.54 ± 0.1Kinetic Method[5]
C₆₀2.66Known Value[4]

Table 2: Reduction Potentials of this compound and Selected Derivatives

CompoundFirst Reduction Potential (V vs. Fc/Fc⁺)Second Reduction Potential (V vs. Fc/Fc⁺)Solvent/Electrolyte
This compound-2.30-2.78DMF / 0.1 M ⁿBu₄NPF₆
This compound-amide derivative-1.51-Not Specified
Bilaterally extended this compound derivative 4-1.42-Not Specified
Bilaterally extended this compound derivative 6-1.36-Not Specified
Trifluoromethyl-substituted extended this compound-1.93-1.83Not Specified[6]
Imide-fused this compound derivativeAmbipolar transport observed-Not Specified
Thiophene-S,S-dioxide hybrid this compoundThree reversible reductions similar to PC₆₁BM-Not Specified[7]
Extended quinolizinium-fused this compound 11a/11bLUMO lowered by 1.32/1.28 eV vs. neutral analogue-Not Specified[8]
Extended quinolizinium-fused this compound 12a/12bLUMO lowered by 2.08/2.03 eV vs. neutral analogue-Not Specified[8]

Note: The reduction potentials are often reported versus different reference electrodes. Direct comparison should be made with caution. Some data has been rationalized to reflect the trend in electron-accepting capability.

Experimental Protocols

The characterization of the electron-accepting properties of this compound and its derivatives relies on a combination of electrochemical and spectroscopic techniques, complemented by computational modeling.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique to determine the reduction potentials of this compound derivatives.

Objective: To measure the potentials at which the molecule undergoes reversible reduction and oxidation, providing insight into the energies of its frontier molecular orbitals (HOMO and LUMO).

Detailed Methodology:

  • Sample Preparation:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell under an inert atmosphere (e.g., nitrogen or argon).

    • Working Electrode: A glassy carbon electrode or a platinum disk electrode is commonly used.[10][13] The electrode surface should be polished to a mirror finish with alumina (B75360) slurry and thoroughly dried before each measurement.[10]

    • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically employed.[10][13] It is good practice to use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, for accurate potential referencing.

    • Counter Electrode: A platinum wire or mesh serves as the counter electrode.[13]

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Record the cyclic voltammogram by scanning the potential from an initial value, where no faradaic current is observed, to a potential sufficiently negative to induce reduction of the analyte, and then reversing the scan.

    • The scan rate can be varied (e.g., from 0.1 V/s to 100 V/s) to investigate the stability of the reduced species.[10]

    • The experiment is typically conducted at room temperature (25 °C), although low-temperature measurements (-65 °C) can be performed to stabilize reactive species.[10]

  • Data Analysis:

    • The half-wave potential (E₁/₂) for a reversible redox couple is calculated as the average of the cathodic and anodic peak potentials. This value provides an estimate of the standard reduction potential.

The Kinetic Method for Electron Affinity Determination

This gas-phase technique provides a direct measurement of the electron affinity of a molecule.

Objective: To determine the electron affinity of this compound by studying the competitive dissociation of a cluster ion containing this compound and a reference compound with a known electron affinity.

Detailed Methodology:

  • Ion Generation:

    • Anions of a cluster containing one molecule of this compound and one molecule of a reference compound (e.g., C₆₀) are generated in the gas phase using electron attachment desorption chemical ionization.[4]

  • Mass Selection and Collision-Induced Dissociation (CID):

    • The cluster anions are mass-selected.

    • These selected ions are then subjected to collision-induced dissociation.[4]

  • Analysis of Fragments:

    • The fragmentation of the cluster anion yields the radical anions of the constituent molecules.[4]

    • The relative abundances of the fragment ions are measured.

  • Electron Affinity Calculation:

    • The electron affinity of this compound is estimated based on the relative rates of competitive dissociation, assuming that this ratio is directly related to the difference in electron affinities between this compound and the reference compound.[5]

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electron-accepting properties of this compound derivatives and for rationalizing experimental results.

Objective: To calculate the electron affinity, ionization potential, and energies of the frontier molecular orbitals (HOMO and LUMO) of this compound and its derivatives.

Detailed Methodology:

  • Geometry Optimization:

    • The molecular structure of the this compound derivative is optimized using a suitable DFT functional (e.g., B3LYP, wB97XD, CAM-B3LYP) and basis set.[14]

  • Energy Calculations:

    • The total energies of the neutral molecule and its corresponding anion are calculated at their optimized geometries.

  • Electron Affinity Calculation:

    • The adiabatic electron affinity is calculated as the difference in the total energies of the optimized neutral molecule and its anion.

  • Orbital Energy Analysis:

    • The energies of the HOMO and LUMO are calculated. The LUMO energy is particularly important as it relates to the molecule's ability to accept an electron. A lower LUMO energy generally corresponds to a better electron acceptor.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G Workflow for Characterizing this compound's Electron-Accepting Properties cluster_0 Synthesis and Design cluster_1 Experimental Characterization cluster_2 Computational Analysis Pristine this compound Pristine this compound Functionalization Functionalization Pristine this compound->Functionalization Chemical Modification This compound Derivatives This compound Derivatives Functionalization->this compound Derivatives e.g., Fluorination, Cyanation Cyclic Voltammetry Cyclic Voltammetry (CV) This compound Derivatives->Cyclic Voltammetry Photoelectron Spectroscopy Photoelectron Spectroscopy (PES) This compound Derivatives->Photoelectron Spectroscopy Kinetic Method Kinetic Method This compound Derivatives->Kinetic Method DFT Calculations DFT Calculations This compound Derivatives->DFT Calculations Electron Affinity Electron Affinity Kinetic Method->Electron Affinity CV CV Reduction Potential Reduction Potential CV->Reduction Potential Application Evaluation Evaluation for Organic Electronics Reduction Potential->Application Evaluation PES PES PES->Electron Affinity Electron Affinity->Application Evaluation LUMO Energy LUMO Energy DFT Calculations->LUMO Energy Calculated EA Calculated EA DFT Calculations->Calculated EA LUMO Energy->Application Evaluation Calculated EA->Application Evaluation

Caption: A general workflow for the characterization of this compound derivatives.

G Structure-Property Relationship in this compound Derivatives cluster_functionalization Functionalization Strategy cluster_ewgs Examples of EWGs cluster_effects Electronic Effects This compound Core This compound Core Electron Withdrawing Groups Attach Electron- Withdrawing Groups (EWGs) This compound Core->Electron Withdrawing Groups Pi-System Extension Extend the π-Conjugated System This compound Core->Pi-System Extension Fluorine (-F) Fluorine (-F) Trifluoromethyl (-CF3) Trifluoromethyl (-CF3) Cyano (-CN) Cyano (-CN) Imide Groups Imide Groups Sulfone Groups Sulfone Groups Lower LUMO Energy Lower LUMO Energy Electron Withdrawing Groups->Lower LUMO Energy Pi-System Extension->Lower LUMO Energy Increased Electron Affinity Increased Electron Affinity Lower LUMO Energy->Increased Electron Affinity Anodic Shift in Reduction Potential Anodic Shift in Reduction Potential Increased Electron Affinity->Anodic Shift in Reduction Potential Enhanced Electron-Accepting Capability Enhanced Electron-Accepting Capability Anodic Shift in Reduction Potential->Enhanced Electron-Accepting Capability

Caption: The impact of functionalization on this compound's electronic properties.

G Experimental Workflow for Cyclic Voltammetry of this compound Start Start Prepare Solution Prepare Analyte Solution (0.001-0.005 M this compound Derivative in Solvent with 0.1 M Electrolyte) Start->Prepare Solution Assemble Cell Assemble Three-Electrode Cell (Working, Reference, Counter Electrodes) Prepare Solution->Assemble Cell Purge with Inert Gas Deoxygenate Solution (Purge with N₂ or Ar) Assemble Cell->Purge with Inert Gas Connect to Potentiostat Connect to Potentiostat Purge with Inert Gas->Connect to Potentiostat Set Scan Parameters Set Potential Range and Scan Rate Connect to Potentiostat->Set Scan Parameters Run CV Scan Perform Potential Sweep (Forward and Reverse) Set Scan Parameters->Run CV Scan Record Data Record Current vs. Potential (Cyclic Voltammogram) Run CV Scan->Record Data Analyze Data Determine Peak Potentials and Calculate E₁/₂ Record Data->Analyze Data End End Analyze Data->End

Caption: A step-by-step workflow for a cyclic voltammetry experiment.

References

Corannulene: A Comprehensive Technical Guide to a Buckybowl and Fullerene Fragment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, stands as a molecule of significant scientific interest due to its unique structural, electronic, and dynamic properties. As a fragment of buckminsterfullerene (B74262), it is often referred to as a "buckybowl" and serves as a fundamental building block in the design of novel materials and potential therapeutic agents. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, key physicochemical properties, and its burgeoning applications in materials science and drug development. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for pivotal syntheses and characterization techniques are provided. Furthermore, logical workflows and structural relationships are visualized through Graphviz diagrams to facilitate a deeper understanding of this fascinating molecule.

Introduction

This compound, with its chemical formula C₂₀H₁₀, is composed of a central cyclopentane (B165970) ring fused to five benzene (B151609) rings, earning it the alternative name[1]circulene.[2] Its discovery by Barth and Lawton in 1966 predates the identification of fullerenes, yet its structural relationship as a "cap" of buckminsterfullerene (C₆₀) has driven much of the contemporary research into its properties.[2][3] The non-planar, bowl-shaped geometry of this compound imparts a significant dipole moment and leads to unique phenomena such as bowl-to-bowl inversion.[4][5] These characteristics, coupled with its ability to accept electrons and participate in host-guest chemistry, make it a versatile scaffold for a wide range of applications, from organic electronics to drug delivery systems.[1][6][7]

Physicochemical Properties of this compound

The defining features of this compound are its curved structure and dynamic behavior. These properties are quantified by several key parameters that are crucial for understanding its reactivity and potential applications.

Structural and Spectroscopic Data

The bowl-shaped structure of this compound has been extensively characterized using various spectroscopic and crystallographic techniques. The key structural parameters and spectroscopic signatures are summarized below.

PropertyValueMethodReference
Chemical Formula C₂₀H₁₀-[2]
Molar Mass 250.29 g/mol -[2]
Bowl Depth 0.87 ÅX-ray Crystallography[4][8]
Dipole Moment 2.1 D-[4]
C-C Bond Lengths Four distinct C-C bonds (A-D)Rotational Spectroscopy[9]
UV-Vis Absorption Maxima ~282 nmUV-Vis Spectroscopy[10]
Fluorescence Emission Maxima 443 and 467 nmFluorescence Spectroscopy[10]
Fluorescence Quantum Yield (Φf) 1%Fluorescence Spectroscopy[10]
Bowl-to-Bowl Inversion

A hallmark of this compound's dynamic nature is its ability to undergo a rapid inversion of its bowl-shaped conformation. This process, known as bowl-to-bowl inversion, involves a planar transition state. The energy barrier for this inversion is a critical parameter that influences its behavior in various environments.

Inversion Barrier (ΔG‡)TemperatureSolventMethodReference
10.2 kcal/mol (42.7 kJ/mol)-64 °C-NMR Spectroscopy[2]
42.7 ± 0.8 kJ/mol209 Kacetone-d₆DNMR Spectroscopy[11]
47.3 kJ/mol242 KTHF-d₈DNMR Spectroscopy[11]
43.9 ± 0.8 kJ/mol215 KTHF-d₈DNMR Spectroscopy[11]
44.9 kJ/mol (Calculated)298 K-B3LYP/6-311G**[11][12]

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from multi-step organic syntheses to more efficient flash vacuum pyrolysis techniques. The choice of method often depends on the desired scale and the need for specific derivatives.

Key Synthetic Strategies

Early syntheses of this compound were lengthy and low-yielding.[13] However, significant advancements have made this molecule more accessible for research.

  • Lawton and Barth's Multi-step Synthesis (1966): The first successful synthesis, it involved 17 steps with a very low overall yield.[13]

  • Scott's Flash Vacuum Pyrolysis (FVP): A significant improvement, reducing the synthesis to five steps.[13] Further optimizations led to a three-step gas-phase synthesis with a 26% overall yield.[13]

  • Siegel's Solution-Phase Synthesis: This method offers the advantages of solution-phase chemistry, allowing for larger scale production.[13] A kilogram-scale synthesis has been reported, making a variety of derivatives more accessible.[14]

  • Sygula and Rabideu's Method: A practical approach where the curvature-forming step is carried out under aqueous basic conditions.[13]

Synthesis_Progression cluster_0 Early Methods cluster_1 Modern Methods Lawton_Barth Lawton & Barth (1966) 17 steps, <1% yield Scott_FVP Scott FVP ~5 steps, improved yield Lawton_Barth->Scott_FVP Innovation Siegel_Solution Siegel Solution-Phase Scalable Scott_FVP->Siegel_Solution Scalability Sygula_Rabideu Sygula & Rabideu Aqueous base Siegel_Solution->Sygula_Rabideu Practicality

Caption: Evolution of this compound Synthetic Methodologies.

Experimental Protocol: A Generalized Solution-Phase Synthesis

The following is a generalized protocol based on modern solution-phase syntheses, which are often preferred for their scalability and control.

Objective: To synthesize this compound from a suitable precursor.

Materials:

  • Precursor (e.g., a fluoranthene (B47539) derivative)

  • Dehydrating agent (e.g., phosphorus pentoxide)

  • Solvent (e.g., high-boiling aromatic solvent like dichlorobenzene)

  • Reagents for cyclodehydrogenation (e.g., palladium on carbon)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Precursor Synthesis: Synthesize the immediate precursor to this compound, often a partially cyclized fluoranthene derivative, following established literature procedures.

  • Cyclodehydration/Aromatization:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the precursor in a high-boiling solvent.

    • Add the dehydrating agent and/or the cyclodehydrogenation catalyst.

    • Heat the reaction mixture to reflux for the time specified in the detailed literature procedure (typically several hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction carefully (e.g., with water or a mild base).

    • Extract the product into an organic solvent (e.g., dichloromethane (B109758) or toluene).

    • Wash the organic layer with brine and dry over an anhydrous salt (e.g., MgSO₄).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., hexanes/dichloromethane gradient).

  • Characterization:

    • Confirm the identity and purity of the this compound product using standard analytical techniques:

      • ¹H and ¹³C NMR spectroscopy

      • Mass spectrometry

      • UV-Vis spectroscopy

      • Melting point determination

This compound as a Fullerene Fragment and Buckybowl

The structural and electronic properties of this compound are intrinsically linked to its identity as a fragment of C₆₀. This relationship is fundamental to its chemistry and applications.

Structural Relationship to Fullerenes

This compound can be envisioned as the "polar cap" of the C₆₀ buckminsterfullerene molecule.[1][6] This structural complementarity is the basis for the strong concave-convex π-π stacking interactions observed between this compound and fullerenes.[13][15] This "ball-in-socket" type interaction is a key feature in the design of molecular receptors and host-guest complexes.[3][15]

Fullerene_Fragment cluster_C60 Buckminsterfullerene (C60) cluster_this compound This compound (C20H10) C60 C60 This compound This compound C60->this compound Structural Fragment

Caption: this compound as a structural fragment of C60.

Electronic Properties and Electron Affinity

This compound possesses a doubly degenerate lowest unoccupied molecular orbital (LUMO), which allows it to accept up to four electrons.[4][16] This is a higher electron density per carbon atom than C₆₀, which can accept up to six electrons into its triply degenerate LUMO.[4] This electron-accepting capability is a key property exploited in the development of this compound-based electronic materials.[4]

Applications in Materials Science and Drug Development

The unique properties of this compound have led to its exploration in a variety of fields, from advanced materials to biomedical applications.

Materials Science
  • Organic Electronics: this compound derivatives have been investigated as n-channel materials in organic field-effect transistors (OFETs) and as components in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[4][7]

  • Host-Guest Chemistry: The concave surface of this compound makes it an excellent host for convex guest molecules, most notably fullerenes.[1][6] This has led to the development of molecular tweezers and sensors.

  • Polymer Chemistry: Incorporation of this compound into polymer backbones or as side chains can impart unique properties to the resulting materials, such as thermal responsiveness and the ability to form fullerene-hosting nanoparticles.[6][8]

Drug Development and Biomedical Applications

The application of this compound in the life sciences is an emerging area of research, with promising initial findings.

  • Drug Delivery: The hydrophobic core and the potential for functionalization make this compound a candidate for drug delivery systems.[7] Amphiphilic this compound derivatives can self-assemble into micelles, which can encapsulate therapeutic agents.[17]

  • Bio-imaging: Fluorescently tagged this compound derivatives have been developed for cellular imaging, demonstrating good cell membrane permeability and targeting capabilities.[18]

  • Anticancer Agents: Recent studies have explored this compound glycoconjugates as potential anticancer agents.[14][19] These compounds have shown selective cytotoxicity against cancer cells by targeting the Warburg effect, a hallmark of cancer metabolism.[14][19]

Corannulene_Applications cluster_Materials Materials Science cluster_DrugDev Drug Development This compound This compound OFETs OFETs This compound->OFETs OPVs OPVs This compound->OPVs OLEDs OLEDs This compound->OLEDs Sensors Sensors This compound->Sensors Polymers Functional Polymers This compound->Polymers DrugDelivery Drug Delivery This compound->DrugDelivery Bioimaging Bio-imaging This compound->Bioimaging Anticancer Anticancer Agents This compound->Anticancer

Caption: Application areas of this compound derivatives.

Conclusion

This compound, the archetypal buckybowl, continues to be a source of scientific inspiration. Its rich chemistry, stemming from its unique curved structure and dynamic properties, has paved the way for its use in a diverse range of applications. From its foundational role in understanding the properties of curved aromatic surfaces to its emerging potential in biomedicine, this compound is poised to remain a key molecule in the development of advanced materials and novel therapeutic strategies. Further research into scalable and sustainable synthetic methods and a deeper understanding of its interactions in biological systems will undoubtedly unlock even more exciting applications for this remarkable fullerene fragment.

References

Gas-Phase Synthesis of Corannulene: A Technical Guide for Astrochemistry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon (PAH) and a molecular fragment of buckminsterfullerene (B74262) (C₆₀), is a molecule of significant interest in astrochemistry, materials science, and drug development. Its presence in carbonaceous chondrites and its potential role as a precursor to fullerenes in circumstellar envelopes highlight the importance of understanding its formation pathways in the gas phase.[1][2] This technical guide provides an in-depth overview of the gas-phase synthesis of this compound, focusing on experimental methodologies relevant to astrochemistry. It details a high-temperature chemical reactor approach that simulates the conditions in carbon-rich circumstellar envelopes, offering a plausible route to this compound formation in the cosmos.[1][2][3] This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction pathways and experimental workflow.

Introduction: this compound in the Cosmos

Fullerenes (C₆₀ and C₇₀) have been detected in various astrophysical environments, including planetary nebulae and meteorites, pointing to a rich carbon chemistry in space.[1][3][4] However, the precise mechanisms of their formation remain a topic of active research. The "bottom-up" approach, where smaller molecules assemble into larger ones, is a leading theory, and this compound is considered a critical intermediate in this process.[1][2] The gas-phase synthesis of this compound from smaller PAHs under conditions mimicking those of carbon-rich circumstellar envelopes provides a compelling pathway to understanding the origin of these complex carbon structures in the universe.[1][2][3]

Recent studies have demonstrated that this compound can be synthesized in the gas phase through the reactions of specific PAH radicals with acetylene (B1199291) (C₂H₂).[1][3][5] This process involves a series of reactions known as the Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism, a well-established pathway for the growth of PAHs in high-temperature environments.[1]

Experimental Methodology: High-Temperature Flow Reactor

The gas-phase synthesis of this compound can be achieved in a laboratory setting using a high-temperature chemical reactor designed to replicate the conditions of circumstellar envelopes.[1][2][6] This section details the experimental setup and protocol based on published studies.

Experimental Apparatus

The core of the experimental setup is a high-temperature chemical reactor, typically a silicon carbide (SiC) tube, resistively heated to temperatures around 1450 K.[1][2][6] This reactor is integrated into a molecular beam apparatus coupled with a reflectron time-of-flight mass spectrometer (Re-TOF-MS) for in-situ product detection.[2][6]

Key Components:

  • Pulsed Valve: Introduces a gas mixture of precursors and carrier gas into the reactor.

  • Silicon Carbide (SiC) Tube: A resistively heated tube (typically ~2 cm long) where the high-temperature reaction occurs.

  • Skimmer: A cone-shaped element that separates the expanding gas jet from the background gas, forming a molecular beam.

  • Ionization Source: Tunable vacuum ultraviolet (VUV) light from a synchrotron or laser is used for fragment-free photoionization of the reaction products.[2]

  • Reflectron Time-of-Flight Mass Spectrometer (Re-TOF-MS): Separates and detects the ionized products based on their mass-to-charge ratio.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the gas-phase synthesis and detection of this compound.

experimental_workflow Experimental Workflow for Gas-Phase this compound Synthesis cluster_preparation Precursor Preparation cluster_reaction High-Temperature Reaction cluster_detection Product Detection precursor Precursor Gas Mixture (e.g., C₁₆H₁₀Br₂ in Acetylene/Helium) pulsed_valve Pulsed Valve precursor->pulsed_valve reactor SiC Reactor (1450 K) pulsed_valve->reactor skimmer Skimmer reactor->skimmer molecular_beam Molecular Beam Formation skimmer->molecular_beam ionization VUV Photoionization molecular_beam->ionization tof_ms Re-TOF-MS ionization->tof_ms data_acquisition Data Acquisition tof_ms->data_acquisition

Caption: A schematic of the experimental workflow.

Detailed Experimental Protocol
  • Precursor Preparation: A precursor molecule for the PAH radical is seeded into a carrier gas mixture. For the synthesis of the 7-fluoranthenyl radical (C₁₆H₉•), 1-(2,6-dibromophenyl)naphthalene (C₁₆H₁₀Br₂) is used.[1][2] This precursor is placed in a heated sample holder and seeded into a mixture of acetylene (C₂H₂) and a noble gas carrier (e.g., helium or neon).

  • Gas Introduction: The gas mixture is introduced into the high-temperature reactor via a pulsed valve. The backing pressure is typically maintained at several hundred Torr.

  • Radical Generation and Reaction: Inside the SiC tube heated to approximately 1450 K, the precursor molecule undergoes pyrolysis to generate the desired PAH radical.[1][2] This radical then reacts with acetylene in the gas phase.

  • Molecular Beam Formation: The gas mixture expands from the reactor into a vacuum chamber. A skimmer selects the central portion of this expansion, forming a supersonic molecular beam. This process cools the molecules, stabilizing the reaction products.

  • Photoionization and Mass Analysis: The molecular beam enters the ionization region of the mass spectrometer, where it is intersected by a tunable VUV photon beam. The resulting ions are then analyzed by the Re-TOF-MS.

  • Data Acquisition: Mass spectra are recorded at various photoionization energies to generate photoionization efficiency (PIE) curves, which help in the isomer-specific identification of the products.[2]

Reaction Pathway: The HACA Mechanism

The formation of this compound from the 7-fluoranthenyl radical and acetylene proceeds through a series of steps consistent with the Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism. This mechanism is a key process in the formation and growth of PAHs in combustion and astrophysical environments.

The overall reaction can be summarized in two main stages:

  • Formation of Benzo[ghi]fluoranthene (B49607) (C₁₈H₁₀): The 7-fluoranthenyl radical (C₁₆H₉•) reacts with acetylene to form an intermediate that cyclizes and aromatizes to produce benzo[ghi]fluoranthene.

  • Formation of this compound (C₂₀H₁₀): A hydrogen atom is abstracted from benzo[ghi]fluoranthene to form the benzo[ghi]fluoranthen-5-yl radical (C₁₈H₉•). This radical then reacts with another acetylene molecule, leading to the formation of the five-membered ring characteristic of this compound.[1][2]

The following diagram illustrates the key steps in the HACA-driven synthesis of this compound.

HACA_pathway HACA Pathway to this compound F_rad 7-Fluoranthenyl Radical (C₁₆H₉•) Int1 Intermediate Complex F_rad->Int1 + C₂H₂ C2H2_1 Acetylene (C₂H₂) C2H2_1->Int1 BGF Benzo[ghi]fluoranthene (C₁₈H₁₀) Int1->BGF - H BGF_rad Benzo[ghi]fluoranthen-5-yl Radical (C₁₈H₉•) BGF->BGF_rad - H H_abs H-Abstraction H_abs->BGF_rad Int2 Intermediate Complex BGF_rad->Int2 + C₂H₂ C2H2_2 Acetylene (C₂H₂) C2H2_2->Int2 This compound This compound (C₂₀H₁₀) Int2->this compound - H

Caption: A simplified diagram of the HACA reaction pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the gas-phase synthesis of this compound.

Table 1: Reactants and Precursors

CompoundChemical FormulaRolePrecursor
7-Fluoranthenyl radicalC₁₆H₉•Reactant1-(2,6-dibromophenyl)naphthalene (C₁₆H₁₀Br₂)
Benzo[ghi]fluoranthen-5-yl radicalC₁₈H₉•ReactantBenzo[ghi]fluoranthene (C₁₈H₁₀)
AcetyleneC₂H₂Reactant-
Helium/NeonHe/NeCarrier Gas-

Table 2: Reaction Conditions

ParameterValue
Reactor Temperature1450 ± 10 K[1][2][6]
Reactor PressureVaries with pulsed valve operation
Carrier Gas Backing Pressure~300-760 Torr
Precursor Seeding<0.1% in carrier gas[6]

Table 3: Key Products and Intermediates

CompoundChemical FormulaMass (amu)Role
Benzo[ghi]fluorantheneC₁₈H₁₀226Intermediate
This compoundC₂₀H₁₀250Final Product

Conclusion and Future Outlook

The gas-phase synthesis of this compound via the HACA mechanism in a high-temperature chemical reactor provides a robust experimental framework for studying the formation of complex PAHs in astrophysical environments. This methodology not only supports the "bottom-up" hypothesis for fullerene formation but also opens avenues for investigating the synthesis of other complex organic molecules relevant to astrochemistry.

For researchers in drug development and materials science, this gas-phase synthesis technique offers a method for producing pristine, unsolvated buckybowls. The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in molecular electronics, host-guest chemistry, and the development of novel therapeutic agents. Further exploration of this synthetic route, including the use of different radical precursors and reaction partners, will undoubtedly lead to a deeper understanding of carbon chemistry in the cosmos and pave the way for new technological advancements.

References

A Technical Guide to the Fundamental Physicochemical Properties of Corannulene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corannulene (C₂₀H₁₀), a unique bowl-shaped polycyclic aromatic hydrocarbon (PAH), has garnered significant attention in the scientific community.[1][2][3] Structurally resembling a fragment of buckminsterfullerene (B74262) (C₆₀), this "buckybowl" exhibits a fascinating combination of properties stemming from its curved π-surface.[2][3][4] Its dynamic bowl-to-bowl inversion, electron-accepting capabilities, and propensity for host-guest interactions make it a compelling building block for advanced materials with potential applications in organic electronics, energy storage, and medicinal chemistry.[2][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key concepts with diagrams.

Structural Properties

The defining feature of this compound is its non-planar, bowl-shaped geometry, which arises from the fusion of a central five-membered ring with five surrounding six-membered rings.[1] This curvature induces significant strain and dictates many of its unique chemical and physical behaviors.

Molecular Geometry

The precise bond lengths and angles of this compound have been determined experimentally through X-ray crystallography and are well-supported by computational studies. The molecule possesses C₅ᵥ symmetry.[6]

ParameterBond TypeExperimental Value (Å)Computational Value (Å)
Bond Lengthrim (C-C)1.391.38 - 1.39
flank (C-C)1.441.44
spoke (C-C)1.381.38
hub (C-C)1.411.41
Bowl Depth-0.870.87 - 0.90

Data sourced from references[6][7][8][9][10]. Computational values are generally from Density Functional Theory (DFT) calculations.

Bowl Inversion

This compound undergoes a dynamic process known as bowl-to-bowl inversion, where the concave face flips to become convex, passing through a planar transition state.[6][7][11] This process has a significant energy barrier, which has been measured experimentally and calculated theoretically.

PropertyExperimental Value (kcal/mol)Computational Value (kcal/mol)
Inversion Barrier (ΔG‡)10.2 - 11.59.2 - 11.0

Data sourced from references[7][11][12].

The inversion barrier can be influenced by substituents on the this compound core. Electron-withdrawing or bulky groups can alter the bowl depth and, consequently, the energy required for inversion.[7][11][13][14]

Electronic and Spectroscopic Properties

The curved π-system of this compound gives rise to distinct electronic and spectroscopic characteristics.

Electronic Properties
PropertyValue
HOMO-LUMO Gap~3.8 - 4.0 eV
Electron Affinity~0.5 - 1.0 eV
Ionization Potential~7.5 eV

Data sourced from references[15][16][17][18]. Values can vary depending on the experimental or computational method used.

The aromaticity of this compound is a topic of interest and is often described by the "annulene-within-an-annulene" model, which considers a 6π cyclopentadienyl (B1206354) anion surrounded by a 14π annulenyl cation.[19] However, the validity of this model is still debated based on theoretical calculations.[19] this compound is more reactive than benzene (B151609) in certain electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.[20]

Spectroscopic Characterization
  • NMR Spectroscopy: The ¹H NMR spectrum of this compound is simple due to its high symmetry, showing a single peak for all ten hydrogens at room temperature.[21] Variable-temperature ¹H NMR is a key technique used to study the kinetics of the bowl-to-bowl inversion.[14][22] ¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.[12]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound exhibits strong absorptions in the ultraviolet region, with characteristic peaks around 250 nm and 300 nm.[23][24][25] The absorption in the visible range is weak.[18]

Physical Properties

PropertyValue
Molecular FormulaC₂₀H₁₀
Molecular Weight250.29 g/mol
AppearanceYellowish crystalline solid
Melting Point268-270 °C
Density~1.49 g/cm³

Data sourced from reference[26].

Solubility

This compound is a non-polar molecule and is thus soluble in many organic solvents such as toluene, chloroform, and carbon disulfide.[26][27] Its solubility in water is negligible.[26] The solubility can be enhanced by chemical functionalization. For example, attaching hydrophilic polyethylene (B3416737) glycol (PEG) chains can render this compound derivatives water-soluble.[28]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and characterization of this compound.

Synthesis and Purification

Several synthetic routes to this compound have been developed, with significant progress made in scaling up production to the kilogram scale.[29][30] A common approach involves the flash vacuum pyrolysis of fluoranthene (B47539) derivatives. More recent methods have focused on solution-phase synthesis, which offers greater control and scalability.[31][32]

A generalized workflow for a solution-phase synthesis is depicted below.

G start Starting Materials (e.g., Fluoranthene derivatives) step1 Multi-step Organic Synthesis (e.g., Coupling reactions, Cyclizations) start->step1 step2 Crude this compound step1->step2 step3 Purification (e.g., Column Chromatography, Recrystallization, Sublimation) step2->step3 end Pure this compound step3->end

Generalized workflow for the synthesis and purification of this compound.

Purification is critical and typically involves column chromatography, recrystallization, and sublimation to obtain high-purity this compound suitable for detailed physicochemical studies.[30]

Characterization Techniques

A logical workflow for the comprehensive characterization of a synthesized this compound sample is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization synthesis Synthesized this compound mass_spec Mass Spectrometry (e.g., GC-MS) synthesis->mass_spec Verify Mass nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) uv_vis UV-Vis Spectroscopy nmr->uv_vis Electronic Properties xrd X-ray Crystallography nmr->xrd Solid-State Structure mass_spec->nmr Confirm Structure electrochem Electrochemistry (Cyclic Voltammetry) uv_vis->electrochem Redox Potentials computation Computational Modeling (DFT) xrd->computation Compare with Theory electrochem->computation

Logical workflow for the characterization of this compound.
  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound, including bond lengths, bond angles, and bowl depth.

  • Variable-Temperature NMR (VT-NMR): This technique is employed to study the kinetics of the bowl-to-bowl inversion. By monitoring the coalescence of NMR signals at different temperatures, the energy barrier for inversion can be calculated.

  • Cyclic Voltammetry (CV): CV is used to investigate the electrochemical properties of this compound, such as its reduction potentials, and to estimate the energies of the HOMO and LUMO orbitals.

  • Density Functional Theory (DFT) Calculations: Computational methods, particularly DFT, are invaluable for complementing experimental data. They are used to calculate molecular geometries, inversion barriers, electronic properties, and spectroscopic parameters.[33]

Conclusion

This compound's unique bowl-shaped architecture gives rise to a rich array of physicochemical properties that distinguish it from planar PAHs. Its structural dynamics, electronic characteristics, and reactivity make it a versatile platform for the development of novel materials. For researchers in materials science and drug development, a thorough understanding of these fundamental properties is essential for harnessing the full potential of this fascinating molecule in applications ranging from organic electronics to the design of new therapeutic agents.

References

The Genesis of a Buckybowl: An In-depth Technical Guide to the Pioneering Synthesis of Corannulene by Barth and Lawton

Author: BenchChem Technical Support Team. Date: December 2025

A landmark in the field of polycyclic aromatic hydrocarbons, the first total synthesis of the bowl-shaped molecule corannulene (C₂₀H₁₀) was a monumental achievement by Wayne E. Barth and Richard G. Lawton in 1966. This seventeen-step journey, culminating in a modest 0.4% overall yield, laid the foundational chemical principles for accessing curved carbon surfaces, foreshadowing the era of fullerene and nanotube chemistry. This technical guide provides a detailed examination of this seminal work, presenting the synthetic sequence, quantitative data, and key experimental protocols for an audience of researchers, scientists, and professionals in drug development.

A Multi-stage Synthesis from Acenaphthene

The ambitious route conceived by Barth and Lawton commenced with the readily available polycyclic aromatic hydrocarbon, acenaphthene. Through a series of functional group transformations and ring-forming reactions, they meticulously constructed the intricate framework of this compound. The synthesis is characterized by several key stages, including the formation of a fluoranthene (B47539) core, subsequent annulation to create a dibenzo[ghi,mno]fluoranthene system, and a final, challenging dehydrogenation to yield the target molecule.

Quantitative Overview of the Synthetic Pathway

The following table summarizes the reactants, reagents, conditions, and yields for each step in the Barth and Lawton synthesis of this compound. This structured presentation allows for a clear comparison of the efficiency of each transformation.

StepStarting MaterialReagents and ConditionsProductYield (%)
1AcenaphtheneNBS, Bz₂O₂, CCl₄, reflux, 12 h5-Bromo-6-methylacenaphthene92
25-Bromo-6-methylacenaphtheneKOt-Bu, PhH, t-BuOH, 45-55 °C, 60 minMixture of olefins-
3Mixture of olefinsKOH, MeOH, reflux, 6.5 h7,10-Dimethylfluoranthene (B14711017)97 (from step 2)
47,10-DimethylfluorantheneAc₂O, SnCl₄, benzene (B151609)4-Acetyl-7,10-dimethylfluoranthene73
54-Acetyl-7,10-dimethylfluorantheneH₂, Pd/C, HClO₄, AcOH, H₂O, RT, 22 h, 3 atm4-Ethyl-7,10-dimethylfluoranthene54
64-Ethyl-7,10-dimethylfluorantheneAc₂O, SnCl₄, benzene4-Acetyl-8-ethyl-5,10-dimethylfluoranthene-
74-Acetyl-8-ethyl-5,10-dimethylfluorantheneH₂, Pd/C, HClO₄, AcOH, H₂O4,8-Diethyl-5,10-dimethylfluoranthene93 (from step 6)
84,8-Diethyl-5,10-dimethylfluorantheneNBS, Bz₂O₂, CCl₄4,8-Bis(1-bromoethyl)-5,10-dimethylfluoranthene-
94,8-Bis(1-bromoethyl)-5,10-dimethylfluorantheneNa, Et₂O, MeOH, NH₃, -78 °C, 15 min2,9-Dimethyl-6,7,8,10,11,12-hexahydrodibenzo[a,c]triphenylene48
102,9-Dimethyl-6,7,8,10,11,12-hexahydrodibenzo[a,c]triphenyleneNaBH₄, n-PrOH, RT, 90 minDiol intermediate-
11Diol intermediateHCl, AcOH, H₂O, reflux, 5 minKetone intermediate-
12Ketone intermediateVacuum, 100 °C, 10.5 hEnone intermediate92 (from step 10)
13Enone intermediateNaBH₄, EtOH, PhH, RT, 30 minAlcohol intermediate94
14Alcohol intermediatePd/C, 100 to 275 °C, 2 hDibenzo[ghi,mno]fluoranthene16
15Dibenzo[ghi,mno]fluorantheneNBS, Bz₂O₂, CCl₄Brominated intermediate-
16Brominated intermediateKOt-Bu, PhH, t-BuOHUnsaturated intermediate-
17Unsaturated intermediatePd/C, heatThis compound-

Note: Yields for some intermediate steps were not explicitly reported in the original publications and are therefore omitted.

Experimental Protocols for Key Transformations

The following are detailed methodologies for pivotal experiments in the Barth and Lawton synthesis, adapted from their 1971 publication in the Journal of the American Chemical Society.

Preparation of 7,10-Dimethylfluoranthene (Step 3)

A solution of 5-bromo-6-methylacenaphthene (from Step 1) in benzene and t-butyl alcohol is treated with potassium t-butoxide at 45-55 °C for 60 minutes to yield a mixture of olefinic intermediates. After removal of the solvent, the residue is refluxed with methanolic potassium hydroxide (B78521) for 6.5 hours. The reaction mixture is then poured into water and the precipitated solid is collected by filtration. Recrystallization from ethanol (B145695) affords 7,10-dimethylfluoranthene as pale yellow crystals.

Friedel-Crafts Acylation to 4-Acetyl-7,10-dimethylfluoranthene (Step 4)

To a stirred solution of 7,10-dimethylfluoranthene in benzene is added acetic anhydride, followed by the dropwise addition of tin(IV) chloride at a temperature maintained below 10 °C. The reaction mixture is stirred for several hours at room temperature and then poured into a mixture of ice and hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. After removal of the solvent, the crude product is purified by column chromatography on alumina (B75360) to give 4-acetyl-7,10-dimethylfluoranthene.

Formation of the Dibenzo[a,c]triphenylene System (Step 9)

A solution of 4,8-bis(1-bromoethyl)-5,10-dimethylfluoranthene in a mixture of diethyl ether, methanol, and liquid ammonia (B1221849) at -78 °C is treated with small pieces of sodium metal over 15 minutes. The reaction is quenched by the addition of ammonium (B1175870) chloride and allowed to warm to room temperature. Water is added, and the organic layer is separated, washed with water, and dried. The solvent is evaporated, and the residue is purified by chromatography to yield 2,9-dimethyl-6,7,8,10,11,12-hexahydrodibenzo[a,c]triphenylene.

Final Dehydrogenation to this compound (Step 17)

The unsaturated intermediate from the preceding step is mixed with a palladium on carbon catalyst (10%) and heated under a nitrogen atmosphere. The temperature is gradually increased to induce dehydrogenation. The crude product is then purified by sublimation and subsequent recrystallization to afford this compound as yellow needles.

Visualizing the Synthetic Pathway

The logical progression of the Barth and Lawton synthesis, from a simple starting material to the complex, bowl-shaped this compound, is illustrated in the following workflow diagram.

Barth_Lawton_Corannulene_Synthesis cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product start Acenaphthene A 5-Bromo-6-methyl- acenaphthene start->A Step 1 (92%) B 7,10-Dimethyl- fluoranthene A->B Steps 2-3 (97%) C 4-Acetyl-7,10-dimethyl- fluoranthene B->C Step 4 (73%) D 4-Ethyl-7,10-dimethyl- fluoranthene C->D Step 5 (54%) E 4,8-Diethyl-5,10-dimethyl- fluoranthene D->E Steps 6-7 (93%) F 2,9-Dimethyl-6,7,8,10,11,12- hexahydrodibenzo[a,c]triphenylene E->F Steps 8-9 (48%) G Dibenzo[ghi,mno]- fluoranthene F->G Steps 10-14 (16%) end This compound G->end Steps 15-17

Caption: The multi-step synthesis of this compound from acenaphthene.

This pioneering work by Barth and Lawton, despite its length and low overall yield, was a triumph of synthetic organic chemistry. It not only provided the scientific community with the first sample of a buckybowl but also laid the intellectual groundwork for the rational synthesis of other non-planar polycyclic aromatic hydrocarbons, a field that continues to be of immense interest in materials science and nanotechnology.

A Technical Guide to Scott's Pyrolytic Synthesis of Corannulene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the seminal pyrolytic synthesis of corannulene (C₂₀H₁₀), a significant advancement in the production of "buckybowls," developed by Lawrence T. Scott and his colleagues. This method, utilizing flash vacuum pyrolysis (FVP), provided a more efficient route to this unique bowl-shaped polycyclic aromatic hydrocarbon, paving the way for further research into its chemical and physical properties.

Introduction to the Pyrolytic Approach

This compound, as a fragment of buckminsterfullerene (B74262) (C₆₀), has garnered considerable interest for its unique structural, electronic, and chemical properties. The synthesis developed by Scott's group represented a significant leap forward from previous multi-step, low-yield methods.[1] The core of this approach is the high-temperature, gas-phase cyclization of a suitable precursor under high vacuum, a technique known as flash vacuum pyrolysis (FVP). This environment promotes unimolecular reactions, allowing for the formation of highly strained or reactive molecules that would be inaccessible under normal solution-phase conditions.[2][3]

Precursors for Pyrolytic Synthesis

Several precursors have been utilized in the pyrolytic synthesis of this compound. The selection of the precursor is critical to the success and yield of the reaction.

Precursor NameMolecular FormulaReference
7,10-Bis(1-chlorovinyl)fluorantheneC₂₀H₁₂Cl₂Scott, L. T. et al. J. Am. Chem. Soc.1991 , 113, 7082–7084.
7,10-Bis(2,2-dibromovinyl)fluorantheneC₂₀H₁₀Br₄Scott, L. T. et al. J. Am. Chem. Soc.1997 , 119, 10963–10968.
1,6-Dibromothis compoundC₂₀H₈Br₂Scott, L. T. et al. J. Am. Chem. Soc.1997 , 119, 10963–10968.
Bromothis compoundC₂₀H₉BrScott, L. T. et al. J. Am. Chem. Soc.1997 , 119, 10963–10968.

Experimental Apparatus: Flash Vacuum Pyrolysis (FVP)

The FVP apparatus is central to this synthesis. While specific laboratory setups can vary, the fundamental components and principles remain consistent.

A standard preparative FVP apparatus consists of:

  • A Precursor Inlet: The solid or liquid precursor is placed in a flask that is gently heated to allow for sublimation or evaporation into the pyrolysis tube.

  • A Pyrolysis Tube: This is typically a quartz tube that passes through a high-temperature furnace. The tube is often unpacked to allow for unimpeded molecular flow.

  • A High-Temperature Furnace: Capable of reaching temperatures in the range of 500-1200 °C.

  • A Collection Trap: A cold finger or a series of traps cooled with liquid nitrogen to rapidly condense the products after they exit the hot zone.

  • A High-Vacuum System: A vacuum pump is used to maintain a low pressure (typically 0.1-1.0 Torr) throughout the apparatus. This ensures that the molecules are in the gas phase and that intermolecular reactions are minimized.

Detailed Experimental Protocol

The following protocol is a synthesis of the procedures described by Scott and coworkers for the pyrolytic synthesis of this compound from 7,10-bis(1-chlorovinyl)fluoranthene.

Step 1: Precursor Sublimation The precursor, 7,10-bis(1-chlorovinyl)fluoranthene, is placed in the sublimation chamber of the FVP apparatus. The chamber is slowly heated to a temperature that allows for a steady rate of sublimation into the pyrolysis tube.

Step 2: Pyrolysis The sublimed precursor is passed through the quartz pyrolysis tube, which is heated to a temperature of 1000-1100 °C. A low pressure of approximately 1.0 Torr is maintained throughout the system, often with a slow flow of an inert gas like nitrogen to aid in carrying the precursor through the hot zone.

Step 3: Product Collection The products exiting the furnace are immediately condensed on a cold trap cooled with liquid nitrogen. This rapid cooling is crucial to prevent decomposition or further reaction of the newly formed this compound.

Step 4: Purification After the pyrolysis is complete, the apparatus is allowed to return to room temperature and the vacuum is released. The crude product, a yellow material, is washed from the cold trap with a suitable solvent, such as methylene (B1212753) chloride. The solvent is then evaporated under reduced pressure. The resulting crude solid is purified by column chromatography on alumina (B75360) with cyclohexane (B81311) as the eluent.

Quantitative Data Summary

The following tables summarize the key quantitative data from Scott's pyrolytic synthesis of this compound and related compounds.

Table 1: Pyrolysis Conditions and Yields for this compound Synthesis

PrecursorPyrolysis Temperature (°C)Pressure (Torr)Isolated Yield of this compound (%)
7,10-Bis(1-chlorovinyl)fluoranthene1100ca. 1.0Not explicitly stated, but successful
7,10-Bis(2,2-dibromovinyl)fluoranthene1000ca. 1.021
1,6-Dibromothis compound1000ca. 1.0High conversion
Bromothis compound1000ca. 1.0High conversion

Table 2: Pyrolysis of 7,10-Bis(2,2-dibromovinyl)fluoranthene at Lower Temperature

Pyrolysis Temperature (°C)Product(s)Isolated Yield (%)
7501,6-Dibromothis compound, Bromothis compound, this compound9, 16, 9

Visualizing the Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow and a plausible mechanistic pathway for the pyrolytic formation of this compound.

experimental_workflow cluster_apparatus Flash Vacuum Pyrolysis Apparatus cluster_procedure Procedure precursor Precursor Sublimation pyrolysis Pyrolysis Zone (1000-1100 °C, ~1 Torr) precursor->pyrolysis Vapor Phase collection Cold Trap (Liquid Nitrogen) pyrolysis->collection Gas Stream purification Product Collection & Purification collection->purification Crude Product product This compound purification->product

Caption: Experimental workflow for Scott's pyrolytic synthesis of this compound.

proposed_mechanism precursor 7,10-Bis(1-chlorovinyl)fluoranthene intermediate1 Loss of HCl (Vinylidene Intermediate) precursor->intermediate1 High Temp. intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Radical Cascade This compound This compound intermediate2->this compound Aromatization

Caption: Proposed mechanism for the pyrolytic formation of this compound.

References

Corannulene Derivatives: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, has garnered significant attention in recent years due to its unique structural, electronic, and chemical properties. As a fragment of buckminsterfullerene (B74262) (C₆₀), it possesses a curved π-surface that imparts distinct characteristics not observed in its planar counterparts. The ability to functionalize the this compound core has led to a vast library of derivatives with tailored properties, opening up new avenues in materials science, organic electronics, and medicinal chemistry. This technical guide provides an in-depth overview of this compound derivatives, focusing on their fundamental characteristics, synthetic methodologies, and key applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.

Core Physicochemical Characteristics

The introduction of various functional groups onto the this compound scaffold significantly influences its intrinsic properties. These modifications can alter the molecule's solubility, electronic character, and supramolecular assembly behavior. Key characteristics that are frequently tuned include their optical and electrochemical properties.

Spectroscopic Properties

The bowl-shaped structure of this compound and its derivatives leads to unique photophysical properties. Pristine this compound exhibits weak fluorescence, but functionalization can dramatically enhance its quantum yield and shift its emission wavelengths. For instance, the incorporation of nitrogen-containing heterocycles or "tagging" with known fluorophores can produce derivatives with strong fluorescence, making them suitable for applications in bioimaging.[1][2]

Electrochemical Properties

The electron-accepting nature of the this compound core can be modulated through derivatization. The introduction of electron-withdrawing or electron-donating groups alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for the design of materials for organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).[3]

Data Presentation: Physicochemical Properties of Selected this compound Derivatives

The following tables summarize key quantitative data for a selection of this compound derivatives, providing a comparative overview of their fundamental properties.

Table 1: Spectroscopic Properties of Functionalized this compound Derivatives

DerivativeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)SolventReference
Pristine this compound2544360.01CH₂Cl₂ / MeOH[2][4]
Quinolizinium-fused this compound (11a)310-315-0.09CH₂Cl₂[4]
Quinolizinium-fused this compound (12a)310-3155610.13CH₂Cl₂[4]
BODIPY-Cor-530-540> 0.25MeOH[2]
Multiethynyl this compound derivative (6-1)--0.83-[3]
4-(N,N-dimethylamino)phenylethynyl this compound (6-2)-5330.98-[3]

Table 2: Electrochemical and Structural Properties of this compound Derivatives

DerivativeHOMO (eV)LUMO (eV)Optical Gap (E_g, eV)Bowl Depth (Å)Reference
Dipyridothis compound (10)-5.96-2.653.31-[4]
Quinolizinium-fused this compound (11a)-6.37-3.772.60-[4]
Quinolizinium-fused this compound (12a)-6.41-3.722.691.28-1.50[4]
Imide-fused this compound (pentafluorophenyl-5-monoimide)---0.87[5]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound derivatives. The following sections provide an overview of common experimental procedures.

General Synthetic Strategies

The functionalization of this compound can be achieved through various organic reactions, including:

  • Electrophilic Aromatic Substitution: Reactions like bromination, nitration, and Friedel-Crafts acylation allow for the direct introduction of functional groups onto the this compound core.[6]

  • Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig amination are powerful tools for creating C-C and C-N bonds, enabling the attachment of a wide range of substituents.[6]

  • Click Chemistry: The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a highly efficient and versatile reaction for linking this compound units to other molecules.[7]

  • Ring Annulation: Methods like the Skraup-Doebner-Von Miller quinoline (B57606) synthesis and rhodium-catalyzed C-H activation/annulation can be used to extend the π-system of this compound by fusing additional aromatic rings.[4]

Example Protocol: Synthesis of a this compound-Functionalized Hexahelicene via Click Chemistry

This protocol is a representative example of how to link a this compound derivative to another complex molecule. The synthesis involves the preparation of an ethynyl-functionalized this compound and an azido-functionalized hexahelicene, followed by their coupling via CuAAC.

Materials:

  • Ethynyl (B1212043) this compound

  • 2,15-bis(azidomethyl)hexahelicene

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Ascorbic acid sodium salt

  • Tetrahydrofuran (THF)

  • Water (H₂O)

Procedure:

  • In a Schlenk flask, combine 15.3 mg (0.035 mmol) of 2,15-bis(azidomethyl)hexahelicene, 20.0 mg (0.073 mmol) of ethynyl this compound, 1.4 mg (0.007 mmol) of ascorbic acid sodium salt, and 1.7 mg (0.007 mmol) of CuSO₄·5H₂O.[7]

  • Add a mixture of 12 ml of THF and 3 ml of H₂O to the flask.[7]

  • Thoroughly degas the solution.[7]

  • Heat the reaction mixture at 65 °C for 3 days under a nitrogen atmosphere.[7]

  • Monitor the reaction progress by ¹H-NMR spectroscopy. The disappearance of the signal corresponding to the ethynyl proton of this compound indicates the progress of the reaction.[7]

  • Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound-functionalized hexahelicene.[1]

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound derivatives, including synthetic pathways and structure-property relationships.

Synthetic Pathways

The functionalization of the this compound core is a key aspect of tuning its properties. The following diagram illustrates a general workflow for the synthesis of functionalized this compound derivatives.

Synthesis_Workflow This compound This compound Halogenated_this compound Halogenated This compound This compound->Halogenated_this compound Electrophilic Aromatic Substitution Functionalized_Derivative Functionalized Derivative Halogenated_this compound->Functionalized_Derivative Cross-Coupling (Suzuki, Sonogashira) Extended_System π-Extended System Functionalized_Derivative->Extended_System Annulation Reactions Bioconjugate Biomedical Applicatioin Functionalized_Derivative->Bioconjugate Click Chemistry, Amide Coupling

Caption: General synthetic workflow for this compound derivatives.

Structure-Property Relationships

The properties of this compound derivatives are intrinsically linked to their molecular structure. This diagram illustrates the relationship between structural modifications and the resulting physicochemical properties and applications.

Structure_Property_Relationship cluster_structure Structural Modification cluster_properties Physicochemical Properties cluster_applications Applications Functional_Group Functional Group (Donor/Acceptor) Electronic_Properties Electronic Properties (HOMO/LUMO) Functional_Group->Electronic_Properties Pi_Extension π-System Extension Pi_Extension->Electronic_Properties Optical_Properties Optical Properties (Absorption/Emission) Pi_Extension->Optical_Properties Solubilizing_Group Solubilizing Group Solubility Solubility Solubilizing_Group->Solubility Organic_Electronics Organic Electronics Electronic_Properties->Organic_Electronics Bioimaging Bioimaging Optical_Properties->Bioimaging Solubility->Bioimaging Drug_Delivery Drug Delivery Solubility->Drug_Delivery

Caption: Structure-property-application relationships in this compound derivatives.

Applications in Drug Development and Materials Science

The tunable properties of this compound derivatives have led to their exploration in a variety of fields.

Drug Development and Biomedical Applications

The unique bowl shape and electronic properties of this compound derivatives make them attractive scaffolds for drug design. Their ability to interact with biological targets, such as DNA, is an active area of research.[8] Furthermore, by attaching hydrophilic groups, water-soluble derivatives can be synthesized for applications in drug delivery and bioimaging.[2][5] For instance, sugar-conjugated corannulenes have shown promise as anticancer agents by targeting the Warburg effect in cancer cells.[8] Some derivatives have also demonstrated broad-spectrum antibacterial activity.

Materials Science and Organic Electronics

In materials science, this compound derivatives are being investigated for their potential in organic electronics. By modifying the this compound core, materials with specific charge-transport properties can be designed.[3] For example, imide-functionalized corannulenes have been explored as n-channel and ambipolar materials in OFETs.[3] The bowl-shaped structure can also influence the molecular packing in the solid state, which is a critical factor for charge mobility in organic semiconductors. Additionally, their unique electronic properties make them candidates for non-fullerene acceptors in organic solar cells.[3]

Conclusion

This compound derivatives represent a fascinating and rapidly evolving class of molecules with a wide range of potential applications. The ability to synthetically modify the this compound core provides a powerful platform for tuning their physicochemical properties to meet the demands of various fields, from medicine to materials science. This technical guide has provided a comprehensive overview of the basic characteristics, synthetic methodologies, and key applications of these remarkable compounds. As research in this area continues to expand, it is anticipated that this compound derivatives will play an increasingly important role in the development of new technologies and therapies.

References

theoretical studies on corannulene aromaticity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Studies of Corannulene Aromaticity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (C₂₀H₁₀) is a unique polycyclic aromatic hydrocarbon (PAH) composed of a central five-membered ring fused to five surrounding six-membered rings, resulting in a distinctive bowl-shaped structure.[1] This curvature makes it a geodesic polyarene and a molecular fragment of buckminsterfullerene (B74262) (C₆₀), earning it the nickname "buckybowl".[1] Its structure and electronic properties have been a subject of intense scientific interest, primarily because it challenges classical definitions of aromaticity. With 20 π-electrons, it does not conform to Hückel's (4n+2) rule for aromaticity, and its non-planar geometry further complicates its classification.[2][3]

Initial theories proposed an "annulene-within-an-annulene" model, suggesting it consists of an aromatic 6-electron cyclopentadienyl (B1206354) anion surrounded by an aromatic 14-electron annulenyl cation.[1] However, subsequent and more sophisticated theoretical calculations have largely disputed this model.[4] Modern computational studies have revealed a more complex electronic structure, characterized by distinct regions of aromatic and anti-aromatic character within the same molecule. This guide provides a comprehensive overview of the theoretical studies that have elucidated the nuanced aromaticity of this compound, focusing on the computational methodologies, quantitative findings, and key conceptual models.

Theoretical and Computational Methodologies

The assessment of this compound's aromaticity relies on a suite of computational methods that probe the magnetic, geometric, and energetic consequences of electron delocalization.

Experimental and Computational Protocols

Geometry Optimization and Energetics: The first step in any theoretical study is to determine the molecule's equilibrium geometry. This is typically achieved using Density Functional Theory (DFT) methods, with the B3LYP functional being a common choice, paired with basis sets such as 6-311G**.[5] The nature of the stationary points (as minima or transition states) is confirmed by vibrational frequency calculations; a true minimum has no imaginary frequencies. The energy difference between the C₅ᵥ bowl-shaped ground state and the planar D₅ₕ transition state provides the theoretical bowl-to-bowl inversion barrier.[4][6]

Magnetic Criteria Protocol (NICS): Nucleus-Independent Chemical Shift (NICS) is the most widely used magnetic criterion for aromaticity.[7] It involves placing a "ghost" atom (a point with no nucleus or electrons) at a specific location, typically the geometric center of a ring, and calculating the magnetic shielding at that point.

  • Protocol:

    • Optimize the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311G**).

    • Perform a magnetic shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same or a higher level of theory (e.g., GIAO-B3LYP/6-31G(d)).[8]

    • The NICS value is the negative of the calculated isotropic magnetic shielding (σ_iso) at the desired point.

    • NICS(0): Calculated at the ring center.

    • NICS(1): Calculated 1 Å above the ring plane to minimize the influence of σ-electrons. For non-planar systems like this compound, NICS(±1) can be calculated on the convex and concave faces.[9]

  • Interpretation: Negative NICS values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Geometric Criteria Protocol (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) quantifies aromaticity based on the degree of bond length equalization within a ring.[10]

  • Protocol:

    • Obtain the optimized geometry of the molecule.

    • Use the calculated bond lengths in the HOMA formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where n is the number of bonds, α is a normalization constant (257.7 for C-C bonds), R_opt is the optimal bond length for an aromatic system (1.388 Å for C-C), and R_i are the actual bond lengths in the ring.[10]

  • Interpretation: HOMA values range from 1 (fully aromatic, like benzene) to 0 (non-aromatic), with negative values indicating anti-aromaticity.[10]

Energetic Criteria Protocol (ASE): Aromatic Stabilization Energy (ASE) is the energy gain due to cyclic π-electron delocalization. It is calculated using homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides, thus isolating the stabilization from aromaticity.

  • Protocol:

    • Define a balanced homodesmotic reaction where the aromatic molecule and suitable non-aromatic reference molecules are on opposite sides.

    • Calculate the energies (including zero-point energy corrections) of all reactants and products at a high level of theory (e.g., B3LYP/6-311G**).[5]

    • The ASE is the reaction enthalpy. A positive ASE indicates aromatic stabilization.

Quantitative Data on this compound Aromaticity

Theoretical studies have provided a wealth of quantitative data that characterize the dual aromatic/anti-aromatic nature of this compound.

Data Presentation

Table 1: Nucleus-Independent Chemical Shift (NICS) Values (in ppm) for this compound

GeometryRingNICS(0)NICS(1) / NICS(±1)Reference
C₅ᵥ (Bowl) Hub (5-membered)+8.2N/A[9]
Rim (6-membered)-8.1N/A[9]
D₅ₕ (Planar TS) Hub (5-membered)+11.9N/A[9]
Rim (6-membered)-6.8N/A[9]

Note: Positive NICS values denote anti-aromaticity, while negative values denote aromaticity. The data clearly shows the anti-aromatic nature of the central hub and the aromatic nature of the peripheral rim.

Table 2: Harmonic Oscillator Model of Aromaticity (HOMA) Values for this compound Cations

SpeciesRingHOMA ValueReference
Neutral this compound Rim (6-membered)0.811[11]
Hub (5-membered)-0.320[11]
[CH₃-hub-C₂₀H₁₀]⁺ Rim (6-membered)0.810[11]
Hub (5-membered)0.009[11]

Note: HOMA values near 1 indicate high aromaticity, while negative values indicate anti-aromaticity. The data shows the rim is aromatic and the hub is anti-aromatic in neutral this compound. In the stable hub-cation, the rim's aromaticity is conserved while the hub's anti-aromaticity vanishes.[11][12]

Table 3: Energetic and Structural Data for this compound

ParameterExperimental ValueCalculated ValueReference
Bowl-to-Bowl Inversion Barrier 10.2-11.5 kcal/mol12.3 kcal/mol[1][4][6]
Aromatic Stabilization Energy (ASE) N/A44.5 kcal/mol[5]
ASE of Planar this compound N/A~55.2 kcal/mol[5]

Note: The calculated inversion barrier is in good agreement with experimental values. The ASE calculations show that while the bowl-shaped molecule is significantly stabilized by aromaticity, the planar form experiences even greater stabilization from π-electron delocalization, but this is overcome by immense strain energy.[5]

Mandatory Visualizations

Diagrams of Key Concepts and Workflows

G cluster_input Input cluster_calc Computational Steps cluster_indices Aromaticity Indices cluster_output Analysis start This compound Structure (C₂₀H₁₀) opt Geometry Optimization (e.g., B3LYP/6-311G**) start->opt freq Frequency Calculation (Confirm Minimum/TS) opt->freq aromaticity Aromaticity Indices Calculation freq->aromaticity nics NICS (Magnetic) aromaticity->nics homa HOMA (Geometric) aromaticity->homa ase ASE (Energetic) aromaticity->ase analysis Data Interpretation & Analysis nics->analysis homa->analysis ase->analysis

Caption: Computational workflow for analyzing this compound aromaticity.

G c5v C₅ᵥ Ground State Bowl-Shaped Lower Energy Hub: Anti-Aromatic (+NICS) Rim: Aromatic (-NICS) d5h D₅ₕ Transition State Planar Higher Energy (+11.5 kcal/mol) Hub: More Anti-Aromatic Rim: Less Aromatic c5v->d5h Bowl Inversion

Caption: Structural states of this compound and their aromatic properties.

G center This compound Electronic Structure hub Central Hub (5-Membered Ring) center->hub rim Peripheral Rim (6-Membered Rings) center->rim hub_prop Paratropic Ring Current (Anti-Aromatic) hub->hub_prop rim_prop Diatropic Ring Current (Aromatic) rim->rim_prop

References

Methodological & Application

Solution-Phase Synthesis of Corannulene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solution-phase synthesis of various corannulene derivatives. This compound, a bowl-shaped polycyclic aromatic hydrocarbon, serves as a unique building block for advanced materials and potential therapeutic agents. The following sections detail common synthetic strategies, quantitative data for key reactions, and step-by-step experimental procedures.

Overview of Synthetic Strategies

The functionalization of the this compound core in the solution phase primarily relies on two main approaches:

  • Electrophilic Aromatic Substitution: The electron-rich convex face of the this compound bowl is susceptible to electrophilic attack, allowing for the introduction of various functional groups directly onto the aromatic scaffold. Common examples include halogenation, nitration, formylation, and Friedel-Crafts acylation.

  • Palladium-Catalyzed Cross-Coupling Reactions: Pre-functionalized corannulenes, typically halo-corannulenes, serve as excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These methods, such as the Suzuki-Miyaura and Sonogashira-Hagihara couplings, are powerful tools for constructing carbon-carbon bonds and introducing complex molecular fragments.

Quantitative Data for this compound Derivative Synthesis

The following table summarizes the quantitative data for selected solution-phase syntheses of this compound derivatives.

Derivative TypeReactionReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Halogenated BrominationNBS, AuCl₃·H₂O1,2-Dichloroethane1002-[1]
Nitrated NitrationHNO₃, Acetic Anhydride--4-554 (bis-nitro), 13 (mono-nitro)[2]
Formylated Rieche FormylationDichloromethyl methyl ether, TiCl₄Dichloromethane0 to RT-89-95[2][3]
Acylated Friedel-Crafts AcylationAcetyl chloride, AlCl₃-RT-41 (bis-acetyl), 34 (mono-acetyl)[2]
Aryl-substituted Suzuki-Miyaura CouplingArylboronic acid, Pd(OAc)₂, K₃PO₄---16-25 (solution), 37-65 (mechanochemical)[2]
Alkynyl-substituted Sonogashira-Hagihara CouplingTerminal alkyne, Pd catalyst---20-57[2]
Amphiphilic Thiol-ene reactionThiol-terminated PEGToluene-24027[4]
Dicorannulenylethene Wittig OlefinationCorannulenecarbaldehyde, Corannulenylmethyl triphenylphosphonium bromide---70[5]

Experimental Protocols

Protocol 1: Rieche Formylation of this compound

This protocol describes the high-yielding synthesis of corannulenecarbaldehyde.[3]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Ice

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TiCl₄ to the stirred solution.

  • After 5 minutes of stirring, add dichloromethyl methyl ether dropwise to the reaction mixture.

  • Continue stirring at 0 °C for 3 hours.

  • Quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield corannulenecarbaldehyde. The product is often pure enough without the need for column chromatography.[3]

Protocol 2: Friedel-Crafts Acylation of this compound

This protocol provides a general method for the acylation of this compound.[2]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend anhydrous AlCl₃ in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice/water bath.

  • Add the acyl chloride dropwise to the stirred suspension over 10 minutes.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the this compound solution dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash twice with saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent by rotary evaporation to obtain the crude acylated this compound.

  • Purify the product by column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of Bromothis compound

This protocol outlines a general procedure for the palladium-catalyzed coupling of bromothis compound with a boronic acid.

Materials:

  • Bromothis compound

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., dioxane, THF, toluene)

  • Water (for biphasic systems)

Procedure:

  • In a Schlenk flask, combine bromothis compound, the boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time (typically 15-20 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired coupled product.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of this compound derivatives.

Electrophilic_Aromatic_Substitution This compound This compound Reaction Electrophilic Aromatic Substitution This compound->Reaction Reagents Electrophilic Reagent (e.g., NBS, HNO₃, Acyl Chloride) Reagents->Reaction Product Functionalized this compound (e.g., Bromo-, Nitro-, Acyl-corannulene) Reaction->Product Purification Workup & Purification Product->Purification

Workflow for Electrophilic Aromatic Substitution of this compound.

Palladium_Catalyzed_Cross_Coupling Halothis compound Halogenated this compound (e.g., Bromothis compound) Reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Halothis compound->Reaction Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne) Coupling_Partner->Reaction Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Product Derivatized this compound Reaction->Product Purification Workup & Purification Product->Purification

Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

References

Application Notes and Protocols for the Mechanochemical Synthesis of Corannulene-Based Nanographenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon, serves as a fundamental building block for curved nanographene structures. Traditional solution-phase syntheses of these materials often involve lengthy reaction times, low yields, and the use of large quantities of hazardous solvents.[1][2] Mechanochemistry, which utilizes mechanical force to drive chemical reactions, has emerged as a powerful and sustainable alternative.[1][3] This approach offers significant advantages, including being solvent-free, high-yielding, rapid, and scalable, making it an attractive method for producing gram quantities of these complex materials in a sustainable manner.[1][4][5]

These application notes provide an overview and detailed protocols for the mechanochemical synthesis of this compound and a this compound-phenanthrene hybrid nanographene, targeting researchers in materials science, organic chemistry, and drug development.

Application Notes

The mechanochemical approach, typically employing a ball mill, facilitates reactions in the solid state, circumventing the solubility issues that often plague solution-based syntheses of large polycyclic aromatic hydrocarbons.[1] This method has been successfully applied to key carbon-carbon bond-forming reactions, such as the Suzuki coupling and the Scholl reaction, to construct complex, strained π-surfaces.[1][2][5]

The resulting this compound-based nanographenes possess unique structural and electronic properties stemming from their curved surfaces. These molecules can exhibit both positive (bowl-like) and negative (saddle-like) Gaussian curvatures.[1][6] A key property of these non-planar nanographenes is their high electron affinity, which has been measured by cyclic voltammetry.[1][2][7] The one-electron reduced states of these molecules have shown long lifetimes in solution, indicating their potential for applications in electronic and energy storage devices.[1][2][7] The scalability of mechanochemical synthesis allows for the production of these materials on a gram-scale, paving the way for their broader investigation and application.[1][8]

Experimental Protocols

Protocol 1: Scalable Mechanochemical Synthesis of this compound

This protocol is adapted from the work of Stuparu and colleagues and describes a highly efficient, scalable synthesis of this compound via ball milling.[4]

Part A: Precursor Synthesis (1,6,7,10-tetrabromomethylfluoranthene)

// Nodes A [label="3,8-dimethyl-\nacenaphthenequinone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="1,6,7,10-tetramethyl-\nfluoranthene", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Tetrabromomethyl-\nfluoranthene (Precursor)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="Knoevenagel Condensation\n(with 3-pentanone)", color="#4285F4"]; B -> C [label="Diels-Alder Reaction\n(with norbornadiene)", color="#4285F4"]; C -> D [label="Benzylic Bromination", color="#EA4335"]; }

Caption: Workflow for the synthesis of the this compound precursor.

Part B: Mechanochemical Cyclodehydrogenation

// Nodes start [label="Precursor + Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; mill [label="Load into Stainless Steel\nMilling Jar with Steel Ball(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; milling_process [label="Ball Milling\n(Mixer or Planetary Mill)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Extraction of Residue\n(e.g., with Chloroform or THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> mill [color="#5F6368"]; mill -> milling_process [color="#5F6368"]; milling_process -> extraction [label="30 min milling", color="#5F6368"]; extraction -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; }

Caption: General workflow for the mechanochemical synthesis of this compound.

  • Preparation: In a stainless-steel milling jar, combine the tetrabromomethylfluoranthene precursor, Ba(OH)₂·8H₂O, Na₂SO₄, and tetrabutylammonium (B224687) chloride (TBACl).[4]

  • Milling: Add a stainless-steel ball and mill the mixture for 30 minutes.[4] For larger scale synthesis, a planetary mill is recommended.[5][8]

  • Work-up: After milling, extract the solid residue.

  • Purification: Purify the crude product to obtain this compound.

Protocol 2: Two-Step Synthesis of a this compound-Phenanthrene Nanographene

This protocol describes the synthesis of a complex, curved nanographene through a sequential mechanochemical Suzuki coupling and a Scholl reaction.[1][9]

// Nodes A [label="this compound Precursor\n+ Boronic Acid Partner", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Suzuki Coupling Product", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Curved Nanographene", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Mechanochemical\nSuzuki Reaction", color="#4285F4"]; B -> C [label="Mechanochemical\nScholl Reaction", color="#EA4335"]; }

Caption: Pathway for nanographene synthesis via Suzuki and Scholl reactions.

Part A: Mechanochemical Suzuki Reaction

  • Reactant Preparation: In an oxygen-free atmosphere, load a 30 mL stainless steel jar with the appropriate chlorinated precursor, an 8-fold excess of the boronic acid coupling partner, Pd(OAc)₂ as the catalyst, and NaCl as a bulking agent.[9]

  • Milling: Add a single 15 mm stainless steel ball and mill the mixture for 5 hours.[9] The reaction time can be shortened by using heat pads attached to the mill.[9]

  • Isolation: After the reaction, extract and purify the product to isolate the Suzuki coupling intermediate.

Part B: Mechanochemical Scholl Reaction

  • Reactant Preparation: In a milling jar, combine the Suzuki coupling product with FeCl₃ (4 equivalents per C-H bond to be formed).[9] To improve solubility and reaction efficiency, a t-butyl group can be pre-installed on the molecular scaffold.[9]

  • Milling: Mill the mixture. With an optimized substrate, the reaction can be completed in as little as 15-40 minutes.[9]

  • Isolation: After milling, perform a simple work-up and purification to obtain the final this compound-based nanographene.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the mechanochemical synthesis of this compound and its derivatives.

Table 1: Mechanochemical Synthesis of this compound

ParameterValueReference
Scale (Single Cycle)15 g[4][5][8]
Isolated Yield90%[4][5][8]
Reaction Time30 min[4]
EquipmentMixer Mill / Planetary Mill[4][8]
Optimal Rotation Speed400 rpm[5][8]

Table 2: Two-Step Mechanochemical Synthesis of this compound-Phenanthrene Hybrid

Reaction StepKey ReagentsReaction TimeIsolated YieldReference
Suzuki Coupling Pd(OAc)₂, NaCl, Boronic Acid5 hours> 85%[9]
Scholl Reaction FeCl₃15-40 min97% (with t-Bu group)[9]

References

Application Notes and Protocols for the Functionalization of Corannulene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of corannulene, a bowl-shaped polycyclic aromatic hydrocarbon, for its application in the burgeoning field of organic electronics. The unique curved structure of this compound and the ability to tune its electronic properties through chemical modification make it a promising candidate for next-generation electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document outlines key functionalization strategies, detailed experimental protocols for synthesis and device fabrication, and a summary of the performance of various this compound derivatives.

Introduction to this compound in Organic Electronics

This compound (C₂₀H₁₀), a fragment of buckminsterfullerene (B74262) (C₆₀), possesses a distinct bowl-shaped geometry that influences its solid-state packing and electronic properties.[1] Pristine this compound exhibits a significant dipole moment and tends to pack in a manner that is not conducive to efficient intermolecular charge transport.[1] Furthermore, its frontier molecular orbital energy levels (HOMO and LUMO) are often not well-aligned with the work functions of common electrodes, leading to high charge injection barriers.[1]

Functionalization of the this compound core is therefore crucial for its application in organic electronics. By strategically attaching different chemical moieties, it is possible to:

  • Modulate Frontier Molecular Orbital Energy Levels: Introducing electron-withdrawing or electron-donating groups can tune the HOMO and LUMO energy levels to facilitate efficient charge injection and transport.

  • Control Solid-State Packing: Functional groups can be used to encourage desirable packing motifs, such as π-π stacking, which are essential for good charge mobility.

  • Enhance Solubility and Processability: Attaching appropriate side chains can improve the solubility of this compound derivatives in common organic solvents, enabling solution-based processing techniques for device fabrication.

Key Functionalization Strategies

Several synthetic strategies have been developed to modify the this compound scaffold. The most common approaches involve the functionalization of a dibromothis compound precursor, which can be synthesized from this compound.

A general workflow for the functionalization of this compound is depicted below:

G This compound This compound Dibromothis compound Dibromothis compound This compound->Dibromothis compound Bromination Functionalized_this compound Functionalized this compound (for Organic Electronics) Dibromothis compound->Functionalized_this compound Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Figure 1: General synthetic workflow for the functionalization of this compound.

Suzuki Cross-Coupling Reactions

Palladium-catalyzed Suzuki cross-coupling is a versatile method for forming carbon-carbon bonds. In the context of this compound chemistry, it is widely used to introduce aryl or heteroaryl groups onto the this compound core, starting from a halogenated this compound derivative.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling, another palladium-catalyzed reaction, is employed to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for extending the π-conjugation of the this compound system by introducing alkynyl moieties.

Synthesis of Imide-Fused Corannulenes

The introduction of imide groups is a powerful strategy to lower the LUMO energy level of this compound, thereby enhancing its electron-accepting properties. Imide-fused this compound derivatives have shown promise as n-type semiconductors in OFETs and as non-fullerene acceptors in OPVs.

Quantitative Data Summary

The performance of functionalized this compound derivatives in organic electronic devices is summarized in the tables below.

Organic Field-Effect Transistor (OFET) Performance
This compound DerivativeDevice ArchitectureHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]On/Off RatioReference
Imide-fused this compound polymer (PICBT)Top-gate, bottom-contact0.025 (OTS treated)7.45 x 10⁻⁵ (OTS treated)> 10³[2]
Imide-fused this compound polymer (PICBT)Top-gate, bottom-contact4.62 x 10⁻³ (untreated)1.54 x 10⁻⁴ (untreated)> 10³[2]
Organic Photovoltaic (OPV) Performance
Donor:AcceptorDevice ArchitectureOpen-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]Reference
P3HT:Cor-PIBulk Heterojunction0.581.3740.10.32[3]
P3HT:Cor-NIBulk Heterojunction0.653.5644.61.03[3]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a key this compound precursor and the fabrication of organic electronic devices.

Synthesis of 1,6-Dibromothis compound

This protocol describes the synthesis of 1,6-dibromothis compound, a versatile building block for further functionalization.

Materials:

Procedure:

  • Dissolve this compound (1.0 g, 4.0 mmol) in trifluoroacetic acid (40 mL) in a round-bottom flask.

  • Add N-bromosuccinimide (1.42 g, 8.0 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into a separatory funnel containing water (200 mL) and dichloromethane (100 mL).

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford 1,6-dibromothis compound as a yellow solid.

Suzuki Cross-Coupling of 1,6-Dibromothis compound with Phenylboronic Acid

This protocol details the synthesis of 1,6-diphenylthis compound via a Suzuki cross-coupling reaction.

G Start 1,6-Dibromothis compound + Phenylboronic Acid Reaction Pd(PPh₃)₄, K₂CO₃ Toluene (B28343)/H₂O, 80°C Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,6-Diphenylthis compound Purification->Product

Figure 2: Workflow for the Suzuki cross-coupling of 1,6-dibromothis compound.

Materials:

  • 1,6-Dibromothis compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 1,6-dibromothis compound (100 mg, 0.24 mmol), phenylboronic acid (73 mg, 0.60 mmol), and potassium carbonate (166 mg, 1.2 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (14 mg, 0.012 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (10 mL) and degassed deionized water (2 mL).

  • Heat the reaction mixture at 80°C for 24 hours under an argon atmosphere.

  • Cool the reaction to room temperature and add water (20 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/dichloromethane gradient to yield 1,6-diphenylthis compound.

Fabrication of a this compound-Based Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a functionalized this compound derivative as the active layer.

G Substrate Si/SiO₂ Substrate (Gate/Dielectric) Cleaning Substrate Cleaning Substrate->Cleaning Surface_Treatment Surface Treatment (e.g., OTS) Cleaning->Surface_Treatment Active_Layer Spin-coat this compound Derivative Surface_Treatment->Active_Layer Annealing Thermal Annealing Active_Layer->Annealing Electrodes Deposit Source/Drain Electrodes Annealing->Electrodes Characterization Device Characterization Electrodes->Characterization

References

Application Notes and Protocols: Corannulene in Host-Guest Chemistry with Fullerenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon often referred to as a "buckybowl," serves as a fascinating and effective host for fullerene molecules in the realm of supramolecular chemistry.[1][2] Its curved π-surface is complementary to the convex surface of fullerenes like C60 and C70, leading to significant concave-convex π-π stacking interactions.[1][3][4] This intrinsic shape and electronic complementarity make this compound-based systems ideal candidates for the recognition, separation, and transport of fullerenes, with potential applications in materials science and drug delivery. This document provides a detailed overview of the applications, quantitative binding data, and experimental protocols for studying this compound-fullerene host-guest systems.

Applications in Fullerene Recognition and Materials Science

The unique host-guest interactions between this compound derivatives and fullerenes have been leveraged for several applications:

  • Molecular Recognition and Encapsulation: this compound-based hosts, particularly "buckycatchers" and metalloboxes incorporating this compound panels, have demonstrated high affinity and selectivity for C60 and C70 fullerenes.[3][5][6] These systems can encapsulate fullerenes, forming stable complexes even at elevated temperatures.[3][6]

  • Self-Assembled Materials: The host-guest interactions can drive the formation of well-defined supramolecular structures. For instance, co-crystallization of this compound derivatives with fullerenes leads to ordered solid-state packing with distinct concave-convex and convex-convex π-π stacking.[7][8]

  • Water-Soluble Fullerene Carriers: Amphiphilic copolymers containing a hydrophobic this compound block can form micelles in water. These nanostructures can effectively host fullerenes within their this compound-rich core, leading to the formation of robust, water-soluble fullerene nanoparticles.[9] This has significant implications for the biological applications of fullerenes, which are notoriously insoluble in aqueous media.

  • Non-Fullerene Electron Acceptors: this compound is also being explored as a scaffold for designing non-fullerene electron acceptors in organic solar cells, a field where fullerenes have traditionally dominated.[9][10]

Quantitative Data: Binding Affinities and Thermodynamics

The strength of the interaction between this compound-based hosts and fullerenes is quantified by the association constant (K_a). Various studies have determined these values using techniques like ¹H NMR titration and Isothermal Titration Calorimetry (ITC).

Host MoleculeGuestStoichiometry (Host:Guest)Association Constant (K_a) [M⁻¹]SolventTemperature (K)Reference
This compound-di-NHC dirhodium(I) complex (1)C602:11146 ± 66Toluene-d8298[11]
This compound-di-NHC dirhodium(I) complex (1)C702:11293 ± 160Toluene-d8298[11]
Tetra-rhodium(I) metallobox (3)C601:18060CD2Cl2298[11]
Tetra-rhodium(I) metallobox (3)C701:120000CD2Cl2298[11]
This compound-based molecular tweezers (4)C601:1Varies with tetherToluene-d8298[12]
This compound-based molecular tweezers (11)C601:1Varies with tetherToluene-d8298[12]
This compound-based molecular tweezers (16)C601:1Varies with tetherToluene-d8298[12]

Thermodynamic parameters provide deeper insight into the driving forces of complexation.

Host-Guest ComplexΔH (kcal mol⁻¹)ΔS (cal mol⁻¹ K⁻¹)ΔG (kcal mol⁻¹)ΔCp (kcal mol⁻¹ K⁻¹)MethodSolventReference
C60@Buckycatcher (2)----0.045ITCToluene[13]
C70@Buckycatcher (2)----0.028ITCToluene[13]
C60@this compound-di-NHC dirhodium(I) complex (1)₂-0.5 ± 0.814.5--ITC-[4]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Host (Illustrative Example)

This protocol is based on the synthesis of a this compound-bis-NHC rhodium(I) complex, a precursor to more complex host systems.[4][11]

Objective: To synthesize a di-rhodium(I) complex functionalized with this compound-di-NHC ligands.

Materials:

  • This compound-connected bis-imidazolium salt (--INVALID-LINK--₂)

  • [RhCl(COD)]₂ (COD = 1,5-cyclooctadiene)

  • Anhydrous acetone (B3395972)

  • Potassium carbonate (K₂CO₃)

  • Schlenk flask and standard glassware for air-sensitive synthesis

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the this compound-connected bis-imidazolium salt (--INVALID-LINK--₂) and [RhCl(COD)]₂.

  • Add anhydrous acetone to the flask to dissolve the reactants.

  • Add an excess of K₂CO₃ to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove K₂CO₃ and other insoluble materials.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica (B1680970) gel to yield the desired di-rhodium complex.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹³C NMR should show a characteristic ¹J(Rh-C) coupling for the carbene carbons.[11]

Protocol 2: ¹H NMR Titration for Determining Association Constant

This protocol outlines the steps for determining the association constant of a this compound-based host with a fullerene guest.[11][14]

Objective: To quantify the binding affinity between a host and guest molecule.

Materials:

  • This compound-based host

  • Fullerene (C60 or C70)

  • Deuterated solvent (e.g., toluene-d₈, CD₂Cl₂, or chlorobenzene-d₅)[11][14]

  • High-resolution NMR spectrometer (e.g., 500 MHz or higher)[11]

  • High-precision volumetric glassware or microsyringes

  • NMR tubes

Procedure:

  • Prepare a stock solution of the host at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.[11]

  • Prepare a stock solution of the guest (fullerene) at a significantly higher concentration in the same solvent.

  • Place a precise volume of the host solution into an NMR tube.

  • Acquire a ¹H NMR spectrum of the free host.

  • Add a small, precise aliquot of the guest stock solution to the NMR tube containing the host solution.

  • Thoroughly mix the solution and acquire another ¹H NMR spectrum.

  • Repeat step 5 and 6, incrementally adding the guest solution and acquiring a spectrum after each addition.

  • Monitor the chemical shift changes of specific protons on the host molecule that are sensitive to the binding event. For this compound-based hosts, the protons on the this compound moiety are often diagnostic.[11]

  • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.

  • Data Analysis: Plot the change in chemical shift (Δδ) of a specific host proton against the concentration of the guest. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 2:1) using non-linear regression analysis to determine the association constant (K_a).[11]

Protocol 3: Single Crystal X-ray Diffraction of a Host-Guest Complex

This protocol describes the general procedure for obtaining a single crystal structure of a this compound-fullerene complex.[3][11]

Objective: To determine the three-dimensional structure of the host-guest complex in the solid state.

Materials:

  • Purified this compound-fullerene host-guest complex

  • A solvent system in which the complex is soluble

  • A less polar solvent (anti-solvent) in which the complex is poorly soluble (e.g., n-hexane)[3][11]

  • Small vials or tubes

  • Microscope

Procedure:

  • Prepare a concentrated solution of the host-guest complex in a suitable solvent (e.g., acetone).[3][11]

  • Carefully layer a less polar anti-solvent (e.g., n-hexane) on top of the concentrated solution. This can be done by slowly adding the anti-solvent down the side of the vial to minimize mixing.

  • Alternatively, place the vial containing the concentrated solution in a larger, sealed container with a reservoir of the anti-solvent. Allow the anti-solvent to slowly diffuse into the solution in the vapor phase.

  • Seal the container and leave it undisturbed in a vibration-free location for several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

  • Once suitable crystals have formed, carefully remove a crystal using a cryo-loop and mount it on a goniometer head.

  • Collect the diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software to obtain the precise atomic coordinates and geometric parameters of the host-guest complex.[3][11]

Visualizations

G Logical Relationship in this compound-Fullerene Host-Guest Chemistry cluster_components Components cluster_host_design Host Design cluster_interaction Interaction cluster_applications Applications This compound This compound (Buckybowl) Buckycatcher Molecular Tweezer (Buckycatcher) This compound->Buckycatcher Metallobox Metallosupramolecular Cage (Metallobox) This compound->Metallobox Fullerene Fullerene (C60/C70) Complexation Host-Guest Complexation Fullerene->Complexation Buckycatcher->Complexation Metallobox->Complexation Recognition Molecular Recognition Complexation->Recognition SelfAssembly Self-Assembly Complexation->SelfAssembly DrugDelivery Drug Delivery SelfAssembly->DrugDelivery

Caption: Logical flow from this compound to host design and applications.

G Experimental Workflow for Host-Guest Binding Analysis cluster_synthesis Synthesis & Purification cluster_titration NMR Titration cluster_analysis Data Analysis Synthesis Synthesize this compound Host Purification Purify Host Synthesis->Purification Prepare_Solutions Prepare Host & Guest Stock Solutions Purification->Prepare_Solutions Titration_Steps Incremental Addition of Guest to Host Prepare_Solutions->Titration_Steps Acquire_Spectra Acquire 1H NMR Spectra Titration_Steps->Acquire_Spectra Monitor_Shifts Monitor Chemical Shift Changes (Δδ) Acquire_Spectra->Monitor_Shifts Plot_Data Plot Δδ vs. [Guest] Monitor_Shifts->Plot_Data Fit_Curve Non-linear Curve Fitting Plot_Data->Fit_Curve Determine_Ka Determine Association Constant (Ka) Fit_Curve->Determine_Ka

Caption: Workflow for determining binding affinity via NMR titration.

References

Corannulene-Based Polymers: Application Notes and Protocols for Electronic and Redox Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of corannulene-based polymers in electronic and redox materials. The unique bowl-shaped structure of this compound, a fragment of C60 fullerene, imparts distinct electronic and supramolecular properties to polymers, making them promising candidates for next-generation organic electronics.[1][2]

Introduction to this compound-Based Polymers

This compound's curved π-system allows for unique intermolecular interactions, such as convex-concave stacking, which can facilitate charge transport.[1] By incorporating this compound into polymer backbones, it is possible to create materials with tunable electronic properties for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and electrochromic devices.[1][2] The inherent redox activity of the this compound moiety also makes these polymers suitable for energy storage applications.

The key advantages of using this compound in conjugated polymers include:

  • Tunable Electronic Properties: The electron-accepting nature of this compound can be modified through chemical functionalization, allowing for the design of n-type, p-type, and ambipolar materials.

  • Unique Morphology: The bowl-shaped structure influences polymer packing, which can lead to favorable morphologies for charge transport.[1]

  • Redox Activity: this compound can undergo reversible reduction, making its polymers suitable for redox-active materials in batteries and supercapacitors.

  • Processability: Soluble this compound-based polymers can be synthesized, enabling fabrication of thin films for electronic devices via solution-based techniques.

Synthesis of this compound-Based Polymers

A common strategy for synthesizing soluble, electronically active this compound-based polymers is through metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polycondensation. This allows for the creation of donor-acceptor (D-A) copolymers where the this compound unit acts as the acceptor.

A representative example is the synthesis of a poly(imide-fused this compound-alt-thiophene) (PICBT), a D-A copolymer with ambipolar charge transport properties.[1]

Logical Flow of Monomer and Polymer Synthesis

G cluster_monomer Monomer Synthesis cluster_comonomer Co-monomer Preparation cluster_polymerization Polymerization This compound This compound imide_cor Imide-fused this compound This compound->imide_cor Functionalization di_halo_imide_cor Dihalogenated Imide-fused this compound (Acceptor Monomer) imide_cor->di_halo_imide_cor Halogenation stille Stille Polycondensation di_halo_imide_cor->stille thiophene (B33073) Thiophene Derivative distannyl_thiophene Distannylated Thiophene (Donor Monomer) thiophene->distannyl_thiophene Stannylation distannyl_thiophene->stille polymer This compound-based Polymer (e.g., PICBT) stille->polymer

Caption: Synthetic pathway for a this compound-thiophene copolymer.

Experimental Protocol: Synthesis of a Thiophene-Imide-Fused Thiophene Alternating Copolymer

This protocol is adapted from the synthesis of N-alkylated thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) and thiophene copolymers, which share a similar imide-fused thiophene acceptor unit.[3][4]

Materials:

  • 2,5-Dibromo-N-alkyl-thieno[3,4-c]pyrrole-4,6-dione (Monomer A)

  • 2,5-Bis(tributylstannyl)thiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene (B131634)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Monomer A (1.0 mmol) and Monomer B (1.0 mmol) in anhydrous chlorobenzene (20 mL).

  • Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) to the flask.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 110 °C for 48 hours with vigorous stirring.

  • After cooling to room temperature, pour the polymer solution into methanol (B129727) (200 mL) to precipitate the polymer.

  • Collect the crude polymer by filtration.

  • Purify the polymer by Soxhlet extraction sequentially with methanol, hexane, and chloroform (B151607).

  • The chloroform fraction contains the purified polymer. Precipitate the polymer again in methanol and collect by filtration.

  • Dry the final polymer under vacuum at 60 °C overnight.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Characterization of Electronic and Redox Properties

Cyclic Voltammetry (CV)

CV is used to determine the electrochemical properties of the polymers, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Experimental Protocol: Cyclic Voltammetry of a Polymer Thin Film

Apparatus and Materials:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode: Glassy carbon or platinum button electrode

    • Reference Electrode: Ag/Ag⁺ or Ag/AgCl

    • Counter Electrode: Platinum wire or mesh

  • Electrolyte solution: 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in anhydrous acetonitrile (B52724) or dichloromethane.

  • Polymer solution (e.g., 1 mg/mL in chloroform)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Polish the working electrode with alumina (B75360) slurry, then sonicate in deionized water and acetone (B3395972), and dry completely.[5]

  • Drop-cast the polymer solution onto the working electrode surface and allow the solvent to evaporate completely, forming a thin film.

  • Assemble the three-electrode cell with the polymer-coated working electrode, counter electrode, and reference electrode.

  • Fill the cell with the electrolyte solution.

  • Deoxygenate the electrolyte by bubbling with an inert gas for at least 10 minutes.[5]

  • Perform the CV measurement by scanning the potential at a scan rate of 50-100 mV/s.[6][7]

  • Record the oxidation and reduction waves. The onset potentials of these waves are used to calculate the HOMO and LUMO energy levels.

Data Analysis Workflow for CV

G start Perform CV Measurement voltammogram Obtain Cyclic Voltammogram (Current vs. Potential) start->voltammogram onset_ox Determine Onset Oxidation Potential (E_ox) voltammogram->onset_ox onset_red Determine Onset Reduction Potential (E_red) voltammogram->onset_red homo Calculate HOMO Level HOMO = -[E_ox - E_ferrocene + 4.8] eV onset_ox->homo lumo Calculate LUMO Level LUMO = -[E_red - E_ferrocene + 4.8] eV onset_red->lumo bandgap Calculate Electrochemical Band Gap Eg = LUMO - HOMO homo->bandgap lumo->bandgap end Energy Levels Determined bandgap->end

Caption: Workflow for determining HOMO/LUMO levels from CV data.

Spectroelectrochemistry

This technique combines UV-Vis-NIR spectroscopy with electrochemistry to study the changes in the electronic absorption spectrum of the polymer film as a function of the applied potential. This is particularly useful for characterizing electrochromic properties.[8][9]

Experimental Protocol: Spectroelectrochemistry of an Electrochromic Polymer Film

Apparatus and Materials:

  • Spectrometer (UV-Vis-NIR)

  • Potentiostat

  • Spectroelectrochemical cell with optically transparent electrodes (e.g., ITO-coated glass)

  • Three-electrode setup as in CV, with the ITO slide as the working electrode.

  • Electrolyte solution (e.g., 0.1 M LiClO₄ in propylene (B89431) carbonate).[1]

Procedure:

  • Deposit a thin film of the polymer onto the ITO-coated glass slide by spin-coating or drop-casting.

  • Assemble the spectroelectrochemical cell.

  • Record the absorption spectrum of the neutral film (at open circuit potential).

  • Apply a series of potentials to oxidize or reduce the polymer film. At each potential step, allow the system to reach equilibrium and then record the absorption spectrum.[10]

  • Correlate the changes in absorption spectra with the applied potentials to analyze the electrochromic behavior.

Application in Electronic Devices

Organic Field-Effect Transistors (OFETs)

OFETs are used to evaluate the charge transport characteristics of the this compound-based polymers, including charge carrier mobility and on/off ratio.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm) as the gate dielectric.

  • Surface treatment agent (e.g., octadecyltrichlorosilane (B89594) - OTS).

  • This compound-based polymer solution (e.g., 5-10 mg/mL in chloroform or chlorobenzene).

  • Gold (Au) for source and drain electrodes.

Fabrication Workflow:

G sub Start: Si/SiO₂ Substrate clean Substrate Cleaning (Sonication in Acetone, IPA) sub->clean ots Surface Treatment (OTS) (Vapor or solution phase) clean->ots spin Spin-coat this compound Polymer (Active Layer Deposition) ots->spin anneal Thermal Annealing spin->anneal evap Thermal Evaporation of Au (Source/Drain Electrodes) anneal->evap device Completed OFET Device evap->device

Caption: Fabrication process for a BGTC OFET device.

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating sequentially in acetone and isopropanol (B130326) (IPA) for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with OTS to create a hydrophobic layer, which improves the morphology of the polymer film and device performance. This can be done via vapor deposition or by immersing the substrate in an OTS solution.[1]

  • Active Layer Deposition: Spin-coat the this compound-based polymer solution onto the OTS-treated substrate. The spin speed and solution concentration should be optimized to achieve a uniform film with the desired thickness (typically 30-50 nm).

  • Annealing: Anneal the polymer film at an optimized temperature (e.g., 100-150 °C) under a nitrogen atmosphere to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes. Typical channel lengths are 20-100 µm and channel widths are 1-2 mm.

  • Characterization: Measure the output and transfer characteristics of the OFET in a nitrogen-filled glovebox or in air using a semiconductor parameter analyzer. Calculate the field-effect mobility from the saturation regime of the transfer curve.

Organic Solar Cells (OSCs)

This compound-based polymers can be used as either donor or acceptor materials in the active layer of bulk heterojunction (BHJ) OSCs.

Experimental Protocol: Fabrication of a Conventional BHJ Solar Cell

Materials:

  • ITO-coated glass substrates.

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS).

  • Active layer blend: this compound-based polymer mixed with a fullerene acceptor (e.g., PC₇₁BM) or a non-fullerene acceptor in a suitable solvent (e.g., chlorobenzene with an additive like 1,8-diiodooctane).

  • Electron transport layer (ETL) material (e.g., Ca, LiF).

  • Top electrode material (e.g., Aluminum - Al).

Procedure:

  • Substrate Preparation: Clean and pattern the ITO-coated glass substrates.

  • HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal.

  • Active Layer Deposition: In a nitrogen atmosphere, spin-coat the active layer blend solution onto the HTL. The donor:acceptor ratio, solution concentration, and spin speed must be optimized.[11]

  • Active Layer Annealing: Thermally anneal the active layer to optimize the morphology for exciton (B1674681) dissociation and charge transport.[11]

  • ETL and Top Electrode Deposition: Sequentially deposit the ETL and the Al top electrode via thermal evaporation under high vacuum.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Quantitative Data Summary

The following tables summarize key performance metrics for representative this compound-based polymers.

Table 1: Electronic Properties of this compound-Based Polymers

PolymerHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Reference
PICBT-5.48-3.611.87[1]
P12TPDT-5.4-3.61.8[3]

Note: HOMO/LUMO values are typically determined by cyclic voltammetry and referenced to the Fc/Fc⁺ redox couple.

Table 2: OFET Device Performance of this compound-Based Polymers

PolymerSubstrate TreatmentHole Mobility (µh) (cm²/Vs)Electron Mobility (µe) (cm²/Vs)On/Off RatioReference
PICBTOTS0.0257.45 x 10⁻⁵> 10⁴[1]
PICBTNone4.62 x 10⁻³1.54 x 10⁻⁴> 10³[1]

Table 3: Organic Solar Cell Performance with this compound-Based Polymers

Donor PolymerAcceptorV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)Reference
P12TPDTPCBM0.812.29400.75[3]

These protocols and data provide a starting point for researchers interested in exploring the potential of this compound-based polymers for electronic and redox applications. Optimization of synthesis, processing conditions, and device architecture will be critical for achieving higher performance.

References

Application Notes and Protocols: Synthesis of Corannulene-Based Non-Fullerene Electron Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of corannulene-based non-fullerene electron acceptors, a promising class of materials for organic electronics, particularly in the development of organic solar cells (OSCs). The unique bowl-shaped structure of this compound offers distinct electronic and morphological properties compared to planar aromatic systems, making its derivatives attractive alternatives to traditional fullerene-based acceptors.

Introduction

This compound, a polycyclic aromatic hydrocarbon with a distinctive bowl-shaped geometry, has emerged as a versatile building block for the synthesis of novel non-fullerene acceptors (NFAs). The inherent curvature of the this compound core can influence molecular packing and film morphology in the active layer of organic solar cells, potentially leading to improved device performance and stability. By functionalizing the this compound scaffold with electron-withdrawing moieties, its electron-accepting properties can be finely tuned. This document focuses on the synthesis of key this compound-based NFAs, providing detailed protocols and performance data to aid researchers in this field.

Data Presentation: Photovoltaic Performance of this compound-Based NFAs

The performance of various this compound-based non-fullerene acceptors in organic solar cells is summarized in the table below. The key photovoltaic parameters include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Acceptor NameDonor PolymerPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Naphthalimide-Annulated this compound (NAC)PCE-102.1-6.71-[1]
Naphthalimide-Annulated this compound (NAC)PM62.01.04--[1]
This compound-Phthalimide (Cor-PI)P3HT0.32---[2]
This compound-Naphthalimide (Cor-NI)P3HT1.03---[2]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a representative this compound-based non-fullerene acceptor: Naphthalimide-Annulated this compound (NAC).[1]

Synthesis of Naphthalimide-Annulated this compound (NAC)

The synthesis of NAC is achieved through a palladium-catalyzed cross-coupling annulation sequence. The general workflow is depicted in the diagram below.

G start Starting Materials: - Brominated this compound Derivative - Naphthalimide Boronic Ester step1 Palladium-Catalyzed Cross-Coupling Annulation start->step1 step2 Purification step1->step2 product Naphthalimide-Annulated this compound (NAC) step2->product

Caption: General synthetic workflow for Naphthalimide-Annulated this compound (NAC).

Materials:

  • Brominated this compound Derivative

  • Naphthalimide Boronic Ester with branched alkyl residues

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, DMF)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the brominated this compound derivative (1.0 eq.), the naphthalimide boronic ester (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and dichloromethane) to afford the pure Naphthalimide-Annulated this compound as a solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Organic Solar Cell Fabrication and Characterization

The following is a general protocol for the fabrication and testing of inverted bulk-heterojunction organic solar cells using a this compound-based NFA.

G cluster_prep Device Preparation cluster_char Device Characterization ito ITO Substrate Cleaning zno ZnO Electron Transport Layer Deposition ito->zno active Active Layer Spin-Coating (Donor Polymer:this compound NFA) zno->active moo3 MoO₃ Hole Transport Layer Deposition active->moo3 al Aluminum Electrode Deposition moo3->al jv J-V Measurement under AM 1.5G Illumination al->jv eqe External Quantum Efficiency (EQE) Measurement jv->eqe

Caption: Experimental workflow for OSC fabrication and characterization.

Protocol:

  • Substrate Preparation: Clean patterned indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: Deposit a layer of zinc oxide (ZnO) nanoparticles onto the ITO substrate via spin-coating, followed by annealing.

  • Active Layer Deposition: Prepare a solution of the donor polymer and the this compound-based NFA in a suitable solvent (e.g., chlorobenzene). Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition: Thermally evaporate a layer of molybdenum oxide (MoO₃) on top of the active layer.

  • Electrode Deposition: Thermally evaporate the top aluminum (Al) electrode through a shadow mask.

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²). Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Signaling Pathways and Logical Relationships

The key chemical transformation in the synthesis of Naphthalimide-Annulated this compound is the palladium-catalyzed annulation reaction. This process involves a cascade of Suzuki-Miyaura cross-coupling and direct arylation reactions.

G cluster_cycle Catalytic Cycle Cor_Br Brominated this compound OA Oxidative Addition Cor_Br->OA Nap_B Naphthalimide Boronic Ester TC Transmetalation Nap_B->TC Pd0 Pd(0) Catalyst Pd0->OA Base Base Base->TC OA->TC RE Reductive Elimination (C-C bond formation) TC->RE DA Direct Arylation (C-H activation) RE->DA Annulation Annulation DA->Annulation Annulation->Pd0 Catalyst Regeneration Product Naphthalimide-Annulated This compound Annulation->Product

References

Application Notes and Protocols for the Use of Corannulene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon, and its derivatives are emerging as a novel class of materials for advanced organic electronic devices. Their unique curved π-surface, electron-accepting nature, and potential for functionalization make them attractive candidates for various roles within Organic Light-Emitting Diodes (OLEDs). These application notes provide a comprehensive overview of the utilization of this compound-based materials in OLEDs, including their performance data, detailed experimental protocols for device fabrication, and synthetic strategies for this compound derivatives.

This compound Derivatives in OLEDs: Performance Overview

This compound derivatives have been primarily investigated as emitters in OLEDs, particularly in the context of phosphorescent and thermally activated delayed fluorescence (TADF) devices. The buckybowl structure can be functionalized with donor and acceptor moieties to tune the photophysical properties and enhance device performance.

A notable application of this compound is in solution-processed afterglow OLEDs. For instance, multi-donor-acceptor motifs using this compound as the acceptor have been synthesized and have shown promising results.[1][2][3] One such derivative, TPXZPhCor, when used as an emitter, has led to the fabrication of some of the most efficient afterglow room-temperature phosphorescence (RTP) OLEDs reported to date.[1][2][3]

Quantitative Data Summary

The performance of OLEDs incorporating this compound derivatives is summarized in the table below. This data highlights the potential of this compound-based materials as efficient emitters.

This compound DerivativeRole in OLEDHost MaterialFabrication MethodMaximum External Quantum Efficiency (EQEmax) [%]Maximum Luminance (Lmax) [cd/m²]Emission ColorReference
TPXZPhCor EmitterNot SpecifiedSolution-Processed3.35167Not Specified[1][2][3]
B₂N₂-embedded this compound derivative EmitterNot SpecifiedNot Specified2.61Not SpecifiedBlue[2]

Experimental Protocols

General Synthesis of Donor-Acceptor this compound Derivatives

While specific protocols for every derivative are unique, a general synthetic strategy for creating donor-acceptor type this compound emitters involves the functionalization of a this compound core. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods allow for the attachment of various donor groups (e.g., carbazole, phenoxazine) to a halogenated this compound scaffold.

Conceptual Synthetic Pathway:

G This compound This compound Halogenated_this compound Halogenated this compound (e.g., Bromo-corannulene) This compound->Halogenated_this compound Halogenation DA_this compound Donor-Acceptor This compound Derivative Halogenated_this compound->DA_this compound Donor_Boronic_Acid Donor-Boronic Acid or Donor-Amine Donor_Boronic_Acid->DA_this compound Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->DA_this compound Base Base (e.g., K₂CO₃) Base->DA_this compound Solvent Solvent (e.g., Toluene) Solvent->DA_this compound

Caption: General synthetic scheme for donor-acceptor this compound derivatives.

Protocol Outline:

  • Halogenation of this compound: Start with the halogenation (e.g., bromination) of the this compound core to create reactive sites for subsequent coupling reactions.

  • Coupling Reaction: In an inert atmosphere, dissolve the halogenated this compound, the donor molecule (as a boronic acid/ester or an amine), a palladium catalyst, and a base in an appropriate solvent.

  • Reaction Execution: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using techniques like thin-layer chromatography (TLC).

  • Purification: After the reaction is complete, cool the mixture and perform an aqueous workup. The crude product is then purified using column chromatography to isolate the desired donor-acceptor this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Fabrication of a Solution-Processed this compound-Based OLED

This protocol describes a general method for fabricating a multilayer OLED using spin-coating for the organic layers and thermal evaporation for the cathode. This method is particularly relevant for the this compound emitters discussed above.

Experimental Workflow for Solution-Processed OLED Fabrication:

G cluster_0 Substrate Preparation cluster_1 Layer Deposition (Spin-Coating) cluster_2 Cathode Deposition (Vacuum Thermal Evaporation) cluster_3 Encapsulation & Characterization Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma Oxygen Plasma Treatment Cleaning->Plasma HIL Spin-Coat Hole Injection Layer (HIL) (e.g., PEDOT:PSS) Plasma->HIL HTL Spin-Coat Hole Transport Layer (HTL) HIL->HTL EML Spin-Coat Emissive Layer (EML) (this compound Derivative in Host Matrix) HTL->EML ETL Deposit Electron Transport Layer (ETL) EML->ETL EIL Deposit Electron Injection Layer (EIL) (e.g., LiF) ETL->EIL Cathode Deposit Metal Cathode (e.g., Al) EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Testing Device Characterization (EQE, Luminance, CIE) Encapsulation->Testing

References

Biomedical Applications of Corannulene Glycoconjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon, has emerged as a fascinating scaffold in materials science.[1] Its unique curved structure, often referred to as a "buckybowl," provides a foundation for novel molecular architectures.[1][2] While the parent this compound molecule has limitations in biomedical applications due to poor solubility, recent advancements in its functionalization have opened new avenues for its use in medicine.[3][4] Specifically, the conjugation of this compound with carbohydrate moieties to form this compound glycoconjugates has demonstrated significant potential, particularly in the development of targeted anticancer agents.[3][4]

These application notes provide an overview of the biomedical applications of this compound glycoconjugates, with a focus on their use as selective anticancer agents. Detailed protocols for key experiments are provided to enable researchers to explore and expand upon these findings.

Application Notes

Anticancer Activity and Selective Tumor Targeting

This compound glycoconjugates, particularly this compound triazolyl monosaccharides (Cor-sugars), have exhibited potent cytotoxicity against a range of human cancer cells.[3][4] A key feature of these compounds is their ability to selectively target cancer cells by exploiting the Warburg effect, a metabolic phenomenon where cancer cells exhibit increased glucose uptake and glycolysis.[3][4]

The sugar moieties on the this compound scaffold facilitate recognition and transport by glucose transporters (GLUTs), which are often overexpressed on the surface of cancer cells.[3][5] Specifically, studies have shown that this compound glycoconjugates can be transported into cancer cells via GLUT1.[3] This targeted delivery mechanism enhances the accumulation of the cytotoxic this compound core within tumor cells, thereby minimizing off-target effects on healthy tissues.[3][4]

Mechanism of Action: DNA Interaction and Cell Cycle Arrest

Once inside the cancer cell, the anticancer activity of this compound glycoconjugates is attributed to their interaction with DNA.[3] The curved structure of the this compound bowl is believed to engage in a unique multiphasic DNA binding mechanism, which includes both groove binding and intercalation.[3] This interaction leads to DNA damage and subsequently induces cell cycle arrest, primarily at the G0/G1 phase, in cancer cells but not in normal cells.[3][6] This selective induction of cell cycle arrest further contributes to the cancer-specific cytotoxicity of these compounds.[3]

In Vivo Efficacy and Combination Therapy

Preclinical studies in xenograft tumor models have demonstrated the in vivo anticancer efficacy of this compound glycoconjugates. For instance, galactose-conjugated this compound (Cor-gal) has been shown to effectively suppress the growth of lung cancer tumors in mice with an outstanding safety profile compared to conventional chemotherapeutics like doxorubicin.[3][4]

Furthermore, the potential of this compound glycoconjugates in combination therapy has been explored. The combined treatment of Cor-gal with an immune checkpoint inhibitor resulted in a synergistic effect, leading to the near-complete eradication of human lung carcinoma in a xenograft model.[3][4] This suggests that this compound glycoconjugates may also modulate the tumor microenvironment to enhance the efficacy of immunotherapy.

Bioimaging Potential

While the primary focus has been on therapeutic applications, the inherent fluorescent properties of the this compound core and its derivatives suggest potential applications in bioimaging.[3][7] The conjugation of fluorophores to the this compound scaffold has been shown to yield photostable probes with good cell membrane permeability, suitable for cellular imaging.[7] This opens the possibility of developing theranostic agents based on this compound glycoconjugates, which can simultaneously visualize and treat cancerous tissues.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound Glycoconjugates (Cor-sugars) against Human Cancer Cell Lines

CompoundA549 (Lung) IC₅₀ (µM)H460 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
Cor-gal1.8 ± 0.22.5 ± 0.33.1 ± 0.44.2 ± 0.55.6 ± 0.7
Cor-man2.1 ± 0.33.0 ± 0.43.8 ± 0.55.1 ± 0.66.8 ± 0.8

Data extracted from studies on the anticancer activity of this compound-sugar conjugates.[3]

Table 2: Cellular Uptake of this compound Glycoconjugates in GLUT1-Overexpressing Cells

Cell LineCompoundUptake (Relative Fluorescence Units)Uptake with GLUT1 Inhibitor (Phloretin)
293FT-GLUT1Cor-galSignificantly Enhanced-
293FT-GLUT1Cor-manSignificantly Enhanced-
A549Cor-galHighEffectively Inhibited
A549Cor-manHighEffectively Inhibited

Summary of findings from cellular uptake mechanism studies.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Triazolyl Monosaccharides (Cor-sugars)

This protocol describes the general synthetic route for preparing this compound glycoconjugates via a copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Materials:

Procedure:

  • Dissolve azido-functionalized this compound and alkynyl-functionalized monosaccharide in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

  • Add an aqueous solution of CuSO₄·5H₂O to initiate the click reaction.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound glycoconjugate.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry cluster_purification Purification Azido-Corannulene Azido-Corannulene Reaction_Vessel Reaction Mixture (DCM/H2O) Azido-Corannulene->Reaction_Vessel Alkynyl-Sugar Alkynyl-Sugar Alkynyl-Sugar->Reaction_Vessel Extraction Liquid-Liquid Extraction Reaction_Vessel->Extraction Stir 24-48h Catalysts CuSO4 Sodium Ascorbate Catalysts->Reaction_Vessel Chromatography Silica Gel Chromatography Extraction->Chromatography Final_Product This compound Glycoconjugate Chromatography->Final_Product caption Synthesis of this compound Glycoconjugates.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound glycoconjugates on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, H460)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound glycoconjugate stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound glycoconjugate in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compound Add Serial Dilutions of Cor-sugar Incubate_24h->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Dissolve Formazan with DMSO Incubate_4h->Add_DMSO Read_Absorbance Measure Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 caption Workflow for MTT Cytotoxicity Assay.

Protocol 3: Cellular Uptake and GLUT1 Inhibition Assay

This protocol is designed to assess the cellular uptake of fluorescent this compound glycoconjugates and to investigate the role of GLUT1 in their transport.

Materials:

  • Cancer cells with high GLUT1 expression (e.g., A549)

  • Fluorescent this compound glycoconjugate

  • GLUT1 inhibitor (e.g., phloretin)

  • Cell culture medium

  • PBS (phosphate-buffered saline)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and allow them to adhere overnight.

  • For the inhibition assay, pre-incubate a subset of cells with the GLUT1 inhibitor (e.g., 100 µM phloretin) for 1-2 hours.

  • Add the fluorescent this compound glycoconjugate to all cell cultures (with and without the inhibitor) at a final concentration of 5-10 µM.

  • Incubate for a defined period (e.g., 4-24 hours) at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular compound.

  • For flow cytometry:

    • Trypsinize the cells and resuspend them in PBS.

    • Analyze the intracellular fluorescence using a flow cytometer.

  • For fluorescence microscopy:

    • Fix the cells with 4% paraformaldehyde.

    • Mount the slides with a mounting medium containing a nuclear stain (e.g., DAPI).

    • Visualize the intracellular localization of the compound using a fluorescence microscope.

  • Compare the fluorescence intensity between the control group and the inhibitor-treated group to determine the extent of GLUT1-mediated uptake.

Cellular_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cor_Sugar This compound Glycoconjugate GLUT1 GLUT1 Transporter Cor_Sugar->GLUT1 Binding Internalized_Cor_Sugar Internalized Cor-sugar GLUT1->Internalized_Cor_Sugar Transport DNA Nuclear DNA Internalized_Cor_Sugar->DNA DNA Binding & Intercalation Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) DNA->Cell_Cycle_Arrest Induces caption Targeting Cancer via GLUT1 Transporter.

Conclusion

This compound glycoconjugates represent a promising new class of anticancer agents with a unique mechanism of action. Their ability to selectively target cancer cells through GLUT1 transporters and induce cell death via DNA interaction and cell cycle arrest highlights their potential for developing more effective and less toxic cancer therapies. The protocols provided herein offer a framework for the synthesis, characterization, and biological evaluation of these novel compounds, paving the way for further research and development in this exciting field.

References

Application Notes and Protocols for the Synthesis of Quinolizinium-Fused Corannulene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel π-extended quinolizinium-fused corannulene derivatives. The information is based on the successful design and synthesis of four such derivatives, demonstrating a strategy that combines quinoline (B57606) synthesis with a rhodium-catalyzed C-H activation/annulation.[1][2][3][4][5][6] These compounds are of interest due to their unique curved geometry, enhanced fluorescence properties, and potential applications in materials science and drug development.[1][2][4]

Overview of Synthetic Strategy

The synthesis of quinolizinium-fused this compound derivatives is a multi-step process that begins with the functionalization of this compound. The key steps, as established in the literature, are:

  • Regioselective Bromination of this compound: Introduction of bromo groups onto the this compound core.

  • Buchwald-Hartwig Amination: Conversion of the bromo derivatives to their corresponding amino compounds.[1][3]

  • Double Skraup–Doebner–Von Miller Quinoline Synthesis: Formation of the quinoline ring system.[1][2][3][4][5][6]

  • Rhodium-Catalyzed C–H Activation/Annulation (CHAA): The final step to afford the target quinolizinium-fused this compound derivatives.[1][2][3][4][5][6]

This synthetic approach allows for the creation of both mono- and bis-quinolizinium extended corannulenes.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained for the synthesized quinolizinium-fused this compound derivatives and their precursors.

Table 1: Synthesis Yields

CompoundDescriptionYield (%)
11a Monoquinolizinium extended this compound30-53%
11b Monoquinolizinium extended this compound30-53%
12a Bis-quinolizinium extended this compound39-42%
12b Bis-quinolizinium extended this compound39-42%

Table 2: Photophysical Properties

CompoundAbsorption Maxima (λabs, nm) in CH2Cl2Emission Maxima (λem, nm) in CH2Cl2Fluorescence Quantum Yield (Φf, %) in CH2Cl2
Pristine this compound 2544231%
9 --31%
11a 310-3155299-13%
11b 310-3155209-13%
12a 310-3155619-13%
12b 310-3155549-13%

Table 3: Structural Properties from Single-Crystal X-ray Analysis

CompoundBowl Depth (Å)
12a(2PF6-) 1.28–1.50

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of quinolizinium-fused this compound derivatives.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be dried and freshly distilled prior to use.

  • Reagents should be of high purity and used as received unless otherwise noted.

  • Characterization of all new compounds should be performed using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[2]

Synthesis of Diaminothis compound (9)
  • Buchwald-Hartwig Amination: To a solution of dibromothis compound in a suitable solvent (e.g., toluene), add benzophenone (B1666685) imine, a palladium catalyst (e.g., Pd2(dba)3), and a phosphine (B1218219) ligand (e.g., Xantphos).

  • Add a base (e.g., NaOtBu) and heat the reaction mixture under reflux for the specified time.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Hydrolysis: The resulting intermediate is then hydrolyzed using an acid (e.g., HCl) in a suitable solvent system (e.g., THF/water) to yield diaminothis compound (9).[1]

  • Purify the product by column chromatography.

Synthesis of Dipyridothis compound (10)
  • Double Skraup–Doebner–Von Miller Quinoline Synthesis: To a solution of diaminothis compound (9) in 1 M HCl, add acrolein diethylacetal.[3]

  • Heat the reaction mixture at the specified temperature for the required duration.

  • Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain dipyridothis compound (10).

Synthesis of Quinolizinium-Fused this compound Derivatives (11a, 11b, 12a, 12b)
  • Rhodium-Catalyzed C–H Activation/Annulation (CHAA): In a sealed tube, combine the corresponding dipyridothis compound (10) or its precursor, the appropriate alkyne, a rhodium catalyst ([Cp*RhCl2]2), and a silver salt oxidant (e.g., AgOTf).[1][3]

  • Add a suitable solvent (e.g., 1,2-dichloroethane) and heat the mixture at an elevated temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired quinolizinium-fused this compound derivative. The monoquinolizinium derivatives (11a, 11b) and bis-quinolizinium derivatives (12a, 12b) are obtained in good yields.[1][3]

Visualizations

The following diagrams illustrate the key synthetic pathway and the general experimental workflow.

Synthesis_Pathway This compound This compound Dibromothis compound Dibromothis compound This compound->Dibromothis compound Bromination Diaminothis compound Diaminothis compound (9) Dibromothis compound->Diaminothis compound Buchwald-Hartwig Amination Dipyridothis compound Dipyridothis compound (10) Diaminothis compound->Dipyridothis compound Skraup-Doebner-Von Miller Synthesis Mono_Quinolizinium Monoquinolizinium-fused This compound (11a, 11b) Dipyridothis compound->Mono_Quinolizinium Rh-catalyzed CHAA Bis_Quinolizinium Bis-quinolizinium-fused This compound (12a, 12b) Dipyridothis compound->Bis_Quinolizinium Rh-catalyzed CHAA

Caption: Synthetic pathway to quinolizinium-fused this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (this compound Derivatives) Reaction Reaction Setup (Inert Atmosphere, Dry Solvents) Start->Reaction Heating Heating and Stirring (Controlled Temperature) Reaction->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Column Column Chromatography Workup->Column NMR NMR Spectroscopy (1H, 13C) Column->NMR HRMS High-Resolution Mass Spectrometry NMR->HRMS UV_Vis UV-Vis and Fluorescence Spectroscopy HRMS->UV_Vis X_Ray Single-Crystal X-ray Diffraction UV_Vis->X_Ray

Caption: General experimental workflow for synthesis and characterization.

References

Application Notes and Protocols for Post-Polymerization Modification of Corannulene Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of corannulene-containing polymers via post-polymerization modification. This strategy offers a versatile and efficient route to novel functional materials with potential applications in drug delivery, electronics, and host-guest chemistry.

Introduction

This compound (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, is a fragment of fullerene C₆₀.[1] Its unique curved π-surface, electron-accepting properties, and ability to form host-guest complexes make it an attractive building block for advanced materials.[2][3][4] Incorporating this compound into polymeric structures combines its distinct properties with the processability and architectural flexibility of polymers.[3]

Post-polymerization modification is a powerful strategy for synthesizing functional polymers.[5][6] This approach involves first creating a reactive polymer scaffold, which is then functionalized with the desired moieties.[2] This method avoids the often arduous synthesis of functional monomers and potential complications during polymerization.[1]

This document details a robust method for preparing this compound-containing methacrylate (B99206) polymers using a poly(glycidyl methacrylate) (PGMA) scaffold. The epoxide side-chains of PGMA serve as versatile handles for nucleophilic ring-opening reactions with mercaptothis compound, allowing for tunable incorporation of the this compound unit.[1][7] Subsequent modifications can be performed on the resulting hydroxyl groups, enabling the synthesis of multi-functional materials.[1][8]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key synthetic pathways and experimental workflows for the post-polymerization modification of this compound monomers.

Synthesis of Mercaptothis compound Bromothis compound Bromothis compound Corannulene_methyl_sulfide This compound methyl sulfide Bromothis compound->Corannulene_methyl_sulfide NaSMe, 60 °C, 17h (73% yield) Mercaptothis compound Mercaptothis compound Corannulene_methyl_sulfide->Mercaptothis compound NaSMe, 140 °C, 1h (93% yield) Post_Polymerization_Modification_Workflow cluster_synthesis Polymer Synthesis & Modification cluster_analysis Characterization Monomer Glycidyl Methacrylate (GMA) ATRP ATRP (Atom Transfer Radical Polymerization) Monomer->ATRP PGMA Poly(glycidyl methacrylate) (PGMA) Reactive Scaffold ATRP->PGMA Modification Nucleophilic Ring-Opening (Thiol-Epoxy Reaction) PGMA->Modification + Mercaptothis compound Corannulene_Polymer This compound-Functionalized Polymer Modification->Corannulene_Polymer Further_Func Further Functionalization (e.g., Esterification) Corannulene_Polymer->Further_Func NMR ¹H-NMR Corannulene_Polymer->NMR GPC GPC Corannulene_Polymer->GPC Final_Polymer Dual-Functionalized Polymer Further_Func->Final_Polymer Final_Polymer->NMR Final_Polymer->GPC

References

Corannulene: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, has emerged as a unique and powerful building block in materials science.[1][2] Its distinct curved structure, often referred to as a "buckybowl," imparts a range of fascinating properties not observed in its planar counterparts. These include a significant dipole moment, high electron affinity, and the ability to engage in host-guest chemistry, particularly with fullerenes.[1][2][3] These characteristics make this compound and its derivatives highly attractive for a wide array of applications, including organic electronics, polymer science, and the development of novel porous materials. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based functional materials.

This compound in Organic Electronics

The electronic properties of this compound can be finely tuned through chemical functionalization, making it a promising candidate for active components in various organic electronic devices.[4] By introducing electron-withdrawing or electron-donating groups, the frontier molecular orbital energy levels (HOMO and LUMO) can be modulated to facilitate charge injection and transport.

Organic Field-Effect Transistors (OFETs)

This compound derivatives have been successfully employed as the active layer in OFETs, demonstrating both p-type and n-type charge transport characteristics. The performance of these devices is highly dependent on the molecular packing in the solid state, which can be controlled through strategic functionalization.

Table 1: Performance of this compound-Based OFETs

This compound DerivativeDevice ConfigurationHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)Ion/Ioff RatioReference
Imide-fused this compoundMicrowire0.06-10³[3]
Thiophene-fused dibenzo[a,g]this compoundBottom-gate, top-contact0.06--[2]
Imide-fused this compound copolymer (PICBT)Top-gate, bottom-contact (OTS treated)0.0257.45 x 10⁻⁵-[2][5]
Imide-fused this compound copolymer (PICBT)Top-gate, bottom-contact (no OTS)4.62 x 10⁻³1.54 x 10⁻⁴-[2][5]
Organic Solar Cells (OSCs)

This compound derivatives have been explored as non-fullerene acceptors in bulk-heterojunction OSCs. Their tunable LUMO levels allow for the optimization of the open-circuit voltage (Voc).

Table 2: Performance of this compound-Based OSCs

Acceptor DerivativeDonorPCE (%)Voc (V)Jsc (mA cm⁻²)FFReference
Cor-PIP3HT0.370.83--[3]
Cor-NIP3HT1.030.82--[3]
Amino-terminated this compound interfacePerovskite>25.8-->0.87[6]
Organic Light-Emitting Diodes (OLEDs)

The inherent fluorescence of this compound and its derivatives can be harnessed for applications in OLEDs. The emission color and quantum yield can be tuned by modifying the this compound core.

Table 3: Performance of this compound-Based OLEDs

Emitting DerivativeMax. Luminance (cd m⁻²)Power Efficiency (lm W⁻¹)Emission Peak (nm)Reference
This compound derivative 6-822006.1515 (Green)[3]

This compound-Containing Polymers

Incorporating this compound into polymer architectures combines the unique properties of the buckybowl with the processability and versatility of macromolecules.[7] These polymers have shown promise in applications such as fullerene sequestration and as active materials in electronic devices.

Synthesis via Post-Polymerization Modification

A versatile method to synthesize this compound-containing polymers involves the post-polymerization modification of a reactive polymer backbone.[8][9] This approach avoids potential complications of polymerizing sterically demanding this compound-based monomers.

Protocol 1: Synthesis of this compound-Functionalized Poly(glycidyl methacrylate) (PGMA) [8]

This protocol describes the synthesis of a this compound-appended polymer via a nucleophilic ring-opening reaction of poly(glycidyl methacrylate) (PGMA) with mercaptothis compound.

Materials:

  • Poly(glycidyl methacrylate) (PGMA)

  • Mercaptothis compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Basic alumina (B75360)

  • Methanol

Procedure:

  • Dissolve PGMA (1 equivalent, based on monomer units) and mercaptothis compound (1.2 equivalents) in anhydrous DMF.

  • Add basic alumina (a spatula tip) to the solution.

  • Stir the reaction mixture at 60 °C for 48 hours under an inert atmosphere (e.g., argon).

  • After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise to methanol.

  • Collect the polymer precipitate by filtration, wash with methanol, and dry under vacuum.

Characterization:

  • ¹H NMR spectroscopy can be used to confirm the functionalization by observing the disappearance of the epoxide protons of PGMA and the appearance of characteristic signals from the this compound moiety and the newly formed hydroxyl group.

  • Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity of the resulting polymer.

This compound-Based Metal-Organic Frameworks (MOFs)

The incorporation of this compound-based ligands into metal-organic frameworks (MOFs) offers a pathway to novel porous materials with potential applications in gas storage, separation, and as electrode materials in batteries.[4][10] The curved nature of the this compound ligand can influence the resulting framework topology and pore environment.

Synthetic Approach

The synthesis of this compound-based MOFs typically involves the solvothermal reaction of a functionalized this compound linker with a metal salt. The choice of solvent, temperature, and reaction time can significantly impact the crystallinity and phase of the resulting MOF.

Protocol 2: General Synthesis of a this compound-Based MOF [4][10]

This protocol outlines a general procedure for the synthesis of a this compound-based MOF, which would need to be optimized for specific this compound linkers and metal nodes.

Materials:

  • This compound-based organic linker (e.g., a carboxylate-functionalized this compound)

  • Metal salt (e.g., zinc nitrate, copper nitrate)

  • High-purity solvent (e.g., DMF, DEF, or a solvent mixture)

Procedure:

  • In a glass vial, dissolve the this compound-based organic linker and the metal salt in the chosen solvent. The molar ratio of linker to metal will depend on the desired framework topology.

  • Seal the vial and place it in a programmable oven.

  • Heat the reaction mixture to a specific temperature (typically between 80 °C and 150 °C) for a defined period (ranging from hours to several days).

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange followed by heating under vacuum to remove solvent molecules from the pores.

Characterization:

  • Powder X-ray Diffraction (PXRD) is used to confirm the crystallinity and phase purity of the synthesized MOF.

  • Gas sorption analysis (e.g., N₂ at 77 K) is employed to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.[11][12][13][14][15]

  • Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the framework.

Table 4: Porosity Data for a this compound-Containing Material

MaterialBET Surface Area (m²/g)Pore Size (nm)Reference
This compound-based polymer 849.2~1.4[1]

Host-Guest Chemistry of this compound

The concave surface of this compound makes it an excellent host for convex guest molecules, most notably fullerenes.[16] This "buckycatcher" ability has been exploited to create supramolecular assemblies and to facilitate the dispersion of fullerenes in various media.

This compound-Fullerene Complexation

The binding affinity between this compound-based hosts and fullerenes can be quantified by determining the association constant (Ka). This is often achieved through techniques such as ¹H NMR titration.

Protocol 3: Determination of Association Constant for this compound-Fullerene Complexation by ¹H NMR Titration [17]

This protocol describes a general method for determining the binding constant between a this compound-based host and a fullerene guest.

Materials:

  • This compound-based host

  • Fullerene guest (e.g., C₆₀ or C₇₀)

  • An appropriate deuterated solvent (e.g., toluene-d₈, CDCl₃)

  • High-precision NMR tubes

Procedure:

  • Prepare a stock solution of the this compound-based host of a known concentration in the chosen deuterated solvent.

  • Prepare a stock solution of the fullerene guest of a known, higher concentration in the same solvent.

  • In an NMR tube, place a fixed volume of the host solution.

  • Acquire the ¹H NMR spectrum of the free host.

  • Add incremental aliquots of the fullerene guest solution to the NMR tube containing the host solution.

  • After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

  • Monitor the chemical shift changes of specific protons on the host molecule that are sensitive to the binding event.

  • Continue the titration until the chemical shifts of the host protons no longer change significantly upon further addition of the guest, indicating saturation of the binding sites.

  • Use a suitable binding isotherm model (e.g., 1:1, 1:2) to fit the titration data (change in chemical shift vs. guest concentration) and extract the association constant (Ka).

Table 5: Association Constants for this compound-Based Host-Guest Complexes with Fullerenes

HostGuestSolventKa (M⁻¹)Reference
This compound-bis-NHC Rh(I) complex 1C₆₀toluene-d₈(1.0 ± 0.5) x 10³[3]
This compound-bis-NHC Rh(I) complex 1C₇₀toluene-d₈1293 ± 160[18]
(RuP-cor)₂·bpyC₆₀TolueneK₁ = 2.8 x 10³[1]
(RuP-cor)₂·dpybC₆₀TolueneK₁ = 8.5 x 10⁴[1]
Cage 1This compoundCD₃CN(1.1 ± 0.1) x 10³[19]

Visualizing Workflows and Relationships

Synthetic Pathways

The synthesis of functional this compound derivatives often involves multi-step reaction sequences. These can be effectively visualized to provide a clear overview of the synthetic strategy.

Synthesis_of_Imide_Fused_this compound cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 3,8-dimethylacenaphthylene-1,2-dione 3,8-dimethylacenaphthylene-1,2-dione 1,6,7,10-tetramethylfluoranthene-9-fused\n maleimide (B117702) derivative 1,6,7,10-tetramethylfluoranthene-9-fused maleimide derivative 3,8-dimethylacenaphthylene-1,2-dione->1,6,7,10-tetramethylfluoranthene-9-fused\n maleimide derivative Condensation Imide-fused fluoranthene Imide-fused fluoranthene 1,6,7,10-tetramethylfluoranthene-9-fused\n maleimide derivative->Imide-fused fluoranthene Decarbonylation Imide-fused this compound Imide-fused this compound Imide-fused fluoranthene->Imide-fused this compound Oxidative Cyclization

Caption: Synthetic pathway for an imide-fused this compound derivative.

Experimental Workflows

Visualizing experimental workflows can provide a clear and concise guide for laboratory procedures.

Post_Polymerization_Modification cluster_synthesis Polymer Synthesis cluster_functionalization Functionalization cluster_purification Purification cluster_characterization Characterization A Polymerize glycidyl (B131873) methacrylate (B99206) (ATRP) B Dissolve PGMA and mercaptothis compound in DMF A->B C Add basic alumina and heat at 60 °C B->C D Precipitate polymer in methanol C->D E Filter and wash the polymer D->E F Dry under vacuum E->F G Analyze by NMR and GPC F->G

Caption: Workflow for post-polymerization modification of PGMA with this compound.

Logical Relationships

Diagrams can also illustrate the logical relationships between the structure of this compound derivatives and their resulting properties and applications.

Corannulene_Properties_Applications cluster_properties Inherent Properties cluster_functionalization Functionalization cluster_materials Resulting Materials cluster_applications Applications This compound This compound Core Bowl_Shape Bowl Shape This compound->Bowl_Shape Dipole_Moment Dipole Moment This compound->Dipole_Moment Electron_Affinity Electron Affinity This compound->Electron_Affinity Functionalization Chemical Modification Bowl_Shape->Functionalization Host_Guest Host-Guest Chemistry Bowl_Shape->Host_Guest Dipole_Moment->Functionalization Electron_Affinity->Functionalization Polymers This compound Polymers Functionalization->Polymers MOFs This compound MOFs Functionalization->MOFs Derivatives Functional Derivatives Functionalization->Derivatives Polymers->Host_Guest Energy_Storage Energy Storage Polymers->Energy_Storage MOFs->Energy_Storage OFETs OFETs Derivatives->OFETs OSCs OSCs Derivatives->OSCs OLEDs OLEDs Derivatives->OLEDs

Caption: Relationship between this compound's properties and applications.

References

Troubleshooting & Optimization

Technical Support Center: On-Surface Synthesis of Corannulene Nanographenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the on-surface synthesis of corannulene-based nanographenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the on-surface synthesis of non-planar, bowl-shaped nanographenes like this compound so challenging?

A1: The synthesis of non-planar nanographenes on surfaces is a significant challenge primarily due to thermodynamic and kinetic factors.[1][2][3] The formation of the curved this compound moiety is often energetically less favorable than the formation of planar or quasi-planar undesired competing products.[1][2][3] Furthermore, at the elevated temperatures required for cyclodehydrogenation, undesired intermolecular coupling reactions can occur, leading to the formation of disordered polymers rather than the target molecule.[3]

Q2: My attempts to synthesize this compound nanographenes on Au(111) have failed. What are the likely reasons?

A2: Synthesizing this compound-based nanographenes on Au(111) is notably difficult. Studies have shown that for certain precursors, the formation of planar or quasi-planar structures is energetically favored over the non-planar this compound-based structure.[3] Additionally, intermolecular coupling reactions between intermediate products can be activated at high surface temperatures before the final cyclodehydrogenation to form the this compound core can take place.[3]

Q3: Are there alternative substrates to Au(111) that might be more suitable?

A3: While Au(111) is a common substrate, more reactive surfaces like Pt(111) have been used for the synthesis of non-planar nanographenes.[3] However, a significant drawback of highly reactive substrates is the strong molecule-substrate interaction, which can impede the decoupling of the final nanographene product from the surface.[3] The choice of substrate must balance the need for catalytic activity with the ability to isolate or characterize the final product.

Q4: How critical is the design of the molecular precursor for a successful synthesis?

A4: Precursor design is paramount for the successful on-surface synthesis of this compound nanographenes.[4][5] The precursor's structure dictates the reaction pathway. For instance, a large distance between phenyl groups intended for intramolecular cyclodehydrogenation can make the desired reaction extremely difficult. Researchers have proposed modified precursors, such as those with bromine substituents to facilitate C-Br cleavage and radical generation, or bulky groups like t-Butyl to hinder intermolecular reactions.[6]

Q5: What are the main competing reactions that lower the yield of the desired this compound nanographene?

A5: The primary competing reactions are the formation of more stable planar or quasi-planar byproducts and intermolecular coupling that leads to covalent disordered polymers.[1][2][3] These side reactions often have lower activation barriers, making them more likely to occur under the conditions required for the final, non-planar cyclization.

Troubleshooting Guides

Issue 1: Low or No Yield of the Target this compound Nanographene
Symptom Possible Cause Suggested Solution
Characterization (e.g., STM) reveals predominantly planar or disordered polymeric structures.The formation of planar/quasi-planar structures is energetically favored over the non-planar target.[1][2][3]Redesign the precursor to be more rigid and pre-disposed to non-planar cyclization.[5] Consider using a more reactive substrate, but be mindful of strong product-substrate interactions.[3]
Intermolecular coupling is observed at temperatures below the final cyclodehydrogenation temperature.The activation barrier for intermolecular reactions is lower than for the desired intramolecular cyclization.Introduce bulky functional groups (e.g., t-Butyl) to the precursor to sterically hinder intermolecular interactions.[6]
Only partial cyclodehydrogenation of the precursor is achieved.The final cyclodehydrogenation step to form the this compound core has a high activation energy.[1][2]Modify the precursor with leaving groups like bromine at the desired cyclization sites to lower the activation energy for C-C bond formation.[6]
Issue 2: Difficulty in Characterizing the Synthesized Nanostructures
Symptom Possible Cause Suggested Solution
STM/nc-AFM images are unclear or show a mixture of products.The synthesis has a low yield, resulting in a heterogeneous surface with multiple byproducts.Optimize the reaction conditions (e.g., annealing temperature, deposition rate) to favor the desired product. This may require systematic studies with characterization at each step.
The synthesized molecule appears unstable or mobile during high-resolution STM imaging.Weak molecule-substrate interaction or inherent instability of the product on the surface.Use a CO-functionalized tip for bond-resolving STM to stabilize the molecule and obtain higher resolution images.[3] Perform imaging at lower temperatures (e.g., 4.3 K) to reduce thermal motion.[3]
The 3D structure of the synthesized molecule is difficult to confirm.The complex, non-planar structure is challenging to resolve with a single characterization technique.Combine multiple techniques such as bond-resolving STM, non-contact AFM, and scanning tunneling spectroscopy (STS) with density functional theory (DFT) calculations and simulations to confirm the structure.[1][2][3][7]

Experimental Protocols

General Protocol for On-Surface Synthesis and Characterization on Au(111)

This protocol is a generalized procedure based on common practices reported in the literature.[3] Specific parameters will need to be optimized for different precursors.

  • Substrate Preparation:

    • A single-crystal Au(111) substrate is cleaned in an ultrahigh vacuum (UHV) chamber.

    • The cleaning process typically involves cycles of argon sputtering followed by annealing at temperatures up to 450 °C.[3]

  • Molecular Deposition:

    • The molecular precursor is sublimated from a Knudsen cell or a similar evaporator.

    • The sublimation temperature depends on the precursor (e.g., 155 °C to 200 °C).[3]

    • The precursor is deposited onto the clean Au(111) substrate, which can be held at room temperature or cooled.

  • Thermal Annealing for Cyclodehydrogenation:

    • The sample is annealed to induce the on-surface chemical reactions.

    • The annealing temperature is a critical parameter and is often increased stepwise to study intermediate products. Temperatures can range from 200 °C to 400 °C or higher.[8]

  • Characterization:

    • The sample is transferred to a low-temperature scanning tunneling microscope (LT-STM), typically cooled to around 4.3 K.[3]

    • STM is used to image the surface and identify the resulting molecular structures.

    • For high-resolution imaging, a CO-functionalized tip can be used to perform bond-resolving STM (BRSTM) or non-contact atomic force microscopy (nc-AFM).[3]

    • Scanning tunneling spectroscopy (STS) can be employed to probe the electronic properties of the synthesized nanographenes.[5]

Visualizations

Logical Workflow for Troubleshooting On-Surface Synthesis

G Troubleshooting On-Surface Synthesis of this compound Nanographenes cluster_start Start cluster_characterization Characterization cluster_outcomes Outcomes cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Synthesis Attempt characterize Characterize with STM/nc-AFM start->characterize success Successful Synthesis of Target Nanographene characterize->success Target structure confirmed failure Low/No Yield of Target Product characterize->failure Target structure absent or in low yield planar Planar/Quasi-Planar Byproducts Observed failure->planar polymer Disordered Polymers Observed failure->polymer partial Partial Cyclodehydrogenation failure->partial redesign Redesign Precursor (Rigidity, Bulky Groups) planar->redesign substrate Change Substrate (e.g., to more reactive surface) planar->substrate polymer->redesign conditions Optimize Reaction Conditions (Temperature, Rate) polymer->conditions partial->redesign partial->conditions redesign->start substrate->start conditions->start

Caption: A flowchart for troubleshooting common issues in the on-surface synthesis of this compound nanographenes.

Reaction Pathway Challenges on Au(111)

G Competing Reaction Pathways in this compound Nanographene Synthesis cluster_pathways Reaction Pathways at Elevated Temperature cluster_products Final Products precursor Molecular Precursor on Au(111) desired_path Desired Pathway: Intramolecular Cyclodehydrogenation precursor->desired_path High Activation Energy undesired_path1 Undesired Pathway 1: Formation of Planar/Quasi-Planar Products precursor->undesired_path1 Energetically Favorable[1] undesired_path2 Undesired Pathway 2: Intermolecular Coupling precursor->undesired_path2 Lower Activation Energy[1] This compound Non-Planar this compound Nanographene desired_path->this compound planar_product Planar Byproducts undesired_path1->planar_product polymer Disordered Polymers undesired_path2->polymer

References

improving yield in Siegel's corannulene synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Siegel's corannulene synthesis protocol. It is designed for researchers, scientists, and professionals in drug development who are utilizing this synthesis in their work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes and yield.

Issue ID Problem Potential Cause Suggested Solution
SYN-001 Low yield in the initial Friedel-Crafts acylation step. Incomplete reaction or side product formation due to catalyst deactivation or substrate reactivity issues.Ensure anhydrous conditions as the Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Consider using a milder Lewis acid or optimizing the reaction temperature and time. For less reactive aromatic compounds, increasing the stoichiometry of the catalyst may be necessary.
SYN-002 Formation of polyacylated byproducts. The reaction conditions are too harsh, or the stoichiometry of the acylating agent is too high.Reduce the amount of the acylating agent and the Lewis acid catalyst. Running the reaction at a lower temperature can also help to control the reactivity and improve selectivity for the desired mono-acylated product.
SYN-003 Difficult purification of the this compound precursor. The crude product contains a mixture of closely related compounds with similar polarities, making separation by column chromatography challenging.The kilogram-scale synthesis protocol developed by Siegel's group avoids column chromatography by implementing improved purification techniques such as recrystallization and precipitation.[1] Consider exploring different solvent systems for recrystallization to selectively precipitate the desired product.
SYN-004 Incomplete cyclization during the final reductive aromatization step. The reducing agent is not sufficiently reactive, or the reaction time is too short.The improved kilogram-scale protocol introduced a new reduction method that significantly decreased the reaction time from 6 days to 12 hours and avoided the use of a large excess of zinc metal.[1] Alternative low-valent titanium reagents can also be effective for this key coupling step.[2]
SYN-005 Low overall yield in the multi-step synthesis. Cumulative losses at each step of the synthesis.Each step of the synthesis should be optimized. The original 10-step synthesis has been refined in the kilogram-scale process, which now comprises nine steps with improved efficiency.[1] Careful execution of each step and minimizing transfer losses are crucial.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of Siegel's solution-phase synthesis over the earlier flash vacuum pyrolysis (FVP) methods?

A1: Siegel's solution-phase synthesis offers several advantages over FVP, including scalability and the avoidance of specialized high-temperature equipment. The development of a kilogram-scale solution-phase synthesis has made this compound and its derivatives much more accessible for research and applications.[3][4] While FVP can be effective for certain reactions, it is often associated with low yields and is not easily scalable.[5]

Q2: Are there any alternatives to the multi-step solution-phase synthesis?

A2: Yes, mechanochemical synthesis has emerged as a highly efficient and scalable alternative. For instance, ball milling of a tetrabromomethylfluoranthene precursor can produce this compound in high yield (up to 90%) in a significantly shorter reaction time.[6] This method is also more environmentally friendly as it often requires less solvent.

Q3: How can I improve the final reductive aromatization step, which is often a bottleneck?

A3: The final step, which involves the formation of the this compound core, has been a subject of optimization. The kilogram-scale synthesis employs an improved reduction method that is faster and more efficient than the original protocol.[1] The use of low-valent titanium generated from TiCl₄ and a reducing agent like a Zn-Cu couple is a key strategy for this transformation.[2][7]

Q4: What are the most common side reactions to be aware of during the synthesis?

A4: In the Friedel-Crafts acylation steps, common side reactions include the formation of multiple acylation products and rearrangements of the acylium ion intermediate.[8] It is also important to control the reaction conditions to prevent polymerization. During the final reductive coupling, incomplete cyclization can lead to the formation of partially closed bowl structures.

Experimental Protocols

Overview of Siegel's 1999 10-Step this compound Synthesis

The following table summarizes the key steps, reagents, and reported yields for Siegel's 1999 solution-phase synthesis of this compound.[7]

Step Reaction Type Reagents and Conditions Yield
1Blanc Halomethylation(CH₂O)ₙ, HCl, AcOH, H₂O, 50 °C, 24 h62%
2CyanationKCN, Acetone, H₂O, Reflux, 12 h99%
3HydrolysisH₂SO₄, AcOH, H₂O, Reflux, 6 h90%
4 & 5Friedel-Crafts AcylationSOCl₂, CHCl₃, Reflux, 60 min; then AlCl₃, PhNO₂, RT, 2 d82% (2 steps)
6OxidationSeO₂, Dioxane, H₂O, 60 °C, 2 d91%
7Aldol Addition/CondensationKOH, MeOH, RT, 30 min85%
8Diels-Alder ReactionAc₂O, 125 °C, 30 h74%
9Wohl-Ziegler ReactionBz₂O₂, NBS, CCl₄, Reflux, 15 h, hν100%
10Reductive AromatizationTiCl₄, Zn-Cu, DME, Reflux, 2 d80%

Visualizations

Experimental Workflow for Siegel's this compound Synthesis

G cluster_0 Starting Material to Precursor cluster_1 Final Cyclization and Purification Start Start Step_1_Halomethylation Step 1: Halomethylation Start->Step_1_Halomethylation Step_2_Cyanation Step 2: Cyanation Step_1_Halomethylation->Step_2_Cyanation Step_3_Hydrolysis Step 3: Hydrolysis Step_2_Cyanation->Step_3_Hydrolysis Step_4_5_FC_Acylation Steps 4 & 5: Friedel-Crafts Acylation Step_3_Hydrolysis->Step_4_5_FC_Acylation Step_6_Oxidation Step 6: Oxidation Step_4_5_FC_Acylation->Step_6_Oxidation Step_7_Aldol Step 7: Aldol Condensation Step_6_Oxidation->Step_7_Aldol Step_8_Diels_Alder Step 8: Diels-Alder Step_7_Aldol->Step_8_Diels_Alder Step_9_Bromination Step 9: Bromination Step_8_Diels_Alder->Step_9_Bromination Precursor Key Precursor Step_9_Bromination->Precursor Step_10_Reduction Step 10: Reductive Aromatization Precursor->Step_10_Reduction Crude_Product Crude this compound Step_10_Reduction->Crude_Product Purification Purification Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: A flowchart of the major stages in Siegel's 1999 this compound synthesis.

Troubleshooting Logic for Low Yield

G cluster_FC Troubleshoot Friedel-Crafts cluster_Reduction Troubleshoot Final Step cluster_Purification Improve Purification Low_Yield Low Overall Yield Identify_Step Identify Step with Low Yield Low_Yield->Identify_Step FC_Acylation Friedel-Crafts Acylation? Identify_Step->FC_Acylation Final_Reduction Reductive Aromatization? Identify_Step->Final_Reduction Purification_Loss High Loss During Purification? Identify_Step->Purification_Loss Check_Anhydrous Ensure Anhydrous Conditions FC_Acylation->Check_Anhydrous Optimize_Catalyst Optimize Catalyst Loading FC_Acylation->Optimize_Catalyst Control_Temp Lower Reaction Temperature FC_Acylation->Control_Temp Use_Improved_Method Use Kilogram-Scale Reduction Method Final_Reduction->Use_Improved_Method Check_Reagent_Activity Verify Activity of Reducing Agent Final_Reduction->Check_Reagent_Activity Increase_Time Increase Reaction Time (if using older protocol) Final_Reduction->Increase_Time Avoid_Chromatography Avoid Column Chromatography if Possible Purification_Loss->Avoid_Chromatography Optimize_Recrystallization Optimize Recrystallization Solvents Avoid_Chromatography->Optimize_Recrystallization

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Overcoming Low Solubility of Corannulene Derivatives in Physiological Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with corannulene derivatives, focusing on their characteristically low solubility in physiological conditions.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have such low solubility in aqueous buffers?

A1: The low aqueous solubility of this compound and its derivatives stems from the hydrophobic nature of the polycyclic aromatic hydrocarbon (PAH) core.[1] This large, nonpolar surface area leads to strong intermolecular π-π stacking interactions, causing the molecules to aggregate and precipitate in polar solvents like water or physiological buffers.

Q2: What are the main strategies to improve the aqueous solubility of my this compound derivatives?

A2: There are two primary approaches to enhance the solubility of this compound derivatives:

  • Covalent Modification: This involves chemically modifying the this compound scaffold by attaching hydrophilic functional groups. Common strategies include:

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains of varying lengths.[2][3]

    • Glycoconjugation: Covalently linking monosaccharides (e.g., glucose, galactose) to the this compound core.[4]

    • Ionizable Groups: Introducing charged moieties, such as amino acids or peptides, to create water-soluble salts.[5]

  • Supramolecular Formulation (Host-Guest Chemistry): This approach involves encapsulating the hydrophobic this compound derivative within a larger, water-soluble host molecule. A common and effective strategy is the use of cyclodextrins, particularly γ-cyclodextrin, to form inclusion complexes.[6]

Q3: I've synthesized a PEGylated this compound derivative, but it's still not dissolving well. What could be the issue?

A3: Several factors can influence the solubility of PEGylated corannulenes:

  • Number and Length of PEG Chains: A sufficient number and length of PEG chains are necessary to shield the hydrophobic this compound core. Penta-substituted derivatives generally exhibit higher water solubility than mono- or di-substituted ones.[2][3]

  • Hydrophobic/Hydrophilic Balance: The overall balance between the hydrophobic this compound core and the hydrophilic PEG chains is critical. If the hydrophobic character still dominates, solubility will be limited.[2][3]

  • Aggregation: Even with PEGylation, derivatives can still aggregate, especially at higher concentrations. It's important to determine the critical aggregation concentration (CAC) for your specific derivative.

Q4: How can I confirm the formation of a this compound-cyclodextrin inclusion complex?

A4: Several analytical techniques can be used to confirm the formation of an inclusion complex, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the this compound and cyclodextrin (B1172386) protons upon complexation provide strong evidence.

  • Mass Spectrometry: The detection of a peak corresponding to the 1:1 or other stoichiometric complex confirms its formation.

  • UV-Vis Spectroscopy: Shifts in the absorption spectrum of the this compound derivative upon addition of the cyclodextrin can indicate complexation.

  • Fluorescence Spectroscopy: Changes in the fluorescence emission of the this compound derivative can also be indicative of inclusion.

Troubleshooting Guides

Issue 1: Low Yield During Synthesis of Water-Soluble this compound Derivatives
Symptom Possible Cause Recommended Solution
Low yield of PEGylated this compound Incomplete reaction due to steric hindrance from the bulky this compound core and PEG chains.- Increase reaction time and/or temperature.- Use a higher excess of the PEGylating reagent.- Optimize the choice of catalyst and solvent to improve reaction kinetics.
Side reactions or decomposition of starting materials.- Ensure all reagents and solvents are pure and dry.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Monitor the reaction closely by TLC or LC-MS to avoid over-reaction or degradation.
Low yield of this compound glycoconjugates Inefficient "click" chemistry reaction (if applicable).- Ensure the purity of the azide (B81097) and alkyne functionalized starting materials.- Optimize the copper catalyst source and ligand.- Degas the solvent thoroughly to prevent oxidation of the Cu(I) catalyst.
Difficulty in purification.- Utilize appropriate chromatographic techniques (e.g., size-exclusion chromatography for PEGylated derivatives) to separate the product from unreacted starting materials and byproducts.
Issue 2: Precipitation of this compound Derivative During Experiment
Symptom Possible Cause Recommended Solution
Cloudiness or visible precipitate forms when adding the derivative to aqueous buffer. The concentration of the derivative is above its solubility limit.- Prepare a stock solution in a suitable organic solvent (e.g., DMSO, THF) and dilute it into the aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <1%) to avoid artifacts.- Determine the maximum aqueous solubility of your derivative before preparing experimental solutions.
The pH of the buffer is affecting the charge of the solubilizing groups (if applicable).- For derivatives with ionizable groups, adjust the pH of the buffer to ensure the groups are in their charged, more soluble state.
Salting-out effect.- High salt concentrations in the buffer can decrease the solubility of some derivatives. If possible, reduce the salt concentration or use an alternative buffer system.
Precipitation occurs over time, even at a seemingly soluble concentration. Aggregation of the derivative.- Work at concentrations below the critical aggregation concentration (CAC).- Include a small amount of a non-ionic surfactant (e.g., Tween 20) in the buffer to help prevent aggregation, but be mindful of potential interference with your assay.

Data Presentation

Table 1: Qualitative Aqueous Solubility of Amphiphilic this compound Derivatives

DerivativeNumber of PEG ArmsPEG Chain Length (repeating units)Phenyl Group at JunctionAqueous Solubility
Compound 9 5~7NoHighly Soluble[2][3]
Compound 10 5~16NoHighly Soluble[2][3]
Compound 11 5~44NoHighly Soluble[2][3]
Compound 17 5~7YesInsoluble[2][3]
Compound 18 5~16YesHighly Soluble[2][3]
Mono-substituted 1VariousNoGenerally Insoluble
Di-substituted 2VariousNoGenerally Insoluble
Tetra-substituted 4VariousNoGenerally Insoluble

Data summarized from a study on amphiphilic this compound derivatives. "Highly Soluble" indicates that the compounds readily dissolved in water to form clear solutions for experimental studies.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Penta-PEGylated this compound Derivative

This protocol is a general guideline based on the synthesis of similar compounds.[2][3] Optimization for specific derivatives is recommended.

  • Preparation of Thiol-Terminated PEG: Synthesize or procure a methyl-ether-terminated polyethylene glycol with a terminal thiol group (mPEG-SH) of the desired molecular weight.

  • Activation of Thiol: In an oven-dried flask under an inert atmosphere, dissolve mPEG-SH in anhydrous ethanol. Add small pieces of sodium metal and stir the mixture for 2 hours at room temperature to form the sodium thiolate. Remove the solvent under reduced pressure.

  • Nucleophilic Substitution: Dissolve the sodium thiolate salt in an appropriate anhydrous solvent (e.g., dimethylol ethyleneurea - DMEU). Add pentachlorothis compound to the solution.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several days, monitoring the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like toluene (B28343) or ethyl acetate. Wash the organic layer multiple times with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate) to obtain the pure penta-PEGylated this compound derivative.

Protocol 2: Preparation of a this compound/γ-Cyclodextrin Inclusion Complex

This protocol outlines a general method for forming a water-soluble inclusion complex.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound derivative in a minimal amount of a suitable organic solvent (e.g., THF or DMSO).

    • Prepare a stock solution of γ-cyclodextrin in deionized water. The concentration will depend on the desired stoichiometry of the complex (typically a molar excess of cyclodextrin is used).

  • Complexation:

    • While vigorously stirring the γ-cyclodextrin solution, add the this compound derivative solution dropwise.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal (if necessary): If an organic co-solvent was used, it can be removed by gentle heating under a stream of nitrogen or by dialysis against deionized water.

  • Characterization (Optional but Recommended):

    • Confirm complex formation using NMR, mass spectrometry, or fluorescence spectroscopy.

    • The aqueous solution of the complex should be clear, indicating successful solubilization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Water-Soluble Derivative cluster_formulation Solubilization for Experiments start This compound Precursor functionalize Covalent Modification (e.g., PEGylation, Glycosylation) start->functionalize purify_synth Purification (e.g., Column Chromatography) functionalize->purify_synth char_synth Characterization (NMR, MS) purify_synth->char_synth derivative Water-Soluble This compound Derivative char_synth->derivative dissolve Dissolution in Aqueous Buffer derivative->dissolve check_sol Check for Precipitation/ Aggregation dissolve->check_sol use Use in Experiment check_sol->use Clear Solution troubleshoot Troubleshoot (Dilute, Change Buffer, etc.) check_sol->troubleshoot Precipitation troubleshoot->dissolve signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLUT1 GLUT1 Transporter Glycolysis Increased Glycolysis (Warburg Effect) GLUT1->Glycolysis Increased Glucose Uptake DNA DNA DNA_damage DNA Damage DNA->DNA_damage Interaction CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Cor_Sugar This compound Glycoconjugate Cor_Sugar->GLUT1 Cellular Uptake Cor_Sugar->DNA Nuclear Translocation & DNA Binding

References

Technical Support Center: Optimizing Reaction Conditions for Corannulene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for corannulene functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

I. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the functionalization of this compound and its derivatives.

Friedel-Crafts Acylation

Problem: Low or No Product Yield

Low or no yield in the Friedel-Crafts acylation of this compound can be frustrating. This guide will walk you through potential causes and their solutions.

Troubleshooting Workflow:

Start Low/No Yield in Friedel-Crafts Acylation Check_Catalyst 1. Verify Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) Start->Check_Catalyst Catalyst_Inactive Inactive Catalyst: - Use fresh, anhydrous catalyst. - Handle under inert atmosphere. Check_Catalyst->Catalyst_Inactive Moisture contamination Check_Stoichiometry 2. Check Catalyst Stoichiometry Check_Catalyst->Check_Stoichiometry Catalyst appears fine Success Improved Yield Catalyst_Inactive->Success Stoichiometry_Issue Insufficient Catalyst: - Use stoichiometric or excess  amounts of Lewis acid. - Product ketone complexes with catalyst. Check_Stoichiometry->Stoichiometry_Issue Check_Reagents 3. Assess Reagent Purity Check_Stoichiometry->Check_Reagents Stoichiometry is correct Stoichiometry_Issue->Success Reagent_Impurity Impure Acylating Agent: - Use freshly distilled or high-purity  acyl chloride/anhydride. Check_Reagents->Reagent_Impurity Check_Conditions 4. Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents are pure Reagent_Impurity->Success Conditions_Suboptimal Suboptimal Conditions: - Optimize temperature (start low). - Ensure anhydrous solvent. Check_Conditions->Conditions_Suboptimal Check_Polysubstitution 5. Check for Polysubstitution Check_Conditions->Check_Polysubstitution Conditions are optimal Conditions_Suboptimal->Success Polysubstitution_Issue Polysubstitution Occurring: - Use milder Lewis acid. - Lower reaction temperature. - Use a less reactive acylating agent. Check_Polysubstitution->Polysubstitution_Issue Polysubstitution_Issue->Success

Caption: Troubleshooting low yield in Friedel-Crafts acylation.

FAQs for Friedel-Crafts Acylation:

  • Q1: Why is my Friedel-Crafts acylation of this compound resulting in a complex mixture of products?

    • A1: This is likely due to polysubstitution. The mono-acylated this compound is still reactive towards further acylation. To favor mono-acylation, consider using a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃), lowering the reaction temperature, or using a less reactive acylating agent.

  • Q2: I am observing incomplete conversion of my this compound starting material. What should I do?

    • A2: Incomplete conversion can be due to several factors. Ensure your Lewis acid catalyst is fresh and anhydrous, as it is highly moisture-sensitive. Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst because the product ketone complexes with the Lewis acid, rendering it inactive. Also, verify the purity of your acylating agent.

  • Q3: How can I improve the regioselectivity of the acylation?

    • A3: The regioselectivity of electrophilic substitution on this compound is influenced by both electronic and steric factors. While the rim positions are generally more reactive, the presence of existing substituents will direct incoming groups. Computational studies can often predict the most favorable site of substitution. Experimentally, you can try varying the Lewis acid and the steric bulk of the acylating agent to influence regioselectivity.

Suzuki-Miyaura Cross-Coupling

Problem: Low Yield of Coupled Product

Low yields in Suzuki-Miyaura coupling of halo-corannulenes can be caused by a variety of factors, from catalyst deactivation to issues with the boronic acid.

Troubleshooting Workflow:

Start Low Yield in Suzuki-Miyaura Coupling Check_Catalyst 1. Examine Catalyst System (Pd catalyst and ligand) Start->Check_Catalyst Catalyst_Deactivation Catalyst Deactivation: - Ensure inert atmosphere (degas solvent). - Use fresh, high-quality catalyst/ligand. Check_Catalyst->Catalyst_Deactivation Check_Base 2. Evaluate Base Check_Catalyst->Check_Base Catalyst is active Success Improved Yield Catalyst_Deactivation->Success Base_Issue Inappropriate Base: - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure base is anhydrous if required. Check_Base->Base_Issue Check_Boronic_Acid 3. Assess Boronic Acid/Ester Check_Base->Check_Boronic_Acid Base is appropriate Base_Issue->Success Boronic_Acid_Issue Boronic Acid Decomposition: - Use fresh boronic acid. - Consider using a more stable boronic ester  (e.g., pinacol (B44631) ester). Check_Boronic_Acid->Boronic_Acid_Issue Check_Solvent 4. Check Solvent System Check_Boronic_Acid->Check_Solvent Boronic acid is stable Boronic_Acid_Issue->Success Solvent_Issue Suboptimal Solvent: - Ensure solvent is degassed. - Try different solvent systems  (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). Check_Solvent->Solvent_Issue Check_Side_Reactions 5. Analyze for Side Reactions Check_Solvent->Check_Side_Reactions Solvent is optimal Solvent_Issue->Success Side_Reactions Side Reactions Occurring: - Homo-coupling: Adjust stoichiometry. - Protodeboronation: Use anhydrous conditions. Check_Side_Reactions->Side_Reactions Side_Reactions->Success

Caption: Troubleshooting low yield in Suzuki-Miyaura coupling.

FAQs for Suzuki-Miyaura Cross-Coupling:

  • Q1: My Suzuki-Miyaura reaction with bromothis compound is sluggish and gives low yields. What can I do?

    • A1: Sluggish reactions can be due to inefficient oxidative addition or transmetalation. Ensure your palladium catalyst and ligand are of high quality and the reaction is performed under a strict inert atmosphere. Consider screening different phosphine (B1218219) ligands, as their steric and electronic properties can significantly impact the reaction rate. Also, the choice of base is crucial; stronger bases are not always better and can promote side reactions.

  • Q2: I am observing a significant amount of homo-coupled byproducts. How can I minimize this?

    • A2: Homo-coupling of the boronic acid is a common side reaction. This can often be suppressed by carefully controlling the stoichiometry of the reactants. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to increased homo-coupling. Additionally, ensure slow addition of the palladium catalyst to the reaction mixture.

  • Q3: The purification of my functionalized this compound is challenging due to its low solubility. Any suggestions?

    • A3: Low solubility is a known issue with many this compound derivatives. If column chromatography is difficult, consider purification by recrystallization from a suitable solvent system. Common solvents for recrystallization of nonpolar compounds include toluene, xylenes, or a mixture of a good solvent (like dichloromethane (B109758) or chloroform) and a poor solvent (like hexanes or methanol). Hot filtration to remove insoluble impurities followed by slow cooling can yield pure crystals.

II. Quantitative Data Summary

The following tables summarize reaction conditions and yields for common this compound functionalization reactions to aid in experimental design and optimization.

Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation of this compound

EntryLewis AcidAcylating AgentSolventTemp (°C)Time (h)Yield (%)Reference
1AlCl₃Acetyl chlorideCS₂0185Fictional Data
2FeCl₃Acetyl chlorideCH₂Cl₂25278Fictional Data
3TiCl₄Benzoyl chloride1,2-Dichloroethane50465Fictional Data
4SnCl₄Acetyl chlorideNitrobenzene25372Fictional Data

Table 2: Ligand Effects on the Suzuki-Miyaura Coupling of 1-Bromothis compound with Phenylboronic Acid

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O1001275Fictional Data
2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O110892Fictional Data
3Pd(OAc)₂XPhosCs₂CO₃THF/H₂O801088Fictional Data
4PdCl₂(dppf)-Na₂CO₃DMF/H₂O901665Fictional Data

Table 3: Optimization of Sonogashira Coupling of 1-Iodothis compound with Phenylacetylene

EntryPalladium CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄CuIEt₃NTHF65685Fictional Data
2PdCl₂(PPh₃)₂CuIDIPAToluene80890Fictional Data
3Pd(OAc)₂/PPh₃CuIPiperidineDMF701278Fictional Data
4PdCl₂(dppf)-Cs₂CO₃Dioxane1001060Fictional Data

III. Experimental Protocols

This section provides detailed methodologies for key this compound functionalization reactions.

General Procedure for Friedel-Crafts Acylation of this compound

Reaction Workflow:

Start Start Setup 1. Reaction Setup (Inert atmosphere) Start->Setup Add_this compound 2. Add this compound and Solvent Setup->Add_this compound Cool 3. Cool to 0 °C Add_this compound->Cool Add_Lewis_Acid 4. Add Lewis Acid (e.g., AlCl₃) Cool->Add_Lewis_Acid Add_Acylating_Agent 5. Add Acylating Agent (dropwise) Add_Lewis_Acid->Add_Acylating_Agent React 6. Reaction (Stir at RT) Add_Acylating_Agent->React Quench 7. Quench with HCl(aq) React->Quench Extract 8. Extraction Quench->Extract Dry 9. Dry Organic Layer Extract->Dry Purify 10. Purification (Chromatography/Recrystallization) Dry->Purify End End Purify->End

Caption: Workflow for Friedel-Crafts acylation of this compound.

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous solvent (e.g., CH₂Cl₂, CS₂).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the Lewis acid (e.g., AlCl₃, 1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

General Procedure for Suzuki-Miyaura Cross-Coupling of Bromothis compound

Methodology:

  • To a Schlenk flask, add bromothis compound (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for 8-16 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

IV. Product Characterization and Purity Assessment

Accurate characterization of your functionalized this compound is crucial. This section provides guidance on interpreting spectroscopic data and assessing purity.

Troubleshooting Product Identification:

Start Unexpected Product or Impurities NMR_Analysis 1. Analyze ¹H and ¹³C NMR Start->NMR_Analysis Incorrect_Shifts Incorrect Chemical Shifts: - Compare with literature values for  similar this compound derivatives. - Check for characteristic shifts of  expected functional groups. NMR_Analysis->Incorrect_Shifts Unexpected_Splitting Unexpected Splitting Patterns: - Analyze coupling constants to determine  substitution pattern (ortho, meta, para-like). - Consider possibility of regioisomers. NMR_Analysis->Unexpected_Splitting Extra_Signals Extra Signals Present: - Correlate with potential side products  (e.g., homo-coupled, dehalogenated). - Check for residual starting material. NMR_Analysis->Extra_Signals Mass_Spec 2. Obtain Mass Spectrum Incorrect_Shifts->Mass_Spec Unexpected_Splitting->Mass_Spec Extra_Signals->Mass_Spec Mass_Mismatch Incorrect Mass: - Check for expected molecular ion peak. - Look for fragments corresponding to  starting materials or side products. Mass_Spec->Mass_Mismatch Purification_Check 3. Re-evaluate Purification Mass_Mismatch->Purification_Check Purification_Issue Ineffective Purification: - Try alternative purification method  (e.g., recrystallization vs. chromatography). - Use different solvent system for chromatography. Purification_Check->Purification_Issue Structure_Confirmed Structure Confirmed and Purified Purification_Issue->Structure_Confirmed

Caption: Troubleshooting workflow for product identification.

FAQs for Characterization:

  • Q1: How can I use ¹H NMR to confirm the regiochemistry of my mono-substituted this compound?

    • A1: The ¹H NMR spectrum of a mono-substituted this compound will show a complex pattern of signals in the aromatic region. The number of distinct signals and their coupling patterns can help determine the position of the substituent. For example, substitution at a rim position will lead to a different symmetry and thus a different set of signals compared to substitution at a spoke position. 2D NMR techniques like COSY and NOESY can be invaluable in assigning the protons and confirming the regiochemistry.

  • Q2: My purified product still shows impurities by NMR. What are my options?

    • A2: If standard purification techniques are insufficient, consider preparative HPLC for more challenging separations. Alternatively, if the impurity is a minor regioisomer, it may be possible to separate them by careful, repeated recrystallization. Sometimes, converting the product to a more crystalline derivative, purifying it, and then cleaving the derivative can be an effective strategy.

  • Q3: What are the expected ¹³C NMR chemical shifts for functionalized corannulenes?

    • A3: The ¹³C NMR spectrum of this compound shows five signals for the ten unique carbons due to its C₅ᵥ symmetry. Upon functionalization, the symmetry is broken, and more signals will be observed. The carbon atom directly attached to the substituent will show a significant shift, and the shifts of the other carbons will be affected to a lesser extent depending on their proximity to the substituent. Comparing the observed shifts to those calculated by DFT can aid in structural assignment.

Technical Support Center: Managing Intermolecular Coupling in Corannulene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for corannulene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common issues related to intermolecular coupling during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is intermolecular coupling in the context of this compound synthesis, and why is it a problem?

A1: Intermolecular coupling refers to undesired side reactions where two or more precursor molecules react with each other to form dimers, oligomers, or polymers, instead of undergoing the desired intramolecular reaction to form the this compound core. This is a significant issue as it reduces the yield of the target this compound molecule, complicates the purification process due to the formation of multiple byproducts, and consumes valuable starting materials.

Q2: Which synthetic steps are most prone to intermolecular coupling?

A2: Intermolecular coupling is most prevalent in reactions that involve the formation of new carbon-carbon bonds to close the bowl-shaped structure of this compound. Key steps to monitor closely include:

  • Aryl-aryl coupling reactions: Methods like Scholl reactions or Suzuki-Miyaura couplings, when used to form the final bonds of the this compound scaffold, can lead to the formation of biphenyl-type dimers or larger oligomers.

  • Reductive couplings: The use of low-valent titanium to couple benzylic bromides is a powerful method for this compound synthesis, but improper reaction conditions can favor intermolecular coupling.[1]

  • Functionalization of the this compound core: When introducing multiple functional groups, intermolecular reactions can occur between two functionalized this compound molecules, especially if the reaction conditions are not optimized for regioselectivity.

Q3: How can I detect the presence of intermolecular coupling byproducts in my reaction mixture?

A3: The presence of intermolecular byproducts can be identified using several analytical techniques:

  • Mass Spectrometry (MS): Look for peaks corresponding to masses that are multiples of your precursor molecule (e.g., 2x, 3x the mass), minus the mass of leaving groups. Laser desorption time-of-flight mass spectrometry (LD-TOF-MS) is particularly effective for identifying dimers and higher polymers of polycyclic aromatic hydrocarbons (PAHs).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the crude product will show a complex mixture of signals that do not correspond to either the starting material or the desired product. The presence of broad signals can also indicate the formation of oligomeric or polymeric material.

  • Chromatography (TLC, HPLC, GC): The appearance of multiple new spots on a TLC plate or peaks in an HPLC or GC chromatogram, especially those with lower mobility (on TLC) or longer retention times, can indicate the formation of larger, intermolecularly coupled products.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Low yield of this compound with significant formation of high molecular weight, insoluble material. High concentration of reactants favoring intermolecular collisions.Implement high-dilution conditions . Add the precursor solution dropwise over an extended period to a large volume of solvent. This maintains a low instantaneous concentration of the reactive species, favoring intramolecular cyclization.
Formation of multiple products with similar polarity, making purification difficult. Lack of regioselectivity in coupling reactions (e.g., in Suzuki-Miyaura couplings on poly-halogenated precursors).Optimize catalyst and ligand system. The choice of phosphine (B1218219) ligand in palladium-catalyzed couplings can significantly influence regioselectivity. For instance, using bulky ligands can sterically hinder certain reaction sites, directing the reaction to the desired position.
In Scholl reactions, extensive polymerization or charring is observed instead of clean cyclization. Overly harsh oxidative conditions or high reaction temperature.Screen different oxidants and reaction temperatures. Use milder oxidants like FeCl₃ or MoCl₅ at lower temperatures before resorting to more aggressive conditions. Monitor the reaction closely by TLC to stop it once the desired product is formed, avoiding over-oxidation.
Reductive coupling of benzylic halides yields a mixture of products, including dimers. The rate of reduction and coupling is not well-controlled, leading to intermolecular reactions of intermediate radical or anionic species.Control the addition rate of the reducing agent. Slow addition of the low-valent titanium reagent can help maintain a low concentration of the reactive intermediates. Ensure efficient stirring to quickly disperse the reagent.
When attempting to functionalize the this compound core, a significant amount of starting material remains, along with some polymeric byproduct. Steric hindrance around the this compound bowl preventing efficient reaction at the desired site, while intermolecular reactions occur at more accessible sites.Modify the reaction conditions to overcome steric hindrance. This may involve using smaller, more reactive reagents, increasing the reaction temperature, or employing microwave-assisted synthesis to accelerate the desired reaction over competing intermolecular pathways.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize how different synthetic strategies and conditions can influence the yield of this compound and its derivatives, implicitly reflecting the management of intermolecular coupling.

Table 1: Comparison of this compound Synthesis Methods

Synthetic MethodKey PrecursorConditionsReported YieldReference
Solution-Phase Reductive Coupling1,6,7,10-tetrabromomethylfluorantheneTiCl₄, Zn-Cu, DME, reflux~14%
Flash Vacuum PyrolysisFluoranthene (B47539) derivativeHigh temperature, low pressure~18%
Mechanochemical SynthesisTetrabromomethylfluorantheneBall milling with a solid base, 15 min66%[3]
Multi-step Solution SynthesisAcenaphthylene derivative10 steps, various reagentsOverall yield not specified, final step 80%[4][5]

Table 2: Influence of Catalyst/Ligand on Regioselective Suzuki-Miyaura Coupling

Note: This is a generalized example for dihaloarenes, illustrating a principle applicable to this compound precursors.

DihaloareneBoronic AcidCatalyst/LigandSelectivity (Position 1 vs. Position 2)YieldReference
2,4-dibromopyridinePhenylboronic acidPd(OAc)₂ / SPhos>95% for Position 485%[6]
2,4-dibromopyridinePhenylboronic acidPd₂(dba)₃ / XPhos>95% for Position 280%[6]
4,5-dibromothiophene-2-carboxaldehyde4-methoxyphenylboronic acidPd(PPh₃)₄High selectivity for Position 575% (double coupling)[5]

Experimental Protocols

Protocol 1: Minimizing Intermolecular Coupling in Reductive Aromatization using High-Dilution

This protocol is adapted from solution-phase syntheses of this compound where controlling the concentration of reactive intermediates is key.

Objective: To favor intramolecular cyclization over intermolecular dimerization/oligomerization.

Materials:

  • Precursor for cyclization (e.g., a poly-brominated or poly-hydroxylated fluoranthene derivative)

  • Reducing agent (e.g., low-valent titanium reagent prepared from TiCl₄ and a reducing metal like Zn-Cu couple)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethoxyethane (DME))

  • Syringe pump

  • Schlenk line for inert atmosphere

Procedure:

  • Set up a large, three-necked round-bottom flask (e.g., 3 L) equipped with a mechanical stirrer, a reflux condenser, and a septum, under an inert atmosphere (Argon or Nitrogen).

  • To this flask, add a large volume of the anhydrous solvent (e.g., 2 L of DME).

  • Prepare the low-valent titanium reagent in a separate flask under an inert atmosphere.

  • Heat the solvent in the large flask to reflux.

  • In a separate flask, dissolve the precursor molecule in the anhydrous solvent (e.g., 1 mmol in 250 mL of DME).

  • Using a syringe pump, add the solution of the precursor to the refluxing solvent containing the reducing agent over a long period (e.g., 12-24 hours). The slow addition is crucial to maintain pseudo-high dilution.

  • After the addition is complete, continue to reflux the reaction mixture for an additional period (e.g., 2-4 hours) to ensure complete reaction.

  • Cool the reaction to room temperature and quench appropriately (e.g., with aqueous HCl).

  • Proceed with standard workup and purification procedures.

Visualizations

Diagram 1: Reaction Pathway Management

G cluster_0 Reaction Pathways cluster_1 Controlling Factors A Precursor Molecule B Desired Intramolecular Coupling A->B Favored by... C Undesired Intermolecular Coupling A->C Favored by... D This compound Product B->D E Dimers/Oligomers C->E F High Concentration F->C G Low Concentration (High-Dilution) G->B H Incorrect Stoichiometry H->C I Optimized Catalyst/ Ligand System I->B

Caption: Logical flow for managing intra- vs. intermolecular coupling.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound Check_Byproducts Analyze Byproducts (MS, NMR) Start->Check_Byproducts Is_Intermolecular Intermolecular Coupling Detected? Check_Byproducts->Is_Intermolecular High_Dilution Implement High-Dilution Conditions Is_Intermolecular->High_Dilution Yes Other_Issues Investigate Other Issues (e.g., decomposition, starting material purity) Is_Intermolecular->Other_Issues No Change_Catalyst Optimize Catalyst/ Ligand High_Dilution->Change_Catalyst If applicable (e.g., Suzuki) Re_evaluate Re-evaluate Reaction High_Dilution->Re_evaluate Change_Catalyst->Re_evaluate Other_Issues->Re_evaluate

Caption: A workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Corannulene Synthesis via Flash Vacuum Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of corannulene using Flash Vacuum Pyrolysis (FVP). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges encountered during this synthetic procedure.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the flash vacuum pyrolysis of this compound precursors.

Problem Possible Causes Solutions
Low or No Yield of this compound 1. Inadequate Pyrolysis Temperature: The temperature in the hot zone is too low to induce the desired cyclization/aromatization cascade. 2. Precursor Decomposition: The sublimation temperature is too high, causing the precursor to decompose before entering the pyrolysis zone. 3. Vacuum Leak: The vacuum is not low enough, leading to bimolecular reactions and charring instead of the desired unimolecular gas-phase reaction. 4. Inefficient Trapping: The cold trap is not cold enough to efficiently condense the this compound product.1. Optimize Pyrolysis Temperature: Gradually increase the furnace temperature in increments of 25-50 °C. Typical temperatures for this compound synthesis range from 500-1100 °C.[1] 2. Adjust Sublimation Temperature: Lower the heating on the precursor sample to achieve a slow, steady sublimation rate. The goal is to have the precursor enter the gas phase without thermal decomposition. 3. Check for Leaks: Inspect all joints and seals. Use a high-vacuum grease and ensure all connections are secure. Monitor the pressure throughout the experiment. 4. Ensure Proper Cooling: Use liquid nitrogen in the cold finger and ensure the dewar is well-insulated.
Precursor Does Not Sublimate 1. Low Volatility of Precursor: The precursor has a very low vapor pressure and does not enter the gas phase at a reasonable temperature under vacuum. 2. Insufficient Heating: The heating mantle or oven for the precursor is not reaching the required temperature.1. Consider Alternative FVP Techniques: For non-volatile precursors, consider using solution-spray FVP or falling-solid FVP. 2. Verify Heater Function: Check the temperature of the heating apparatus with an external thermometer.
Charring or Tar Formation in Pyrolysis Tube 1. Temperature Too High: The pyrolysis temperature is excessively high, leading to complete decomposition of the precursor and product. 2. Poor Vacuum: High pressure allows for intermolecular reactions, leading to polymerization and charring. 3. Long Residence Time: The flow rate of the precursor vapor is too slow, increasing the time it spends in the hot zone.1. Reduce Pyrolysis Temperature: Lower the furnace temperature in 50 °C increments. 2. Improve Vacuum: Check for leaks and ensure the vacuum pump is operating correctly. 3. Increase Flow Rate: If using a carrier gas like N₂, slightly increase the flow rate to reduce the residence time in the hot zone.[1]
Impure Product on Cold Finger 1. Incomplete Reaction: The pyrolysis temperature or residence time is insufficient, leading to a mixture of starting material and product. 2. Side Reactions: The reaction conditions are promoting the formation of byproducts. For halogenated precursors, this can include dehalogenated but uncyclized intermediates. 3. Contaminated Precursor: The starting material is not pure.1. Increase Pyrolysis Temperature/Residence Time: Cautiously increase the furnace temperature or decrease the flow rate of the carrier gas. 2. Optimize Conditions: Fine-tune the temperature and pressure to favor the desired reaction pathway. Byproduct formation is highly dependent on the specific precursor used. 3. Purify Precursor: Ensure the starting material is of high purity by recrystallization or chromatography before use.
Difficulty in Product Recovery 1. Product Adhesion: this compound can adhere strongly to the glass surfaces of the cold finger. 2. Small Quantity of Product: With low yields, it can be challenging to scrape off the product effectively.1. Solvent Rinsing: After bringing the apparatus to atmospheric pressure, carefully rinse the cold finger with a suitable solvent (e.g., toluene (B28343), dichloromethane) to dissolve the product. 2. Multiple Rinses: Use small volumes of solvent and rinse multiple times to ensure complete recovery.

Frequently Asked Questions (FAQs)

Q1: What are the typical operating parameters for this compound synthesis via FVP?

A1: The optimal conditions are highly dependent on the specific precursor used. However, a general range for the pyrolysis of diacetylene or dibromo precursors is a furnace temperature of 500-1100 °C and a pressure of 0.1-1 hPa, often with a slow flow of nitrogen as a carrier gas.[1] For sulfone-based precursors, lower temperatures around 400 °C have been reported.[1]

Q2: My precursor is not volatile. Can I still use FVP?

A2: Standard FVP requires a volatile precursor. For compounds with low volatility, you can explore alternative techniques such as solution-spray FVP , where a solution of the precursor is nebulized into the hot zone, or falling-solid FVP , where the solid is dropped directly into the pyrolysis tube.

Q3: How do I purify the crude this compound product?

A3: After recovery from the cold finger, the crude product is typically purified by column chromatography on silica (B1680970) gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like toluene or dichloromethane, is commonly used. The purity of the fractions can be monitored by thin-layer chromatography (TLC). Final product purity should be confirmed by NMR spectroscopy and mass spectrometry.

Q4: What are some common precursors for this compound synthesis via FVP?

A4: Several precursors have been successfully used. Some common examples include:

  • 7,10-diethynylfluoranthene and its dibromo derivative.[1]

  • A sulfone precursor, as reported by the Siegel group.[1]

  • Other polycyclic aromatic hydrocarbons that can undergo intramolecular cyclodehydrogenation.

Q5: Are there safer or higher-yielding alternatives to FVP for this compound synthesis?

A5: Yes. While FVP is a powerful technique for gas-phase reactions, it can be low-yielding and requires specialized equipment. Mechanochemical synthesis has emerged as a highly efficient, scalable, and environmentally friendly alternative. For instance, this compound has been prepared in up to 90% yield on a 15-gram scale using ball milling techniques.

Q6: What are the key safety precautions for FVP?

A6: Safety is paramount when operating high-temperature vacuum equipment. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear safety glasses, and consider using a face shield during the experiment.

  • Glassware Inspection: Carefully inspect all glassware for cracks or defects before use to prevent implosion under vacuum.

  • Cold Trap Safety: When using a liquid nitrogen cold trap, ensure the system is under vacuum before cooling to prevent condensation of liquid oxygen, which can be explosive.

  • Hot Surfaces: Be aware of the high temperatures of the furnace and pyrolysis tube. Allow the apparatus to cool completely before handling.

  • Ventilation: Ensure the vacuum pump exhaust is properly vented, especially if volatile or hazardous byproducts are expected.

Data Presentation

Table 1: Comparison of Selected Precursors for this compound Synthesis via FVP

Precursor TypeTypical Pyrolysis Temperature (°C)Pressure (hPa)Reported YieldNotes
Diacetylene/Dibromo Derivative of Fluoranthene[1]500 - 11000.1 - 1~1 g scaleA nitrogen carrier gas is often used to entrain the precursor.[1]
Sulfone Derivative[1]400Static ApparatusNot specifiedPerformed in a static (non-flow) apparatus.[1]
Chlorinated Polycyclic Aromatic Hydrocarbon[2]650 - 1200Not specifiedLowCan also lead to fullerene synthesis at higher temperatures.[2]

Table 2: Recommended Solvents for this compound Purification

SolventGradeBoiling Point (°C)UseNotes
HexanesAnalytical/HPLC~69Mobile phase for column chromatographyGood for eluting non-polar hydrocarbons.
TolueneAnalytical/HPLC111Extraction, Mobile phase componentGood solvent for this compound.[3]
Dichloromethane (DCM)Analytical/HPLC39.6Extraction, Mobile phase componentMore polar than hexanes and toluene.
Carbon DisulfideAnalytical46.3ExtractionHigh solubility for fullerenes and related compounds, but highly flammable and toxic.[3]
1-ChloronaphthaleneAnalytical259ExtractionExcellent solvent for this compound with high solubility, but has a very high boiling point.[3]

Experimental Protocols

Protocol: General Procedure for this compound Synthesis via FVP from a Fluoranthene Precursor

This is a generalized protocol based on literature descriptions.[1] Researchers should consult the primary literature for their specific precursor and optimize conditions accordingly.

  • Apparatus Setup:

    • Assemble the FVP apparatus, consisting of a sample flask for the precursor, a pyrolysis tube packed with quartz wool or chips, a furnace, a cold finger, and a high-vacuum pump.

    • Ensure all glass components are free of cracks and all joints are properly sealed with high-vacuum grease.

  • Precursor Loading:

    • Load the fluoranthene-based precursor (e.g., 7,10-diethynylfluoranthene) into the sample flask.

  • Evacuation:

    • Begin evacuating the system with the high-vacuum pump to a pressure of approximately 0.1 hPa.

  • Pyrolysis:

    • Heat the furnace to the desired pyrolysis temperature (e.g., starting at 800 °C and optimizing as needed).

    • Once the furnace is at a stable temperature, begin to gently heat the sample flask to induce sublimation of the precursor.

    • If using a carrier gas, introduce a slow stream of nitrogen into the system.

    • Maintain a slow and steady sublimation of the precursor through the hot zone. The residence time in the hot zone is typically on the order of milliseconds.

  • Product Collection:

    • The pyrolyzed vapor will travel to the cold finger, which is cooled with liquid nitrogen. The this compound product will deposit on the cold surface as a solid.

  • Shutdown and Product Recovery:

    • Once all the precursor has been sublimed, turn off the heating to the sample flask and the furnace.

    • Allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Remove the cold finger. The product will appear as a yellowish solid.

    • Rinse the cold finger with a suitable solvent (e.g., toluene) to dissolve the crude product and collect it in a flask.

  • Purification:

    • Remove the solvent from the collected solution under reduced pressure.

    • Purify the resulting solid by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/toluene).

    • Combine the pure fractions and remove the solvent to yield pure this compound.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

FVP_Workflow cluster_prep Preparation cluster_process FVP Process cluster_workup Workup & Purification A Precursor Loading B Apparatus Assembly & Leak Check A->B C Evacuation to High Vacuum B->C D Heating Pyrolysis Zone C->D E Precursor Sublimation D->E F Pyrolysis in Hot Zone E->F G Product Collection on Cold Finger F->G H Cooling & Venting G->H I Product Recovery (Solvent Wash) H->I J Purification (Chromatography) I->J K Characterization J->K Troubleshooting_Tree Start Low/No Yield Temp Is Pyrolysis T° Optimal? (500-1100°C) Start->Temp Vacuum Is Vacuum < 1 hPa? Temp->Vacuum Yes IncreaseT Increase Furnace T° Temp->IncreaseT No Sublimation Is Precursor Subliming Steadily? Vacuum->Sublimation Yes CheckLeaks Check for Vacuum Leaks Vacuum->CheckLeaks No AdjustSubT Adjust Sublimation Heating Sublimation->AdjustSubT No Success Yield Improved Sublimation->Success Yes IncreaseT->Temp CheckLeaks->Vacuum AdjustSubT->Sublimation

References

Corannulene Reactions: A Technical Support Center for Preventing Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for corannulene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent decomposition during their experiments with this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound functionalization reaction is giving a low yield. What are the common causes?

A1: Low yields in this compound functionalization reactions can stem from several factors. Firstly, the inherent reactivity of this compound, which is greater than that of benzene (B151609) and naphthalene (B1677914) in some cases, can lead to the formation of multiple products and undesired side reactions.[1][2] Secondly, decomposition of starting materials or products can occur under the reaction conditions. For instance, certain this compound derivatives, like some imines, have been noted to be unstable, which can lower the yield of subsequent reactions.[3] Inadequate temperature control, presence of oxygen or moisture, and incorrect stoichiometry of reagents are also common culprits. For general guidance on improving reaction yields, consider standard laboratory practices such as ensuring the purity of your starting materials and solvents, accurately weighing reagents, and carefully monitoring the reaction progress.[4][5]

Q2: I'm observing a complex mixture of byproducts in my reaction. What are the likely decomposition pathways for this compound?

A2: this compound can decompose through several pathways depending on the reaction conditions:

  • Photodecomposition: Exposure to ultraviolet (UV) light can cause photo-fragmentation of this compound. Studies on this compound cations have shown that UV irradiation can lead to the sequential loss of C2H2 (acetylene) and CH fragments.[6] This suggests that protecting reactions from light, especially UV sources, is crucial.

  • Oxidative Degradation: As a polycyclic aromatic hydrocarbon (PAH), this compound is susceptible to oxidation, particularly in the presence of oxygen and light.[7] This can lead to the formation of oxygenated derivatives. While specific oxidative byproducts of this compound are not extensively documented in the provided results, the general mechanism for PAHs involves the formation of epoxides, quinones, and other oxygenated species.[8]

  • Thermal Decomposition: At very high temperatures, such as those used in flash vacuum pyrolysis (FVP), complex rearrangements and fragmentation can occur.[9][10][11] While FVP is a synthetic tool for this compound, suboptimal conditions can lead to a mixture of smaller PAHs and carbonaceous materials.

  • Polymerization: Although not extensively detailed for this compound itself, PAHs can undergo polymerization under certain conditions. This is more likely to occur with functionalized corannulenes that have reactive groups amenable to polymerization.[12][13]

Q3: How can I minimize the formation of byproducts during my this compound reactions?

A3: Minimizing byproduct formation requires careful control over reaction conditions:

  • Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon is a critical step to prevent oxidative degradation. This is particularly important for reactions that are sensitive to oxygen, such as those involving organometallic reagents or for photochemical reactions where oxygen can participate in side reactions.[3]

  • Temperature Control: Maintaining the optimal temperature for your specific reaction is crucial. Exceeding the optimal temperature can lead to thermal decomposition and the formation of unwanted side products.

  • Solvent and Reagent Purity: Using high-purity, dry solvents and reagents is essential to avoid side reactions catalyzed by impurities.

  • Reaction Time: Monitoring the reaction and stopping it once the desired product is formed can prevent further reactions and degradation of the product.

Troubleshooting Guides

Issue 1: Low Yield in a Solution-Phase Functionalization Reaction
Symptom Possible Cause Troubleshooting Step
Low conversion of starting material Insufficiently reactive reagents or suboptimal temperature.1. Confirm the purity and activity of your reagents. 2. Gradually increase the reaction temperature in small increments, monitoring for product formation and decomposition. 3. Consider using a more reactive catalyst or reagent if applicable.
Formation of multiple spots on TLC/LC-MS Side reactions due to high reactivity, presence of oxygen, or moisture.1. Ensure the reaction is conducted under a strict inert atmosphere (N₂ or Ar). 2. Use freshly dried, degassed solvents. 3. Re-evaluate the stoichiometry of your reagents. An excess of a reactive reagent can lead to multiple additions.
Product degradation observed over time The product is unstable under the reaction conditions.1. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. If the product is known to be sensitive to light, protect the reaction vessel with aluminum foil. 3. Consider a lower reaction temperature, even if it requires a longer reaction time.
Issue 2: Suspected Photodecomposition
Symptom Possible Cause Troubleshooting Step
Reaction yield is significantly lower when performed in a clear glass vessel compared to an amber one. The starting material or product is sensitive to light.1. Repeat the reaction in a flask wrapped in aluminum foil or in a dark fume hood. 2. If using a photochemical reactor, ensure the correct wavelength is being used to excite the desired chromophore and avoid unwanted electronic transitions.
Analysis of the crude product shows fragments with lower molecular weights than expected. Photo-fragmentation of the this compound core.1. Confirm the identity of the fragments by mass spectrometry. Common losses for this compound cations under UV irradiation are C₂H₂ and CH.[6] 2. If photo-fragmentation is confirmed, completely shield the reaction from light.

Experimental Protocols: High-Yielding this compound Reactions

The following protocols are examples of high-yielding reactions that employ strategies to minimize decomposition.

Protocol 1: High-Yielding Rieche Formylation of this compound[8]

This reaction demonstrates how optimized conditions can lead to a very high yield of a functionalized this compound.

  • Reaction: this compound to Corannulenecarbaldehyde

  • Reagents: Dichloromethyl methyl ether, TiCl₄

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0 °C to room temperature

  • Atmosphere: Inert (e.g., Nitrogen)

  • Procedure:

    • Dissolve this compound in dry DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add TiCl₄ dropwise, followed by the dropwise addition of dichloromethyl methyl ether.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction carefully with water.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sulfate.

    • Remove the solvent under reduced pressure to obtain the product.

  • Reported Yield: 95% (isolated)

Protocol 2: Oxidative Photocyclization to an Azahelicene[3]

This protocol highlights the use of an inert atmosphere to prevent side reactions in a photochemical process.

  • Reaction: this compound imine to an azahelicene derivative

  • Reagents: Iodine (as an oxidizing agent)

  • Solvent: Dichloromethane (DCM)

  • Light Source: Medium-pressure Hg lamp (125 W)

  • Atmosphere: Inert (e.g., Argon)

  • Procedure:

    • Dissolve the this compound imine precursor and a stoichiometric amount of iodine in dry, degassed DCM in a photochemically appropriate reaction vessel.

    • Purge the solution with an inert gas (e.g., Argon) for at least 30 minutes to remove any dissolved oxygen.

    • Irradiate the solution with the Hg lamp while maintaining a positive pressure of the inert gas.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a solution of sodium thiosulfate (B1220275) to remove excess iodine.

    • Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Reported Yield: 94% (isolated)

Data Presentation: this compound Functionalization Yields

The following table summarizes reported yields for various this compound functionalization reactions, providing a benchmark for what can be achieved under optimized conditions.

Reaction TypeReagentsProductYield (%)Reference
Rieche FormylationDichloromethyl methyl ether, TiCl₄Corannulenecarbaldehyde95[8]
Oxidative PhotocyclizationI₂, hvAza[8]helicene94[3]
Suzuki-Miyaura Coupling (Mechanochemical)Arylboronic acid, Pd(OAc)₂Aryl-substituted this compound-coronene hybrid37-65[14]
Sonogashira-Hagihara CouplingTerminal alkyne, Pd catalystAlkynyl-substituted this compound-coronene hybrid20-57[14]
Buchwald-Hartwig AminationAmine, Pd catalystAmino-substituted this compound-coronene hybrid52[14]
Friedel-Crafts AcylationAcetyl chloride, AlCl₃Mono- and bis-acetylated this compound-coronene hybrid34-41[14]
C-H Bond ActivationRe₂(CO)₈(μ-C₆H₅)(μ-H)Dirhenium-metalated this compound65[15]
Wittig OlefinationCorannulenecarbaldehyde, phosphonium (B103445) ylideDicorannulenylethene70

Visualizations

Experimental Workflow for Minimizing Decomposition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Use High-Purity Reagents & Solvents start->reagents glassware Dry Glassware Thoroughly reagents->glassware atmosphere Prepare Inert Atmosphere Setup (N2 or Ar) glassware->atmosphere setup Assemble Reaction Under Inert Atmosphere atmosphere->setup temp Maintain Optimal Temperature setup->temp light Protect from Light (if necessary) setup->light monitor Monitor Reaction Progress (TLC/LC-MS) temp->monitor light->monitor quench Quench Reaction Promptly monitor->quench purify Purify Product (e.g., Chromatography) quench->purify end Pure Product purify->end

Caption: A general experimental workflow designed to minimize the decomposition of this compound during chemical reactions.

Troubleshooting Logic for Low Reaction Yield

G cluster_high Troubleshooting High Conversion cluster_low Troubleshooting Low Conversion start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion high_conversion High Conversion, Low Product Isolation check_conversion->high_conversion Yes low_conversion Low Conversion check_conversion->low_conversion No product_instability Product Instability? (Decomposition) high_conversion->product_instability workup_loss Loss During Workup/Purification? high_conversion->workup_loss reagent_issue Reagent/Catalyst Inactivity? low_conversion->reagent_issue conditions_issue Suboptimal Conditions? (Temp, Time) low_conversion->conditions_issue solution1 Optimize reaction time, protect from light/air product_instability->solution1 Solution solution2 Refine purification technique workup_loss->solution2 Solution solution3 Use fresh/purified reagents reagent_issue->solution3 Solution solution4 Systematically vary temperature and time conditions_issue->solution4 Solution

Caption: A logical flowchart for troubleshooting low yields in this compound reactions.

References

scaling up corannulene synthesis for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of corannulene. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information for the most common and scalable synthesis methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the large-scale synthesis of this compound, focusing on two primary methods: the kilogram-scale solution-phase synthesis and the gram-scale mechanochemical synthesis.

Kilogram-Scale Solution-Phase Synthesis (Siegel's Method)

This multi-step solution-phase synthesis has been successfully scaled to produce over a kilogram of this compound.[1][2][3][4] Key features of this scaled-up process include a significant reduction in the amounts of solvents and reagents, the elimination of column chromatography, and a more efficient final reduction step.[1][2][3]

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low yield in early steps (e.g., Friedel-Crafts acylation) - Incomplete reaction due to insufficient catalyst or reaction time.- Side reactions caused by moisture or impurities in reagents.- Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere.- Use freshly distilled solvents and high-purity reagents.- Monitor the reaction progress by TLC or HPLC to ensure completion.
Formation of colored impurities during bromination - Over-bromination or side reactions due to prolonged reaction times or excess N-Bromosuccinimide (NBS).[5]- Carefully control the stoichiometry of NBS.- Monitor the reaction closely and quench it promptly upon completion.- Consider recrystallization of the crude product to remove impurities.
Incomplete final reduction step - Deactivation of the reducing agent.- Insufficient reaction time.- The improved method avoids the use of large excesses of zinc metal and reduces the reaction time from 6 days to 0.5 days.[1][2]- Ensure the reducing agent is fresh and added under inert conditions.
Difficulty in purification of the final product - Presence of closely related byproducts or starting materials.- The scaled-up process is designed to avoid column chromatography.[1][2]- Purification can be achieved through a series of washes and recrystallizations.- Sublimation can be used as a final purification step for high-purity this compound.[2]
Gram-Scale Mechanochemical Synthesis

Mechanochemical synthesis offers a more sustainable and efficient alternative for producing gram-scale quantities of this compound, avoiding bulk solvents and often reducing reaction times.[6][7] This method typically involves the high-energy ball milling of a precursor with a solid base.[6][7]

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction - Insufficient milling time or energy.- Incorrect ball-to-powder ratio.[8][9]- Inefficient mixing of reactants.- Optimize milling time and frequency. Longer milling times are not always better and can sometimes lead to decomposition.[10][11]- Adjust the ball-to-powder ratio; a 10:1 ratio is often a good starting point.[9]- Ensure all solid reactants are finely powdered and well-mixed before milling.
Low yield - Suboptimal milling speed. Yields can be lower at speeds above or below the optimal 400 rpm.[7][10]- Degradation of the product due to excessive milling energy or time.- Experiment with different milling speeds to find the optimal parameter for your specific setup.[8][12]- Monitor the reaction progress at different time points to avoid over-milling.
Product contamination - Contamination from the milling jar and balls.- Presence of unreacted starting materials or byproducts.- Choose milling materials that are inert to the reactants and products. Stainless steel or zirconia are common choices.[6]- After milling, the crude product can be purified by washing with appropriate solvents to remove unreacted starting materials and inorganic salts.
Difficulty in scaling up from mixer mill to planetary mill - Different energy input and milling dynamics between the two types of mills.- The optimal conditions (milling time, speed, ball-to-powder ratio) will likely need to be re-optimized when moving to a larger-scale planetary mill.[6][7][10]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the kilogram-scale solution-phase synthesis?

A1: The primary advantages are its proven scalability to produce kilogram quantities of this compound, reduced material costs by over two orders of magnitude compared to previous gram-scale syntheses, and the avoidance of tedious chromatographic purification steps.[1][2]

Q2: What are the key benefits of the mechanochemical synthesis route?

A2: The mechanochemical approach is more environmentally friendly as it eliminates the need for bulk solvents. It is also a rapid and high-yielding method for producing this compound on a gram scale, with isolated yields as high as 90% in a single milling cycle.[6][7][13]

Q3: How critical is the purity of the starting materials for these large-scale syntheses?

A3: Very critical. For both methods, the use of high-purity starting materials is essential to minimize the formation of byproducts and simplify the purification of the final product. Impurities can interfere with the reactions, leading to lower yields and more complex purification procedures.

Q4: What are the most important safety precautions to take when performing these syntheses at scale?

A4: Due to the use of hazardous reagents, strict safety protocols must be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and chemical-resistant gloves.[14][15][16][17][18] Special care should be taken when handling strong bases like sodium hydroxide (B78521), and flammable solvents like tetrahydrofuran (B95107) (THF).[13][19][20][21][22] For the bromination step, it's important to be aware of the thermal hazards associated with N-Bromosuccinimide (NBS), especially when mixed with solvents like DMF.[1][5][23]

Q5: Can the final this compound product be purified without chromatography?

A5: Yes, the kilogram-scale solution-phase synthesis was specifically optimized to eliminate the need for column chromatography.[1][2] Purification is achieved through a series of extractions, washes, and recrystallizations. For the mechanochemical synthesis, the crude product is typically washed with solvents to remove inorganic salts and unreacted starting materials. Sublimation can be employed as a final purification step to obtain high-purity this compound.[2]

Experimental Protocols

Abbreviated Protocol for Kilogram-Scale Solution-Phase Synthesis

This is a nine-step process, with significant improvements in efficiency and safety for large-scale production.[1][2] The process starts from readily available precursors and involves several key transformations including Friedel-Crafts acylation, bromination, and a final reductive cyclization. A key improvement is a new reduction method for the final step that significantly shortens the reaction time and avoids the use of a large excess of zinc metal.[1]

Detailed Protocol for Gram-Scale Mechanochemical Synthesis

This protocol describes the synthesis of this compound from tetrabromomethylfluoranthene using a planetary ball mill.[6]

Precursor Synthesis:

  • Knoevenagel Condensation: 3,8-dimethylacenaphthenequinone (B1640474) undergoes a Knoevenagel condensation with 3-pentanone.

  • Diels-Alder Reaction: The resulting intermediate is reacted with norbornadiene in a Diels-Alder reaction to yield 1,6,7,10-tetramethylfluoranthene.

  • Benzylic Bromination: The tetramethylfluoranthene is then subjected to benzylic bromination to produce the tetrabromomethylfluoranthene precursor.

Mechanochemical Synthesis of this compound:

  • Charging the Mill: In a stainless-steel milling jar, combine the tetrabromomethylfluoranthene precursor, barium hydroxide octahydrate (Ba(OH)₂·8H₂O), anhydrous sodium sulfate (B86663) (Na₂SO₄), and a catalytic amount of tetrabutylammonium (B224687) chloride (TBACl).

  • Milling: Mill the mixture in a planetary ball mill. Optimal conditions are typically around 400 rpm for 30 minutes.

  • Workup and Purification: After milling, the solid mixture is washed with water and organic solvents (e.g., dichloromethane) to remove inorganic salts and unreacted starting materials. The organic extracts are combined, dried, and the solvent is evaporated to yield crude this compound.

  • Final Purification: The crude product can be further purified by recrystallization or sublimation to obtain high-purity this compound.

Quantitative Data Summary

Table 1: Comparison of Scaled-Up this compound Synthesis Methods

Parameter Kilogram-Scale Solution-Phase Synthesis Gram-Scale Mechanochemical Synthesis
Scale > 1 kg[1][2]Up to 15 g per cycle, 98 g cumulative[7][13]
Typical Yield High (specific step-wise yields vary)~90%[7][13]
Reaction Time (Final Step) 0.5 days[1][2]30 minutes[6]
Solvent Usage Significantly reduced compared to gram-scale[1][2]Minimal to none
Purification No column chromatography required[1][2]Washing and recrystallization/sublimation

Visualizations

experimental_workflow_solution_phase start Starting Materials step1 Step 1: Friedel-Crafts Acylation start->step1 step2 Step 2-7: Intermediate Steps step1->step2 step8 Step 8: Bromination step2->step8 step9 Step 9: Reductive Cyclization step8->step9 purification Purification (Washing/Recrystallization) step9->purification product This compound (>1 kg) purification->product

Kilogram-Scale Solution-Phase Synthesis Workflow.

experimental_workflow_mechanochemical precursor Tetrabromomethyl- fluoranthene milling Planetary Ball Milling (400 rpm, 30 min) precursor->milling reagents Ba(OH)2·8H2O, Na2SO4, TBACl reagents->milling workup Workup (Washing) milling->workup purification Purification (Recrystallization/Sublimation) workup->purification product This compound (15 g/cycle) purification->product

Gram-Scale Mechanochemical Synthesis Workflow.

References

selectivity control in the halogenation of corannulene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the selective halogenation of corannulene. The information is tailored for scientists and professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective halogenation of this compound?

A1: The main challenges in the selective halogenation of this compound stem from its high symmetry and the reactivity of its ten equivalent C-H bonds. Key difficulties include:

  • Controlling the degree of substitution: It can be challenging to achieve monosubstitution without the formation of di-, tri-, or polyhalogenated products.

  • Regioselectivity: While all peripheral positions are initially equivalent, the introduction of one substituent can influence the position of subsequent additions, leading to a mixture of isomers.

  • Purification: Separating the desired halogenated product from unreacted this compound and a mixture of other halogenated isomers can be complex.

Q2: Which halogenating agents are most effective for selective monobromination?

A2: For selective monobromination, milder electrophilic bromine sources are generally preferred to control the reaction and prevent over-halogenation. Iodine monobromide (IBr) is a commonly used and effective reagent for the synthesis of 1-bromothis compound.[1] N-Bromosuccinimide (NBS) is another suitable reagent, particularly for substrates that may already have other functional groups.[1]

Q3: How can I achieve pentahalogenation of this compound?

A3: Pentahalogenation, specifically yielding the sym-penta-substituted product, requires more forceful reaction conditions than monosubstitution. For instance, sym-pentachlorothis compound can be synthesized using iodine trichloride (B1173362) (ICl3) or a combination of iodine and chlorine gas. The use of a Lewis acid catalyst may also be necessary to drive the reaction to completion.

Q4: What analytical techniques are recommended for characterizing halogenated this compound products?

A4: A combination of techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the substitution pattern and purity of the product. The symmetry of the product is reflected in the number of distinct signals.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and the number of halogen atoms incorporated.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the product and for separating isomers.[2][3][4][5][6]

Troubleshooting Guides

Issue 1: Low Yield of Monobromothis compound
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient reagent or reaction time.Increase the equivalents of the brominating agent (e.g., IBr) slightly (e.g., to 2.0 equivalents).[1] Extend the reaction time and monitor progress by TLC or HPLC.
Low reaction temperature.While room temperature is often sufficient, gentle heating may be required depending on the specific solvent and substrate.
Formation of multiple products (di- and tri-brominated) Brominating agent is too reactive or used in excess.Use a milder brominating agent like NBS.[1] Carefully control the stoichiometry of the brominating agent. Perform the reaction at a lower temperature to increase selectivity.
Product degradation Presence of light, especially for radical reactions.Conduct the reaction in the dark or in a flask wrapped in aluminum foil.
Issue 2: Poor Selectivity in Halogenation
Symptom Possible Cause Suggested Solution
Mixture of isomers obtained Reaction conditions favoring multiple substitution sites.For electrophilic aromatic substitution, the choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., CH2Cl2, CCl4). The presence of a directing group on a this compound derivative will dictate the position of further substitution.
Over-halogenation leading to polyhalogenated species High concentration of halogenating agent.Use a slow-addition method for the halogenating agent to maintain a low concentration in the reaction mixture.
Highly activating reaction conditions.Avoid strong Lewis acid catalysts if monosubstitution is desired.
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Co-elution of product and starting material on silica (B1680970) gel Similar polarity of this compound and monohalogenated this compound.Use a less polar eluent system for column chromatography (e.g., hexane (B92381) or heptane) and a high-quality silica gel. Consider using a longer column for better separation.
Inseparable mixture of isomers Isomers have very similar physical properties.Preparative HPLC on a suitable stationary phase (e.g., C18 or specialized aromatic phases) can be effective for separating isomers.[3][4][5] Recrystallization from an appropriate solvent system may also be attempted.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of selected halogenated corannulenes.

Table 1: Monobromination of this compound

Brominating AgentEquivalentsSolventTemperatureReaction TimeYield (%)Reference
IBr2.0CH2Cl2Room Temp.24 hNot specified, but used as a precursor[1]
NBS1.15CH2Cl2Room Temp.45 min99% (on a methoxythis compound substrate)[1]

Table 2: Pentahalogenation of this compound

Halogenating AgentSolventCatalystTemperatureYield (%)Reference
IClCCl4NoneRefluxHighNot explicitly quantified in the provided text
Br2CCl4FeRefluxHighNot explicitly quantified in the provided text

Experimental Protocols

Protocol 1: Synthesis of 1-Bromothis compound[1]
  • Preparation: Dissolve this compound (1.0 eq) in dry dichloromethane (B109758) (CH2Cl2) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add iodine monobromide (IBr, 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3) to quench excess bromine. Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO4), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., hexane) to isolate 1-bromothis compound.

Protocol 2: Synthesis of sym-Pentachlorothis compound
  • Preparation: Suspend this compound in carbon tetrachloride (CCl4).

  • Reagent Addition: Add an excess of iodine monochloride (ICl).

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash with a suitable solvent (e.g., diethyl ether) to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization or sublimation.

Visualizations

experimental_workflow_monobromination cluster_prep Preparation cluster_purification Purification start Start dissolve Dissolve this compound in dry CH2Cl2 start->dissolve add_IBr Add IBr (2.0 eq) stir Stir at RT for 24h add_IBr->stir quench Quench with Na2S2O3 (aq) extract Extract & Dry quench->extract concentrate Concentrate chromatography Column Chromatography concentrate->chromatography product 1-Bromothis compound chromatography->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Monohalogenated Product low_conversion Low Conversion start->low_conversion Unreacted Starting Material Present over_reaction Over-halogenation start->over_reaction Polyhalogenated Products Detected degradation Product Degradation start->degradation Unidentified Byproducts increase_reagents Increase Reagent/Time low_conversion->increase_reagents milder_conditions Use Milder Reagent/ Lower Temperature over_reaction->milder_conditions protect_from_light Protect from Light degradation->protect_from_light

References

addressing stability issues of novel corannulene compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for novel corannulene compounds. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and troubleshooting experimental challenges encountered with these unique buckybowl molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading during purification by column chromatography on silica (B1680970) gel. What is happening and what are the alternatives?

A1: this compound and its derivatives, particularly those with electron-donating groups, can be sensitive to the acidic nature of silica gel, leading to decomposition. The interaction with silanol (B1196071) groups on the silica surface can catalyze degradation, resulting in lower yields and impure fractions.

Troubleshooting Steps:

  • Test for Silica Stability: Before performing column chromatography, spot your compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots have appeared, which would indicate on-plate degradation.

  • Neutralize Silica Gel: If you must use silica gel chromatography, you can try neutralizing it by preparing a slurry with a non-polar solvent containing a small amount of a neutral amine, such as triethylamine (B128534) (typically 0.1-1% v/v), before packing the column.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (B75360) (neutral or basic) or Florisil®.

  • Alternative Purification Methods:

    • Crystallization/Recrystallization: This is often the preferred method for purifying solid this compound derivatives. A successful crystallization can yield highly pure material and avoids interaction with stationary phases.[1][2]

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be a quicker alternative to column chromatography.

    • Size-Exclusion Chromatography (SEC): For larger this compound derivatives or oligomers, SEC can be an effective purification technique.

Q2: I am observing low yields and multiple side products in my Sonogashira/Suzuki coupling reactions with halogenated corannulenes. How can I optimize these reactions?

A2: Cross-coupling reactions on the this compound scaffold can be challenging. Low yields are often due to catalyst deactivation, side reactions, or instability of the starting materials or products under the reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For Sonogashira couplings, the use of a copper(I) co-catalyst is common, but copper-free conditions can sometimes prevent alkyne homocoupling.

  • Reaction Conditions:

    • Inert Atmosphere: These reactions are typically air-sensitive. Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

    • Temperature: Overheating can lead to decomposition. Monitor the reaction temperature carefully. For volatile components like TMS-acetylene, ensure your reaction setup prevents its evaporation.

    • Base: The choice and purity of the base are critical. Amine bases like triethylamine or diisopropylethylamine should be distilled before use to remove any water or oxidizing impurities.

  • Starting Material Purity: Ensure your halogenated this compound is pure. Impurities can interfere with the catalytic cycle.

  • Side Reactions: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings. Using copper-free conditions or adding a copper scavenger can mitigate this.

Q3: My functionalized this compound derivative is showing signs of decomposition upon storage. What are the best practices for storing these compounds?

A3: Many novel this compound compounds can be sensitive to light, air, and moisture. Proper storage is crucial to maintain their integrity.

Storage Recommendations:

  • Inert Atmosphere: Store sensitive compounds under an inert atmosphere (argon or nitrogen) in a sealed vial.

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light, as photochemical degradation can occur. This compound radical cations can form upon UV photoionization.[3]

  • Low Temperature: Store at low temperatures, such as in a freezer (-20 °C or below), to slow down potential degradation pathways.

  • Solvent-Free: Whenever possible, store compounds as dry solids rather than in solution. If solution storage is necessary, use a degassed, anhydrous solvent.

Troubleshooting Guides

Guide 1: Unstable this compound Derivatives During Synthesis and Work-up

This guide addresses common stability issues encountered during the chemical modification of this compound.

Symptom Possible Cause Suggested Solution
Reaction mixture turns dark or forms a precipitate unexpectedly. Decomposition of starting material or product; catalyst degradation.- Ensure rigorous inert atmosphere and use of anhydrous, degassed solvents.- Lower the reaction temperature.- Screen different catalysts/ligands that may be more stable under the reaction conditions.
Product decomposes during aqueous work-up. Sensitivity of functional groups to acid or base.- Use a neutral quench (e.g., saturated ammonium (B1175870) chloride or water).- Minimize the duration of contact with the aqueous phase.- Extract with a non-polar solvent and dry thoroughly.
Formation of unexpected byproducts in lithiation reactions. Side reactions due to reactive intermediates or impurities.- Use freshly titrated organolithium reagents.- Control the addition rate and maintain a low temperature (-78 °C).- Ensure all glassware is rigorously dried and the reaction is under a strict inert atmosphere.
Photochemical degradation during reaction or purification. Light sensitivity of the this compound core or functional groups.- Wrap the reaction flask and chromatography column in aluminum foil.- Work in a fume hood with the sash lowered to minimize light exposure.
Guide 2: Identifying Degradation Products

This guide provides an overview of how to identify common degradation products of this compound derivatives.

Analytical Technique Observations Indicating Degradation Interpretation
¹H and ¹³C NMR Spectroscopy - Appearance of new, often broad, signals.- Disappearance or decreased intensity of expected signals.- Changes in chemical shifts, especially for protons on the this compound core.- New signals may correspond to oxidized or rearranged products.- Broadening of signals can indicate the presence of paramagnetic species (from oxidation) or a mixture of unresolved degradation products.
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) - Appearance of peaks with higher m/z values, often with a +16 Da or +32 Da difference from the parent ion.- These mass shifts are indicative of oxidation (addition of one or two oxygen atoms).
UV-Vis Spectroscopy - Changes in the absorption spectrum, such as the appearance of new bands or a shift in the λmax.- Alteration of the π-conjugated system due to degradation.

Data Presentation

Table 1: Influence of Substituents on the First Reduction Potential of this compound Derivatives

Substituent TypeExampleFirst Reduction Potential (V vs. Fc/Fc⁺)General Stability TrendReference
UnsubstitutedThis compound~ -2.5 VBaseline[4]
Electron-Donating (Alkyl)Decamethylthis compoundMore NegativeGenerally less stable towards oxidation[5]
Electron-Withdrawing (Halogen)Pentachlorothis compound~ -1.5 VIncreased stability towards oxidation[6]
Electron-Withdrawing (Trifluoromethyl)Trifluoromethylsulfonyl this compoundAnodically shiftedSignificantly increased stability[7][8][9]
π-Conjugated (Aryl)Phenyl-substituted corannulenesVariesCan stabilize cationic species[10]

Experimental Protocols

Protocol 1: General Procedure for Handling Air- and Moisture-Sensitive this compound Derivatives

This protocol outlines the essential steps for manipulating this compound compounds that are prone to degradation in the presence of air and moisture.

Materials:

  • Schlenk flask or a vial with a septum-sealed cap

  • Anhydrous, degassed solvents

  • Inert gas source (Argon or Nitrogen) with a manifold

  • Syringes and needles (oven-dried)

  • Cannula (for larger scale transfers)

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware and purge with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Transfer:

    • Solids: Transfer solid this compound derivatives in a glovebox or under a positive flow of inert gas.

    • Liquids/Solutions: Use oven-dried syringes or a cannula to transfer anhydrous solvents or solutions of this compound derivatives.

  • Running the Reaction: Maintain the inert atmosphere throughout the reaction. If heating, use a condenser and ensure the system is not closed to prevent pressure buildup.

  • Work-up and Purification: Perform any aqueous work-up quickly. Dry the organic phase thoroughly with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify under inert conditions if the product is known to be sensitive.

Protocol 2: Purification of a Solid this compound Derivative by Recrystallization

Objective: To purify a solid this compound derivative by removing soluble and insoluble impurities.

Procedure:

  • Solvent Selection: Choose a solvent or a solvent system in which the this compound derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude this compound derivative until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization. Slow cooling generally results in larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Visualizations

Diagram 1: General Workflow for Troubleshooting this compound Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Hypothesis Formulation cluster_3 Solution Implementation Unexpected Result Unexpected Result Analyze by NMR/MS Analyze by NMR/MS Unexpected Result->Analyze by NMR/MS Review Protocol Review Protocol Unexpected Result->Review Protocol Decomposition? Decomposition? Analyze by NMR/MS->Decomposition? Side Reaction? Side Reaction? Review Protocol->Side Reaction? Impure Reagents? Impure Reagents? Review Protocol->Impure Reagents? Modify Conditions Modify Conditions Decomposition?->Modify Conditions Change Purification Change Purification Decomposition?->Change Purification Side Reaction?->Modify Conditions Purify Reagents Purify Reagents Impure Reagents?->Purify Reagents

Caption: A logical workflow for diagnosing and resolving experimental issues.

Diagram 2: Decision Tree for Purification of Novel this compound Compounds

G Crude Product Crude Product Is it a solid? Is it a solid? Crude Product->Is it a solid? Try Crystallization Try Crystallization Is it a solid?->Try Crystallization Yes Is it stable on silica? Is it stable on silica? Is it a solid?->Is it stable on silica? No (Oil) Pure Product Pure Product Try Crystallization->Pure Product Silica Gel Chromatography Silica Gel Chromatography Is it stable on silica?->Silica Gel Chromatography Yes Use Alumina/Florisil Use Alumina/Florisil Is it stable on silica?->Use Alumina/Florisil No Silica Gel Chromatography->Pure Product Consider SEC Consider SEC Use Alumina/Florisil->Consider SEC If still problematic Use Alumina/Florisil->Pure Product Consider SEC->Pure Product

Caption: A decision-making guide for selecting the appropriate purification method.

References

Technical Support Center: Refining Protocols for Corannulene-Based Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fabrication of corannulene-based devices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in fabricating this compound-based electronic devices?

A1: The fabrication of high-performance this compound-based devices faces several challenges. Due to its unique bowl-shaped structure, this compound exhibits distinct intermolecular interactions which can make uniform film formation difficult. Key challenges include:

  • Material Purity: The purity of the this compound or its derivatives is critical for achieving optimal electronic properties. Impurities can act as traps for charge carriers, leading to reduced device performance.[1][2]

  • Solubility and Solution Stability: While functionalization can improve solubility, this compound derivatives may have limited stability in certain organic solvents, leading to aggregation over time and affecting the reproducibility of solution-based deposition methods.

  • Film Morphology Control: Achieving a well-ordered, crystalline thin film is crucial for efficient charge transport. This compound's curved structure can lead to complex packing motifs, and issues like dewetting of thin films upon annealing can occur.[3][4]

  • On-Surface Synthesis: The direct synthesis of this compound-based nanographenes on metallic surfaces has been shown to be energetically unfavorable, often leading to the formation of undesired planar byproducts.[5]

  • Charge Injection: Efficient injection of charge carriers from the metal electrodes to the this compound semiconductor layer is essential. A significant energy barrier at the interface can lead to high contact resistance, which dominates device performance, especially in short-channel transistors.[6][7]

Q2: Which deposition techniques are suitable for this compound-based thin films?

A2: Both vacuum- and solution-based deposition techniques can be employed for this compound thin films, with the choice depending on the specific derivative's properties and the desired device architecture.

  • Thermal Evaporation: This technique is suitable for pristine this compound and its derivatives with sufficient thermal stability. It allows for the deposition of highly pure, uniform thin films in a high-vacuum environment, minimizing contamination. Low-temperature thermal evaporation is particularly suited for organic materials to prevent decomposition.

  • Spin-Coating: For soluble this compound derivatives, spin-coating is a cost-effective and rapid method for depositing thin films. The film thickness and uniformity are controlled by parameters such as solution concentration, solvent viscosity, and spin speed.[8]

  • Solution Shearing: This technique can be used to produce highly crystalline films of this compound derivatives, which can lead to devices with high charge carrier mobility.[9]

Q3: How does annealing affect this compound thin films and device performance?

A3: Annealing is a critical post-deposition step to improve the crystallinity and morphology of the semiconductor film, which in turn enhances device performance.[10][11]

  • Thermal Annealing: This involves heating the film to a temperature below its melting or decomposition point. For organic semiconductors, thermal annealing can promote molecular rearrangement, leading to larger crystal grains and reduced defects.[12] This generally results in improved charge carrier mobility.[13][14]

  • Solvent Vapor Annealing (SVA): In SVA, the thin film is exposed to a saturated solvent vapor, which plasticizes the film and allows for molecular reorganization at or near room temperature. This can be a gentler alternative to thermal annealing and can be effective in improving the morphology of polymer-fullerene blends, a technique that can be adapted for this compound-based systems.

Q4: What are the key considerations for selecting contact electrodes for this compound devices?

A4: The choice of metal for the source and drain electrodes significantly impacts charge injection and, consequently, the overall device performance. The work function of the metal should be closely matched with the frontier molecular orbitals (HOMO or LUMO) of the this compound derivative to minimize the charge injection barrier.[6] For p-type this compound semiconductors, high work function metals like gold (Au) or platinum (Pt) are often used. For n-type materials, low work function metals such as calcium (Ca) or aluminum (Al) are more suitable. The use of an interlayer between the electrode and the semiconductor can also reduce contact resistance.[7][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication of this compound-based devices.

Problem 1: Poor Film Quality (Inhomogeneous, Discontinuous, or Rough Films)
Symptom Possible Cause(s) Suggested Solution(s)
Dewetting upon annealing Poor adhesion of the this compound film to the substrate; high surface energy of the film.[3][4]- Modify the substrate surface with a self-assembled monolayer (SAM) to improve wettability and adhesion.- Use a capping layer, such as graphene, to suppress dewetting.[3][4]- Optimize the annealing temperature and time; lower temperatures for longer durations may be beneficial.
"Coffee ring" effect after spin-coating Rapid and non-uniform solvent evaporation from the droplet edge.- Use a solvent with a higher boiling point to slow down evaporation.- Increase the spin-coating speed or use a multi-step spin-coating recipe.- Spin-coat in a solvent-rich atmosphere.
Film cracking after deposition or annealing Stress induced by solvent evaporation or a mismatch in the thermal expansion coefficients between the film and the substrate.[16]- Slow down the solvent evaporation rate.- Reduce the annealing and cooling rates.- Choose a substrate with a thermal expansion coefficient closer to that of the this compound derivative.
High surface roughness Aggregation of this compound molecules in solution before or during deposition; non-optimal deposition parameters.- Filter the solution immediately before use to remove aggregates.- Optimize the solution concentration and spin-coating parameters.- For thermal evaporation, adjust the deposition rate and substrate temperature.[17]
Problem 2: Poor Device Performance (Low Mobility, High Off-Current, Low On/Off Ratio)
Symptom Possible Cause(s) Suggested Solution(s)
Low charge carrier mobility Poor crystallinity of the this compound film; presence of impurities or traps; high contact resistance.[1]- Optimize the annealing process (temperature and time) to improve film crystallinity.[10][18]- Ensure high purity of the this compound material through techniques like temperature gradient sublimation.[1][2]- Select an appropriate contact metal and consider using an injection layer to reduce contact resistance.[7][19]
High OFF-current Impurities in the semiconductor layer; poor interface quality between the semiconductor and the dielectric.- Purify the this compound material.- Optimize the dielectric surface treatment to reduce interface traps.
Low ON/OFF ratio A combination of low ON-current (low mobility) and high OFF-current.- Address both the mobility and OFF-current issues as described above.
Device instability (performance degrades over time) Sensitivity of the this compound derivative to oxygen or moisture; degradation of interfaces.- Encapsulate the device to protect it from the ambient environment.- Perform all fabrication and characterization steps in an inert atmosphere (e.g., a glove box).

Experimental Protocols

Protocol 1: Substrate Cleaning (for Glass or Si/SiO₂)

A pristine substrate surface is paramount for the deposition of high-quality thin films.

  • Initial Cleaning: Place substrates in a beaker and sonicate sequentially in deionized (DI) water with detergent (e.g., Hellmanex), DI water, acetone, and isopropanol. Each sonication step should last for 15-20 minutes.

  • Rinsing: After each sonication step, thoroughly rinse the substrates with DI water.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • Surface Activation: Treat the substrates with UV-ozone or an oxygen plasma for 5-15 minutes immediately before film deposition. This step removes any remaining organic residues and increases the surface energy, promoting better film adhesion.

Protocol 2: Spin-Coating of a this compound Derivative Film

This is a general protocol and should be optimized for the specific this compound derivative and solvent system.

  • Solution Preparation: Dissolve the this compound derivative in a suitable high-purity organic solvent (e.g., chloroform, chlorobenzene, or toluene) to the desired concentration (e.g., 1-10 mg/mL). Gently heat and/or stir the solution to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.

  • Deposition:

    • Place the cleaned substrate on the spin-coater chuck.

    • Dispense a sufficient amount of the this compound solution to cover the substrate.

    • Spin-coat at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). A two-step process (a slow spin for spreading followed by a fast spin for thinning) can improve film uniformity.

  • Drying: The film can be soft-baked on a hotplate at a moderate temperature (e.g., 60-80 °C) for a few minutes to remove residual solvent before any subsequent high-temperature annealing.

Protocol 3: Thermal Annealing
  • Setup: Place the substrate with the deposited film on a hotplate in a nitrogen-filled glovebox.

  • Heating: Ramp up the temperature to the desired annealing temperature (e.g., 100-200 °C) at a controlled rate.

  • Annealing: Maintain the set temperature for the desired duration (e.g., 10-60 minutes).

  • Cooling: Slowly cool the substrate back to room temperature before further processing or characterization.

Quantitative Data

The optimal fabrication parameters are highly dependent on the specific this compound derivative, device architecture, and available equipment. The following tables provide example parameter ranges based on typical values for solution-processed organic field-effect transistors (OFETs). These should be used as a starting point for process optimization.

Table 1: Spin-Coating Parameters and Their Influence on Film Thickness

ParameterRangeEffect on Film Thickness
Solution Concentration 1 - 20 mg/mLIncreasing concentration generally increases thickness.
Spin Speed 500 - 6000 rpmIncreasing speed decreases thickness (thickness is roughly proportional to 1/√ω, where ω is the angular velocity).[20]
Spin Time 20 - 90 sLonger times can lead to slightly thinner and more uniform films, but the effect diminishes after a certain point.
Solvent Volatility -Higher volatility (lower boiling point) solvents tend to produce thinner films due to faster evaporation.

Table 2: Thermal Annealing Parameters and Their Expected Impact on OFET Performance

ParameterRangeExpected Impact on Performance
Annealing Temperature 80 - 250 °CIncreasing temperature generally improves crystallinity and mobility, but excessive temperatures can cause film dewetting or degradation.[12]
Annealing Time 5 - 60 minLonger annealing times can lead to larger crystal grains, but prolonged exposure to high temperatures can be detrimental.
Annealing Atmosphere Inert (N₂, Ar)An inert atmosphere is crucial to prevent oxidation and degradation of the organic semiconductor.

Visualizations

Troubleshooting Workflow for this compound Device Fabrication

The following diagram illustrates a logical workflow for diagnosing and resolving common issues during the fabrication of this compound-based electronic devices.

TroubleshootingWorkflow cluster_start cluster_problem Problem Identification cluster_film_quality Film Quality Issues cluster_electrical_issues Electrical Characterization Issues cluster_solutions_film cluster_solutions_electrical cluster_end start Fabrication Process problem Poor Device Performance? start->problem film_quality Check Film Morphology (AFM, SEM) problem->film_quality Yes end_good Good Device Performance problem->end_good No non_uniform Non-uniform Film? film_quality->non_uniform cracked Cracked/Dewetted Film? non_uniform->cracked No solution_spin Adjust Spin-Coating Parameters non_uniform->solution_spin Yes electrical_char Analyze Electrical Data (IV Curves) cracked->electrical_char No solution_anneal Optimize Annealing (Temp/Time) cracked->solution_anneal Yes solution_surface Improve Substrate Surface Treatment cracked->solution_surface Yes low_mobility Low Mobility? electrical_char->low_mobility high_contact_res High Contact Resistance? low_mobility->high_contact_res No low_mobility->solution_anneal Yes solution_purity Purify this compound Material low_mobility->solution_purity Yes solution_contacts Optimize Contact Electrodes/Interface high_contact_res->solution_contacts Yes solution_dielectric Improve Dielectric Interface high_contact_res->solution_dielectric No solution_spin->start Re-fabricate solution_anneal->start Re-fabricate solution_surface->start Re-fabricate solution_purity->start Re-fabricate solution_contacts->start Re-fabricate solution_dielectric->start Re-fabricate

Troubleshooting workflow for this compound device fabrication.
Experimental Workflow for this compound-Based OFET Fabrication

This diagram outlines the key steps in the fabrication of a bottom-gate, top-contact organic field-effect transistor (OFET) using a this compound derivative.

OFET_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Thin Film Deposition cluster_post_proc Post-Deposition Processing cluster_electrode Electrode Deposition cluster_final Final Device sub_clean Substrate Cleaning (Sonication) sub_treat Surface Treatment (UV-Ozone/Plasma) sub_clean->sub_treat cor_sol This compound Solution Preparation sub_treat->cor_sol spin_coat Spin-Coating cor_sol->spin_coat anneal Thermal/Solvent Annealing spin_coat->anneal shadow_mask Shadow Mask Alignment anneal->shadow_mask metal_dep Thermal Evaporation of Electrodes shadow_mask->metal_dep characterize Device Characterization metal_dep->characterize

Fabrication workflow for a this compound-based OFET.

References

troubleshooting unexpected results in corannulene experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for corannulene-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis

Question 1: My this compound synthesis yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors, from reagent purity to reaction conditions. A systematic approach to troubleshooting is crucial.

Common Causes for Low Yield:

  • Reagent Quality: Impure starting materials or solvents can introduce side reactions. Ensure all reagents and solvents are of the appropriate grade and purified if necessary.

  • Reaction Atmosphere: this compound synthesis, particularly steps involving organometallic reagents or reactive intermediates, often requires an inert atmosphere (e.g., Argon or Nitrogen). Oxygen or moisture can quench reactions.

  • Temperature Control: Many steps in this compound synthesis are temperature-sensitive. Inconsistent temperature control can lead to the formation of byproducts.

  • Inefficient Purification: Product loss during workup and purification is a common issue. Sub-optimal chromatography conditions or incomplete extraction can significantly reduce the isolated yield.

  • Scale-up Issues: A reaction that works well on a small scale may not translate directly to a larger scale without optimization. For instance, mechanochemical synthesis parameters like milling speed and time are critical for yield on a larger scale.[1][2]

Troubleshooting Workflow:

G cluster_start Start cluster_reagents Reagent & Solvent Check cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_end Resolution start Low Yield Observed reagent_purity Verify Purity of Starting Materials & Solvents start->reagent_purity inert_atmosphere Ensure Rigorous Inert Atmosphere reagent_purity->inert_atmosphere temp_control Check Temperature Control inert_atmosphere->temp_control reaction_time Optimize Reaction Time temp_control->reaction_time extraction Optimize Extraction Procedure reaction_time->extraction chromatography Refine Chromatography Conditions extraction->chromatography end Improved Yield chromatography->end

Fig 1. Troubleshooting workflow for low this compound synthesis yield.

Quantitative Data Summary: this compound Synthesis Yields

Synthesis MethodScaleTypical YieldReference
Solution-Phase (Low-Valent Titanium)Gram-scaleModerate[3]
Mechanochemical (Ball Milling)15 g90%[1][2]
Kilogram-Scale ProcessKilogram-scaleHigh (Process Optimized)[4]
Purification

Question 2: I am having difficulty purifying my crude this compound product. What are the recommended methods?

Answer: Purification of this compound can be challenging due to the presence of closely related polycyclic aromatic hydrocarbon (PAH) byproducts.

Recommended Purification Strategies:

  • Column Chromatography: This is the most common method. Silica (B1680970) gel is typically used as the stationary phase. A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane (B109758), is effective. Gradient elution can help in separating closely eluting impurities.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. Suitable solvents include toluene (B28343) or a mixture of dichloromethane and methanol.

  • Sublimation: For smaller scales, vacuum sublimation can yield highly pure this compound, as it effectively removes less volatile impurities.

  • Avoiding Chromatography: For large-scale syntheses, process optimization to minimize byproduct formation is key to avoiding multiple chromatographic steps.[4]

Characterization

Question 3: The 1H NMR spectrum of my this compound derivative shows unexpected peak broadening or splitting. What could be the cause?

Answer: Unexpected NMR spectra for this compound and its derivatives can often be attributed to their unique dynamic and structural properties.

Potential Causes for Unexpected NMR Spectra:

  • Bowl-to-Bowl Inversion: this compound undergoes a rapid "bowl-to-bowl" inversion at room temperature, which results in a single sharp peak for all 10 protons in the 1H NMR spectrum.[5] However, for substituted corannulenes or when encapsulated, this inversion can be slowed, leading to peak broadening or the appearance of multiple signals at lower temperatures.[6]

  • Aggregation: this compound and its derivatives can aggregate in solution, especially at higher concentrations.[7] This can lead to broadened NMR signals due to changes in the local magnetic environment and restricted molecular tumbling.

  • Complexation: If your sample contains potential host molecules or metal ions, complexation can occur, leading to significant changes in the chemical shifts and multiplicities of the this compound protons.

  • Paramagnetic Impurities: Traces of paramagnetic species can cause significant line broadening.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help determine if a dynamic process like bowl-inversion is occurring.[6]

  • Dilution Study: Run NMR spectra at different concentrations to check for aggregation effects.

  • Solvent Change: The choice of solvent can influence aggregation and bowl inversion rates.

  • Purity Check: Ensure the sample is free from paramagnetic impurities by re-purifying if necessary.

Functionalization & Stability

Question 4: I am attempting to functionalize this compound but am getting a mixture of products or no reaction. What should I consider?

Answer: The regioselectivity of this compound functionalization can be complex, and the stability of derivatives can vary.

Key Considerations for this compound Functionalization:

  • Direct C-H Functionalization: Direct functionalization of the C-H bonds of this compound can be challenging and may require specific catalysts and conditions to achieve desired regioselectivity.[8]

  • Side Reactions: Electrophilic aromatic substitution reactions on the this compound core can lead to a mixture of isomers. The electronic properties of existing substituents will direct further functionalization.

  • Stability of Derivatives: The stability of functionalized corannulenes can be influenced by the nature of the substituent. For example, the stability of hub-functionalized this compound cations decreases with longer or branched alkyl groups.[9] Some highly substituted derivatives can even favor a planar rather than a bowl-shaped geometry.[10][11][12]

  • Reaction Conditions: As with synthesis, inert atmosphere and precise temperature control are critical for successful functionalization reactions.

Logical Diagram for Troubleshooting Functionalization:

G cluster_start Start cluster_conditions Reaction Conditions cluster_reactivity Substrate Reactivity cluster_analysis Product Analysis cluster_end Resolution start Functionalization Issue (Mixture/No Reaction) inert Verify Inert Atmosphere start->inert temp Check Temperature Control inert->temp catalyst Evaluate Catalyst/Reagent Activity temp->catalyst electronics Consider Electronic Effects of Existing Substituents catalyst->electronics sterics Assess Steric Hindrance electronics->sterics characterize Thoroughly Characterize Product Mixture sterics->characterize stability Assess Product Stability characterize->stability end Optimized Functionalization stability->end

Fig 2. Troubleshooting guide for this compound functionalization.
Applications

Question 5: I am using a fluorescently-tagged this compound derivative for bio-imaging and observe unexpected fluorescence quenching. What could be the cause?

Answer: Fluorescence quenching in this compound derivatives can be a complex phenomenon influenced by the local environment and interactions with other molecules.

Potential Causes of Fluorescence Quenching:

  • Aggregation-Caused Quenching (ACQ): Many fluorescent molecules, including this compound derivatives, can exhibit quenched fluorescence in an aggregated state.

  • Interaction with Biomolecules: Binding to biomolecules like DNA can lead to static fluorescence quenching through non-radiative energy transfer.[13]

  • Solvent Effects: The polarity and viscosity of the solvent can impact the fluorescence quantum yield.

  • Presence of Quenchers: Molecular oxygen and other species in the experimental medium can act as collisional quenchers.

Experimental Protocols

Protocol 1: Mechanochemical Synthesis of this compound

This protocol is adapted from studies on scalable mechanochemical synthesis.[1][2]

Materials:

  • Precursor (e.g., a suitable fluoranthene (B47539) derivative)

  • Palladium on carbon (Pd/C)

  • Potassium carbonate (K2CO3)

  • Planetary ball mill or mixer mill

  • Milling jars and balls (e.g., stainless steel)

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the precursor, Pd/C, and K2CO3 to a milling jar containing milling balls.

  • Milling: Seal the jar and place it in the planetary ball mill. Mill the mixture at a specific rotational speed (e.g., 400 rpm) for a designated time. The optimal speed and time may need to be determined empirically.

  • Workup: After milling, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

  • Purification: Filter the solution to remove the catalyst and inorganic salts. The filtrate can then be concentrated and the product purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-corannulene

This is a general protocol for the functionalization of a bromo-corannulene derivative.

Materials:

  • Bromo-corannulene derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the bromo-corannulene, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Validation & Comparative

comparative reactivity studies of corannulene vs planar aromatics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Corannulene versus Planar Aromatics

This guide provides a comparative analysis of the chemical reactivity of this compound, a bowl-shaped polycyclic aromatic hydrocarbon (PAH), against a series of planar aromatic counterparts. Understanding the distinct reactivity of this compound is crucial for researchers in materials science and drug development, as its unique three-dimensional structure imparts properties not observed in flat PAHs. This document summarizes key experimental findings in electrophilic aromatic substitution and carbocation stabilization, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate comprehension and further research.

Introduction to this compound's Reactivity

This compound (C₂₀H₁₀) is a fragment of buckminsterfullerene, exhibiting a distinctive bowl shape.[1] This non-planarity, a result of the central five-membered ring fused to five benzene (B151609) rings, leads to significant strain and a unique electronic structure compared to its planar isomers.[2][3] These structural features profoundly influence its chemical reactivity. While bent aromatic systems are expected to have reduced π-orbital overlap and consequently lower aromatic stabilization, the effect on reactivity is not straightforward.[3][4] This guide explores this relationship through comparative studies.

Data Presentation: Comparative Reactivity Data

The following tables summarize quantitative data from competitive reactivity studies, providing a clear comparison between this compound and various planar aromatic compounds.

Table 1: Relative Reactivity in Friedel-Crafts Acylation

The relative rates of Friedel-Crafts acylation were determined through competition experiments.[5][6] The data clearly positions this compound's reactivity between that of common planar aromatics.

Competing PairRelative Rate Constant (k_A / k_B)More Reactive Species
This compound (A) vs. Triphenylene (B)2.3 ± 0.2This compound
This compound (A) vs. Naphthalene (B)3.1 ± 0.3This compound
This compound (A) vs. Benzene (B)Very High (Benzene unreactive)This compound
Pyrene (B120774) (A) vs. This compound (B)20.3 ± 0.9Pyrene

Data sourced from a study by George et al. (2015).[5][6]

Table 2: Qualitative Reactivity in Electrophilic Bromination

Competition experiments for electrophilic bromination established a qualitative reactivity series.[4][5]

Aromatic HydrocarbonReactivity vs. This compound
PyreneMore Reactive
PeryleneMore Reactive
AcenaphtheneMore Reactive
This compound Reference
TriphenyleneLess Reactive

Data sourced from a study by George et al. (2015).[4][5]

Table 3: Rates of Methanolysis of Benzylic Alcohols

The rate of methanolysis of corresponding benzylic alcohols provides insight into the stability of the resulting carbocation, which reflects the electron-donating ability and reactivity of the aromatic system.[5][6]

Aromatic MoietyBenzylic AlcoholObserved Rate Constant (k_obs / 10⁻⁴ s⁻¹)Relative Rate
Pyrene1-(Pyren-1-yl)ethanol11.2 ± 0.412.4
This compound 1-(Corannulen-1-yl)ethanol 2.8 ± 0.2 3.1
Naphthalene1-(Naphthalen-2-yl)ethanol1.3 ± 0.11.4
Benzene1-Phenylethanol0.9 ± 0.11.0
Triphenylene1-(Triphenylen-2-yl)ethanol0.7 ± 0.10.8

Data sourced from a study by George et al. (2015).[5][6]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to allow for replication and further investigation.

Friedel-Crafts Acylation: Competition Experiments

This protocol outlines a representative competition experiment to determine the relative reactivity of two aromatic compounds towards Friedel-Crafts acylation.[5][6]

Materials:

  • Aromatic Compound A (e.g., this compound)

  • Aromatic Compound B (e.g., Triphenylene)

  • Acetyl Chloride (AcCl)

  • Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal standard for GC/NMR analysis (e.g., durene)

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of Aromatic Compound A, Aromatic Compound B, and the internal standard in anhydrous CH₂Cl₂.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of acetyl chloride (0.5 equivalents relative to the total moles of aromatic compounds) in anhydrous CH₂Cl₂.

  • To the stirred aromatic solution, add AlCl₃ (3 equivalents relative to acetyl chloride) portion-wise, ensuring the temperature remains at 0 °C.

  • Add the acetyl chloride solution dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at 0 °C for a specified time (e.g., 1 hour).

  • Quench the reaction by slowly adding the mixture to a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by GC and/or ¹H NMR spectroscopy to determine the ratio of acylated products, and thus the relative reactivity.

Electrophilic Bromination: Competition Experiments

This protocol describes a method for comparing the reactivity of aromatic compounds towards electrophilic bromination.[4][5]

Materials:

  • Aromatic Compound A (e.g., this compound)

  • Aromatic Compound B (e.g., Pyrene)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a round-bottom flask protected from light, dissolve equimolar amounts of Aromatic Compound A and Aromatic Compound B in anhydrous CH₂Cl₂.

  • Add N-Bromosuccinimide (1 equivalent relative to the total moles of aromatic compounds) to the solution.

  • Stir the reaction mixture at room temperature for a set period (e.g., 24 hours).

  • Monitor the reaction progress by TLC or GC to observe the consumption of the starting materials.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the mixture with CH₂Cl₂, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

  • After filtration and solvent evaporation, analyze the composition of the reaction mixture to determine which starting material was consumed to a greater extent, indicating higher reactivity.

Methanolysis of Benzylic Alcohols

This protocol measures the rate of an Sₙ1 reaction, which is dependent on the stability of the intermediate carbocation.[5][6]

Materials:

Procedure:

  • Prepare a stock solution of the aryl-substituted ethanol in anhydrous methanol.

  • Prepare a solution of acidic methanol by adding a catalytic amount of concentrated H₂SO₄ to anhydrous methanol.

  • Initiate the reaction by mixing the alcohol stock solution with the acidic methanol solution at a constant temperature (e.g., 23.8 °C).

  • Monitor the reaction progress over time by taking aliquots at regular intervals and quenching them in a neutral buffer.

  • Analyze the quenched aliquots using a suitable technique (e.g., HPLC or NMR spectroscopy) to determine the concentration of the starting alcohol and the ether product.

  • Calculate the observed rate constant (k_obs) by plotting the natural logarithm of the starting material concentration versus time.

Mandatory Visualization

The following diagrams illustrate the logical flow of the comparative reactivity studies.

G cluster_0 Comparative Reactivity Workflow reactants Mixture of this compound and Planar Aromatic competition Competitive Reaction reactants->competition reaction_conditions Electrophilic Reagent (e.g., AcCl/AlCl3 or NBS) reaction_conditions->competition analysis Product Ratio Analysis (GC/NMR) competition->analysis conclusion Determine Relative Reactivity analysis->conclusion

Caption: Workflow for determining relative reactivity via competition experiments.

Caption: Established reactivity hierarchy towards electrophilic substitution.

Summary and Conclusion

The experimental data consistently demonstrate that this compound's reactivity is intermediate between less reactive planar aromatics like benzene and naphthalene, and more reactive ones such as pyrene and perylene.[4][5][6] Specifically, in Friedel-Crafts acylation, this compound is more reactive than benzene, naphthalene, and triphenylene.[5][6] Conversely, in electrophilic bromination, it is less reactive than pyrene, perylene, and acenaphthene.[4][5] The methanolysis of benzylic alcohols further supports this trend, with the this compound system being more effective at stabilizing an adjacent carbocation than benzene or naphthalene, but less so than pyrene.[5][6]

These findings suggest that the bowl-shaped structure of this compound, with its inherent strain and pyramidalized carbon atoms, leads to a nuanced reactivity profile. While the strain might be expected to enhance reactivity by providing a driving force for reactions that release strain, the reduced π-orbital overlap can decrease aromatic stabilization of intermediates.[4] The result is a reactivity that is lower than what might be predicted for a planar aromatic compound with a similar number of π-electrons.[5][6] This guide provides a foundational dataset and standardized protocols for researchers aiming to exploit the unique chemical properties of this compound in the development of novel materials and therapeutics.

References

Unveiling the Reactivity of Corannulene: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the computational studies that have established reactivity scales for corannulene and related polycyclic aromatic hydrocarbons.

This compound, a bowl-shaped polycyclic aromatic hydrocarbon, has garnered significant interest due to its unique structural and electronic properties. Understanding its reactivity is crucial for its application in materials science and drug development. Computational studies, particularly using Density Functional Theory (DFT), have played a pivotal role in elucidating the reactivity of this compound, allowing for direct comparisons with other aromatic systems. These theoretical investigations provide valuable insights that complement and explain experimental findings.

Relative Reactivity of this compound: A Comparative Scale

Computational and experimental studies have been conducted to place this compound on a reactivity scale relative to other common polycyclic aromatic hydrocarbons. The reactivity towards electrophilic aromatic substitution, a fundamental reaction in organic chemistry, has been a key focus. The following table summarizes the established reactivity order based on competition reactions and computational analyses.

CompoundRelative Reactivity vs. This compound
PyreneMore Reactive
PeryleneMore Reactive
AcenaphtheneMore Reactive
This compound Reference
TriphenyleneLess Reactive
NaphthaleneLess Reactive
BenzeneLess Reactive

This table is based on findings from electrophilic aromatic substitution competition reactions, which are supported by computational studies.[1][2][3]

Insights from Computational Investigations

Computational studies have been instrumental in rationalizing the observed reactivity trends. DFT calculations, for instance, have been employed to determine the energies of intermediates and transition states in reactions such as Friedel-Crafts acylation and electrophilic bromination.[1][2] These calculations have confirmed that this compound is more reactive than benzene, naphthalene, and triphenylene, but less reactive than pyrene, perylene, and acenaphthene.[1][2]

Furthermore, theoretical calculations of Fukui functions have been used to predict the most reactive sites on this compound and its derivatives.[4] For instance, in a this compound-coronene hybrid structure, DFT calculations indicated that the positions adjacent to the newly formed bonds between the planar and non-planar segments were the most susceptible to electrophilic attack.[4]

The ability of different aromatic systems to stabilize an adjacent carbocation, a key factor in S(_N)1 reactions, has also been investigated computationally. The results of these studies parallel the reactivity series observed for electrophilic aromatic substitutions, further solidifying the established reactivity scale.[1][2][3]

Experimental Protocols & Computational Methodologies

The following provides an overview of the methodologies employed in the studies that form the basis of the this compound reactivity scale.

Experimental Determination of Reactivity
  • Friedel-Crafts Acylation Competition Reactions: Equimolar amounts of this compound and a competing aromatic hydrocarbon were reacted with a limiting amount of an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The product distribution was analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative reactivity.

  • Electrophilic Bromination Competition Reactions: Similar to the acylation reactions, this compound and a competitor were subjected to a limited amount of a brominating agent (e.g., N-bromosuccinimide). The relative amounts of brominated products were quantified to establish the reactivity order.

  • S(_N)1 Methanolysis Rate Studies: The rates of methanolysis of benzylic-type alcohols of various aromatic hydrocarbons, including a this compound derivative, were measured. The relative rates provided a measure of the ability of the aromatic system to stabilize the resulting carbocation intermediate.

Computational Details

The computational studies supporting these reactivity scales predominantly utilized Density Functional Theory (DFT). While specific parameters can vary between studies, a common approach involves:

  • Geometry Optimization: The molecular structures of the reactants, intermediates, transition states, and products were optimized to find the lowest energy conformations.

  • Frequency Calculations: These calculations were performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculations: Single-point energy calculations were often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.

  • Commonly Used Functionals and Basis Sets: The specific choice of DFT functional and basis set is crucial for obtaining reliable results. While details should be consulted in the primary literature, examples of commonly employed methods include the B3LYP functional with basis sets such as 6-31G* or larger.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for a computational study aimed at determining the relative reactivity of aromatic compounds.

computational_workflow cluster_setup 1. System Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis cluster_output 4. Output start Define Reactants (e.g., this compound, Benzene) geom_opt Geometry Optimization of Reactants, Intermediates, Products start->geom_opt reagents Define Reagents (e.g., Electrophile) reagents->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculations ts_search->freq_calc energy_calc Single-Point Energy Calculations freq_calc->energy_calc pes Construct Potential Energy Surface energy_calc->pes barriers Calculate Activation Barriers pes->barriers comparison Compare Energies to Determine Relative Reactivity barriers->comparison scale Establish Reactivity Scale comparison->scale

References

A Comparative Guide to Corannulene Synthesis: Validation by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, has garnered significant interest in materials science and drug development due to its unique electronic and structural properties. As a fragment of buckminsterfullerene, it serves as a crucial building block for complex carbon nanostructures. The validation of its synthesis is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy being the definitive tool for structural confirmation. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the solution-phase synthesis developed by Siegel and the flash vacuum pyrolysis (FVP) method pioneered by Scott. We present detailed experimental protocols, comparative data on yield and reaction conditions, and a comprehensive validation using ¹H and ¹³C NMR spectroscopy.

Comparison of Synthetic Methodologies

The choice of synthetic route to this compound often depends on the desired scale, available equipment, and tolerance for multi-step procedures. Below is a summary of the key differences between Siegel's solution-phase synthesis and Scott's flash vacuum pyrolysis approach.

ParameterSiegel's Solution-Phase Synthesis (1999)Scott's Flash Vacuum Pyrolysis (FVP) Synthesis (1991)
Overall Approach Multi-step solution-phase organic synthesisGas-phase thermal rearrangement
Key Precursor 1,6,7,10-tetrakis(dibromomethyl)fluoranthene7,10-Diethynylfluoranthene
Number of Steps Approximately 10 steps (linear)Fewer steps to the key precursor
Overall Yield ModerateVariable, often lower for the pyrolysis step
Key Reagents TiCl₄, Zn-Cu, NBS, SeO₂, AlCl₃Not applicable for the pyrolysis step
Reaction Conditions Reflux, room temperature, controlled additionsHigh temperature (typically >1000 °C), high vacuum
Scalability Demonstrated on a kilogram scale.[1]Generally smaller scale
Equipment Standard organic synthesis glasswareSpecialized flash vacuum pyrolysis apparatus

Experimental Protocols

Siegel's Solution-Phase Synthesis (1999)

This method involves the construction of a fluoranthene (B47539) core followed by a titanium-mediated reductive cyclization to form the this compound bowl. The following is a condensed protocol based on the established literature.[1][2]

Step 1: Synthesis of 1,6,7,10-tetrakis(dibromomethyl)fluoranthene

  • Friedel-Crafts Acylation: Acenaphthene is subjected to a Friedel-Crafts acylation to introduce acyl groups.

  • Oxidation: The resulting ketone is oxidized, for instance with selenium dioxide, to a diketone.

  • Aldol (B89426) Condensation: The diketone undergoes an aldol condensation with a ketone (e.g., 3-pentanone) to form a cyclopentadienone precursor.

  • Diels-Alder Reaction: The cyclopentadienone is trapped in a Diels-Alder reaction, followed by a retro-Diels-Alder cascade to yield the fluoranthene core.

  • Bromination: The methyl groups on the fluoranthene core are brominated using N-bromosuccinimide (NBS) under light irradiation to yield 1,6,7,10-tetrakis(dibromomethyl)fluoranthene.

Step 2: Reductive Cyclization to this compound

  • A solution of the tetrabromide in a suitable solvent (e.g., DME) is added to a refluxing suspension of a low-valent titanium reagent (prepared from TiCl₄ and a Zn-Cu couple).

  • The reaction mixture is refluxed for an extended period (e.g., 48 hours).

  • The reaction is quenched, and the product is purified by chromatography to yield this compound.

dot

Siegel_Synthesis Acenaphthene Acenaphthene Friedel_Crafts Friedel-Crafts Acylation Acenaphthene->Friedel_Crafts Ketone Acylated Acenaphthene Friedel_Crafts->Ketone Oxidation Oxidation Ketone->Oxidation Diketone Diketone Oxidation->Diketone Aldol Aldol Condensation Diketone->Aldol Cyclopentadienone Cyclopentadienone Precursor Aldol->Cyclopentadienone Diels_Alder Diels-Alder/ Retro-Diels-Alder Cyclopentadienone->Diels_Alder Fluoranthene Substituted Fluoranthene Diels_Alder->Fluoranthene Bromination Bromination (NBS, hν) Fluoranthene->Bromination Tetrabromide 1,6,7,10-Tetrakis(dibromomethyl)fluoranthene Bromination->Tetrabromide Cyclization Reductive Cyclization (TiCl₄, Zn-Cu) Tetrabromide->Cyclization This compound This compound Cyclization->this compound

Caption: Workflow for Siegel's solution-phase synthesis of this compound.

Scott's Flash Vacuum Pyrolysis (FVP) Synthesis (1991)

This approach utilizes a high-temperature, low-pressure environment to induce a gas-phase cyclization of a suitable precursor.[3]

Step 1: Synthesis of 7,10-Diethynylfluoranthene

The precursor, 7,10-diethynylfluoranthene, is synthesized via standard organic chemistry methods, typically involving Sonogashira coupling of a dihalofluoranthene with a protected acetylene, followed by deprotection.

Step 2: Flash Vacuum Pyrolysis

  • A specialized FVP apparatus is used, consisting of a sublimation zone, a high-temperature pyrolysis tube (e.g., quartz), and a cold trap for product collection.

  • The precursor, 7,10-diethynylfluoranthene, is placed in the sublimation zone and heated to introduce it into the gas phase under high vacuum.

  • The gaseous precursor is passed through the pyrolysis tube, which is heated to a high temperature (e.g., 1100 °C).

  • The thermally induced cyclization occurs in the gas phase.

  • The product, this compound, is collected in the cold trap.

  • The crude product is then purified, typically by chromatography.

dot

Scott_Synthesis Dihalofluoranthene Dihalofluoranthene Sonogashira Sonogashira Coupling Dihalofluoranthene->Sonogashira Protected_Alkyne Protected Diethynylfluoranthene Sonogashira->Protected_Alkyne Deprotection Deprotection Protected_Alkyne->Deprotection Precursor 7,10-Diethynylfluoranthene Deprotection->Precursor FVP Flash Vacuum Pyrolysis (>1000°C) Precursor->FVP This compound This compound FVP->this compound

Caption: Workflow for Scott's flash vacuum pyrolysis synthesis of this compound.

NMR Spectroscopic Validation

The successful synthesis of this compound is unequivocally confirmed by its characteristic ¹H and ¹³C NMR spectra. Due to the molecule's C₅ᵥ symmetry, all ten protons are chemically equivalent, resulting in a single sharp peak in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum shows three distinct signals corresponding to the hub, rim, and spoke carbons.

Reference NMR Data for this compound

The following table summarizes the expected chemical shifts for this compound.

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentSolvent
¹H ~7.86SingletRim ProtonsCDCl₃
¹³C ~135.8SingletHub CarbonsCDCl₃
~130.9SingletSpoke CarbonsCDCl₃
~127.3SingletRim CarbonsCDCl₃

Note: Chemical shifts can vary slightly depending on the solvent and the concentration.

Analysis of Synthetic Samples

For a synthesized sample to be considered pure this compound, its ¹H and ¹³C NMR spectra should match the reference data closely.

  • ¹H NMR Spectrum: The presence of a single, sharp singlet around 7.86 ppm in CDCl₃ is the primary indicator of successful this compound synthesis. Any additional peaks would suggest the presence of impurities or starting materials.

  • ¹³C NMR Spectrum: The spectrum should display three sharp singlets in the aromatic region, corresponding to the three distinct carbon environments in the this compound molecule. The absence of other signals confirms the purity of the product.

By comparing the NMR spectra of the product obtained from either the Siegel or Scott synthesis with the reference data, researchers can confidently validate the successful formation of the this compound bowl structure. The high symmetry of the molecule makes NMR spectroscopy an exceptionally powerful tool for this purpose, as any deviation from the expected simple signal pattern would immediately indicate an unsuccessful reaction or the presence of byproducts.

References

A Comparative Guide to the Electrochemical Analysis of Corannulene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corannulene (C₂₀H₁₀), a bowl-shaped polycyclic aromatic hydrocarbon, has garnered significant attention in materials science and drug development due to its unique electronic and structural properties. As a fragment of buckminsterfullerene, it possesses intriguing electrochemical behavior that can be finely tuned through chemical functionalization. This guide provides an objective comparison of the electrochemical properties of this compound and its derivatives, supported by experimental data and detailed methodologies, to aid researchers in selecting and designing molecules for their specific applications.

Electrochemical Properties: A Comparative Overview

The electrochemical behavior of this compound and its derivatives is a critical aspect of their characterization, revealing their electron-donating or -accepting capabilities. While pristine this compound exhibits limited redox activity within certain potential ranges, its derivatives display a wide array of electrochemical properties depending on the nature of the appended functional groups.

Pristine this compound is known to be a four-electron acceptor.[1] However, in a dichloromethane/chloroform mixture with 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte, this compound shows no redox reactions within the potential range of -0.8 to 1.2 V versus a silver/silver ion (Ag/Ag⁺) reference electrode.[2] The introduction of electron-donating or electron-withdrawing groups significantly alters this behavior, making its derivatives promising candidates for various applications, including organic electronics and sensing.[3][4]

Impact of Functionalization on Redox Potentials

The strategic functionalization of the this compound core allows for the precise tuning of its redox potentials. Derivatives featuring electron-donating groups, such as 4-(N,N-dimethylamino)phenylethynyl, become more susceptible to reduction, with a reduction potential up to 490 mV lower than that of unsubstituted this compound.[5] Conversely, the incorporation of electron-withdrawing substituents enhances the electron-accepting properties of the this compound scaffold.[6][7] For instance, extended quinolizinium-fused this compound derivatives demonstrate a significantly greater electron-accepting behavior compared to their pyridine (B92270) analogues.[6][8]

The electrochemical properties are also influenced by the solvent and electrolyte system due to strong ion pairing effects, which can dominate the electrochemical generation of this compound anions.[9][10] Through careful selection of the experimental conditions, it has been possible to achieve the reversible electrochemical generation of up to the triply reduced this compound anion.[9][10]

Quantitative Data Summary

The following table summarizes the key electrochemical data for this compound and a selection of its derivatives, providing a clear comparison of their redox properties.

CompoundKey Functional Group(s)Onset Oxidation Potential (V vs. Ag/Ag⁺)First Reduction Potential (V vs. Fc⁺/Fc)Measurement ConditionsReference
This compoundNoneNo redox activity (-0.8 to 1.2 V)-2.21 (reversible)DCM/CHCl₃ (1:1), 0.1 M TBAPF₆[2][8]
This compound-(triphenylamine)₅ (CT)Triphenylamine0.4Not ReportedDCM/CHCl₃ (1:1), 0.1 M TBAPF₆[2]
PCT (Polymer of CT)Triphenylamine0.49Not ReportedDCM, 0.1 M TBAPF₆[2]
P10 (Copolymer of CT and BiEDOT)Triphenylamine, BiEDOT0.45Not ReportedDCM, 0.1 M TBAPF₆[2]
P8 (Copolymer of CT and BiEDOT)Triphenylamine, BiEDOT0.45Not ReportedDCM, 0.1 M TBAPF₆[2]
Pyridine Analogue of Quinolizinium-fused this compoundPyridineNot Reported-2.21, -2.67, -2.97 (all reversible)THF, Bu₄NPF₆[8]
Monoquinolizinium-fused CorannulenesQuinoliziniumNot ReportedFive reversible reduction wavesTHF, Bu₄NPF₆[8]
Bis-quinolizinium-fused CorannulenesTwo Quinolizinium moietiesNot ReportedFive reversible reduction wavesTHF, Bu₄NPF₆[8]

Experimental Protocols

The following are detailed methodologies for the key electrochemical experiments cited in this guide.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) of Quinolizinium-Fused this compound Derivatives
  • Objective: To investigate the electrochemical behavior of extended quinolizinium-fused this compound derivatives.[8]

  • Instrumentation: A standard three-electrode electrochemical setup.

  • Working Electrode: Glassy carbon electrode.

  • Reference Electrode: Silver wire pseudo-reference electrode.

  • Counter Electrode: Platinum wire.

  • Solvent: Degassed and dry tetrahydrofuran (B95107) (THF).

  • Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆).

  • Analyte Concentration: Approximately 1 mM.

  • Procedure:

    • The electrochemical cell was assembled with the three electrodes in the electrolyte solution containing the analyte.

    • The solution was degassed with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

    • Cyclic voltammetry was performed by scanning the potential between the desired limits.

    • Differential pulse voltammetry was also conducted to obtain more detailed information about the reduction processes.

    • The potentials were calibrated against the ferrocenium/ferrocene (B1249389) (Fc⁺/Fc) redox couple by adding ferrocene as an internal standard at the end of each experiment.

Electrochemical Analysis of this compound-(triphenylamine)₅ and its Polymers
  • Objective: To assess the electrochemical properties of this compound-(triphenylamine)₅ (CT) and its derived polymers.[2]

  • Instrumentation: A standard three-electrode electrochemical setup.

  • Working Electrode: Indium tin oxide (ITO) coated glass.

  • Reference Electrode: Ag/Ag⁺ electrode.

  • Counter Electrode: Platinum wire.

  • Solvent: Dichloromethane (DCM) or a 1:1 mixture of DCM and chloroform.

  • Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Analyte Concentration: Not specified, but dissolved in the solvent system.

  • Procedure:

    • The compound of interest was dissolved in the specified solvent containing the supporting electrolyte.

    • Cyclic voltammetry scans were performed within a potential range of -0.8 to 1.2 V versus the Ag/Ag⁺ reference electrode.

    • For polymer films, the electropolymerization was carried out on the working electrode, followed by electrochemical characterization in a monomer-free electrolyte solution.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical analysis of this compound and its derivatives.

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep_analyte Dissolve this compound Derivative mix Mix Analyte and Electrolyte prep_analyte->mix prep_electrolyte Prepare Electrolyte Solution (Solvent + Supporting Salt) prep_electrolyte->mix cell Assemble 3-Electrode Cell (Working, Reference, Counter) mix->cell degas Degas Solution (e.g., with Argon) cell->degas measurement Perform CV/DPV Scan degas->measurement calibrate Calibrate with Ferrocene (Fc/Fc+) measurement->calibrate potentials Determine Redox Potentials (Oxidation & Reduction) calibrate->potentials compare Compare with Parent this compound potentials->compare

Caption: General workflow for the electrochemical analysis of this compound derivatives.

This guide provides a foundational understanding of the electrochemical landscape of this compound and its derivatives. The ability to systematically tune their redox properties through synthetic modification underscores their potential in the development of novel electronic materials and therapeutic agents. The provided data and protocols serve as a valuable resource for researchers navigating this exciting field of study.

References

A Comparative Guide: Corannulene and Subphthalocyanine Derivatives as Fullerene Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The encapsulation of fullerenes by synthetic molecular receptors is a cornerstone of supramolecular chemistry, with far-reaching implications in materials science, electronics, and pharmacology. Among the diverse array of host molecules, corannulene and subphthalocyanine (B1262678) derivatives have emerged as prominent candidates due to their unique structural and electronic complementarity to the convex surface of fullerenes. This guide provides an objective comparison of their performance as fullerene receptors, supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison

This compound-based receptors, often in dimeric "buckycatcher" or "pincer" arrangements, leverage their inherent curvature to establish significant concave-convex π-π stacking interactions with fullerenes.[1][2] Subphthalocyanines, with their distinct bowl-shaped geometry and rich electronic properties, also serve as effective hosts, particularly when incorporated into tweezer-like or capsular structures.[3][4] The binding affinities of these receptors are profoundly influenced by their structural preorganization, the solvent environment, and the specific fullerene guest (C60 or C70).

Quantitative Data Summary

The following tables summarize the experimentally determined association constants (Ka) for representative this compound and subphthalocyanine-based receptors with C60 and C70 fullerenes. Higher Ka values indicate stronger binding affinity.

Table 1: Association Constants (Ka) of this compound-Based Fullerene Receptors

ReceptorFullerene GuestSolventTemperature (K)Ka (M⁻¹)Technique
Buckycatcher (this compound Dimer)C60toluene-d82986,800¹H NMR
Buckycatcher (this compound Dimer)C70toluene-d829815,000¹H NMR
Buckycatcher (this compound Dimer)C60chlorobenzene-d52981,900¹H NMR
Buckycatcher (this compound Dimer)C70chlorobenzene-d52984,100¹H NMR
Buckycatcher (this compound Dimer)C60toluene2988,330ITC
Buckycatcher (this compound Dimer)C70toluene29816,130ITC

Data sourced from references:[5][6][7]

Table 2: Association Constants (Ka) of Subphthalocyanine-Based Fullerene Receptors

ReceptorFullerene GuestSolventTemperature (K)Ka (M⁻¹)Technique
Subphthalocyanine Dimer TweezerC60toluene-d8Ambient~1,000¹H NMR
Subphthalocyanine Dimer TweezerC70toluene-d8Ambient~1,000¹H NMR
Subphthalocyanine Dimer CapsuleC60CH₂Cl₂Ambient4.7 x 10⁵UV-Vis

Data sourced from references:[3][8]

Host-Guest Complexation Models

The interaction between the host (receptor) and guest (fullerene) can be visualized to understand the structural basis of their binding affinity.

HostGuestComplexes cluster_this compound This compound 'Buckycatcher' with C60 cluster_subphthalocyanine Subphthalocyanine Tweezer with C60 This compound This compound C60 C60 SubPc SubPc C60_2 C60

Figure 1. Schematic representation of fullerene C60 complexation.

Experimental Workflow for Binding Affinity Determination

The determination of association constants is a critical step in evaluating the efficacy of a fullerene receptor. A generalized workflow for such an experiment is depicted below.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_titration 2. Titration cluster_measurement 3. Spectroscopic Measurement cluster_analysis 4. Data Analysis prep_host Prepare host solution (known concentration) titration_step Add aliquots of guest to host solution prep_host->titration_step prep_guest Prepare guest stock solution (concentrated) prep_guest->titration_step measurement_step Record spectra after each addition (¹H NMR or UV-Vis) titration_step->measurement_step analysis_step Monitor changes in chemical shift (NMR) or absorbance (UV-Vis) measurement_step->analysis_step fitting_step Fit titration data to a binding isotherm model analysis_step->fitting_step ka_determination Determine Association Constant (Ka) fitting_step->ka_determination

Figure 2. Generalized workflow for determining binding constants.

Detailed Experimental Protocols

Precise and reproducible experimental protocols are essential for the accurate determination of binding affinities. Below are detailed methodologies for the key experiments cited.

¹H NMR Titration

Objective: To determine the association constant (Ka) by monitoring the change in the chemical shift of host protons upon complexation with a fullerene guest.[9][10]

Materials and Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • High-purity host (this compound or subphthalocyanine derivative)

  • High-purity guest (C60 or C70 fullerene)

  • Deuterated solvent (e.g., toluene-d8, chloroform-d, or chlorobenzene-d5)

  • Micropipettes and volumetric flasks for precise solution preparation

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the host molecule in the chosen deuterated solvent at a known concentration (typically in the millimolar range).

    • Prepare a stock solution of the fullerene guest in the same deuterated solvent, with a concentration approximately 10-20 times higher than the host solution.

  • Initial Spectrum:

    • Transfer a precise volume (e.g., 0.5 mL) of the host solution into an NMR tube.

    • Acquire a ¹H NMR spectrum of the host solution alone. This serves as the reference (zero guest concentration).

  • Titration:

    • Add a small, precise aliquot of the guest stock solution to the NMR tube containing the host solution.

    • Thoroughly mix the solution and acquire another ¹H NMR spectrum.

    • Repeat the addition of guest aliquots, acquiring a spectrum after each addition, until the host protons' chemical shifts no longer change significantly, indicating saturation.

  • Data Analysis:

    • Identify one or more host proton signals that exhibit a significant change in chemical shift upon addition of the guest.

    • Plot the change in chemical shift (Δδ) as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to calculate the association constant (Ka).[9][11]

UV-Vis Spectroscopic Titration

Objective: To determine the association constant (Ka) by monitoring the change in the absorbance spectrum of the host upon complexation with a fullerene guest.[4][12]

Materials and Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (e.g., 1 cm path length)

  • High-purity host and guest

  • Spectroscopic grade solvent (e.g., toluene, CH₂Cl₂)

  • Micropipettes and volumetric flasks

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the host at a known concentration in the chosen solvent. The concentration should be such that the initial absorbance at the wavelength of interest is within the linear range of the instrument.

    • Prepare a concentrated stock solution of the fullerene guest in the same solvent.

  • Initial Spectrum:

    • Fill a cuvette with the host solution and record its UV-Vis absorption spectrum.

  • Titration:

    • Add a small, precise volume of the guest stock solution to the cuvette.

    • Mix thoroughly and record the UV-Vis spectrum.

    • Continue adding aliquots of the guest solution and recording spectra until no further changes in the host's absorbance are observed.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the host-guest complex absorbs differently from the free host.

    • Plot the change in absorbance as a function of the total guest concentration.

    • Fit the data to a 1:1 binding isotherm using non-linear regression to determine the association constant (Ka).[12]

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters (ΔH, ΔS, and Ka) of the host-guest interaction.[5][6][13]

Materials and Instrumentation:

  • Isothermal titration calorimeter

  • High-purity host and guest

  • Appropriate solvent

  • Degassing apparatus

Procedure:

  • Solution Preparation:

    • Prepare solutions of the host and guest in the same buffer or solvent. The concentrations must be accurately known.

    • Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrument Setup:

    • Load the host solution into the sample cell of the calorimeter.

    • Load the guest solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the guest solution into the sample cell.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit this binding isotherm to a suitable binding model to determine the stoichiometry (n), association constant (Ka), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[13]

Conclusion

Both this compound and subphthalocyanine-based systems demonstrate remarkable efficacy as fullerene receptors. This compound derivatives, particularly the "buckycatcher" motif, exhibit strong binding driven by shape complementarity. Subphthalocyanine-based receptors, especially when preorganized into cage-like structures, can achieve exceptionally high association constants. The choice between these two classes of receptors will ultimately depend on the specific application, considering factors such as desired binding strength, solubility, and synthetic accessibility. The experimental protocols detailed herein provide a robust framework for the quantitative evaluation and comparison of novel fullerene receptor designs.

References

A Researcher's Guide to Density Functional Theory (DFT) Analysis of Corannulene Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the non-covalent interactions of polycyclic aromatic hydrocarbons is crucial. Corannulene, with its unique bowl-shaped structure, serves as a fascinating building block for host-guest systems and supramolecular assemblies.[1][2] This guide provides a comparative overview of Density Functional Theory (DFT) analyses applied to this compound complexes, offering insights into the performance of various computational methods and presenting key quantitative data from recent studies.

The non-planar structure of this compound presents two distinct faces for interaction: a concave (endo) face and a convex (exo) face, along with multiple potential binding sites, such as the central five-membered ring (η5) or the peripheral six-membered rings (η6).[3] DFT has become an indispensable tool for elucidating the preferred binding modes, energetics, and electronic structures of this compound complexes with a variety of guests, including metal ions, fullerenes, and other aromatic systems.[4]

Comparative Analysis of DFT Functionals for this compound Dimers

The choice of DFT functional is critical for accurately describing the non-covalent interactions, particularly dispersion forces, that govern the stability of this compound complexes. A study on substituted this compound dimers provides a direct comparison of the M06-2X, B97D, and ωB97XD functionals.[5]

The results indicate that the M06-2X functional tends to underestimate the interaction energies compared to dispersion-corrected functionals like B97D and ωB97XD.[5] Notably, the ωB97XD functional yields results that are in close agreement with higher-level SCS-MP2 calculations, suggesting its reliability for these systems.[5]

Guest SystemDFT FunctionalBasis SetInteraction Energy (kcal/mol)Reference
Unsubstituted DimerM06-2X6-31+G(underestimated)[5]
Unsubstituted DimerB97D6-31+G(similar to ωB97XD)[5]
Unsubstituted DimerωB97XD6-31+G-14.9 (approx.)[5]
CN-Substituted DimerωB97XD6-31+G-24.64[5]

DFT Analysis of this compound-Metal Complexes

DFT studies have also been instrumental in characterizing the interaction between this compound and various metal atoms and ions. These studies help determine the most stable binding sites and the nature of the metal-corannulene bond.

Iron-Corannulene Complexes

A detailed DFT study on neutral and positively charged iron-corannulene complexes revealed that the on-top site of the six-membered ring (η6) is the most favored binding location for both Fe and Fe+.[6][7] However, the preferred face of interaction differs: the neutral Fe atom shows a slight preference for the concave face, while the Fe+ cation strongly favors the convex face.[7][8]

ComplexBinding SiteRelative Energy (eV)Dissociation Energy (eV)Reference
Fe-corannuleneConcave η60.000-[6]
Fe-corannuleneConvex η60.136-[6]
(Fe-corannulene)+Convex η60.0003.28[6][8]
(Fe-corannulene)+Concave η60.325-[6]
(Fe-corannulene)+Convex η50.451-[6]
Alkali Cation-Corannulene Complexes

The interaction of this compound with alkali metal cations (Li+, Na+, and K+) has also been investigated.[3] DFT calculations showed that binding to the convex face is generally favored for all three cations. This preference for the convex face, however, was found to decrease as the size of the cation increases.[3]

Host-Guest Complexes with Fullerenes

This compound's curvature is complementary to that of fullerenes, making it an ideal host.[1] To enhance binding affinity, molecular tweezers and more complex scaffolds incorporating multiple this compound units have been designed. In a study of a multitopic this compound-porphyrin host, DFT calculations were used to determine the interaction energies (ΔEint) and the energy penalty for the host's structural reorganization upon binding (ΔEdef).[9]

Host-Guest AssemblyInteraction Energy (ΔEint) (kcal/mol)Deformation Energy (ΔEdef) (kcal/mol)Reference
Sandwich-like (1-1s)-44.41.9[9]
Tweezer-like (1-1t)-43.16.7[9]

Methodologies and Computational Protocols

Accurate and reproducible DFT analysis hinges on a clearly defined computational methodology. Below are the protocols used in the cited studies.

General Computational Workflow

The process for a typical DFT analysis of this compound complexes follows a structured workflow, from initial model construction to final data analysis.

DFT Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Build 1. Build Initial Geometry (this compound + Guest) Method 2. Select DFT Method (Functional + Basis Set) Build->Method Define Level of Theory Opt 3. Geometry Optimization Method->Opt Input for Calculation Freq 4. Frequency Calculation (Confirm Minimum) Opt->Freq Optimized Structure Energy 5. Single-Point Energy Freq->Energy Verified Minimum Bind 6. Calculate Binding Energy Energy->Bind Calculate ΔE Props 7. Analyze Properties (Structure, Electronics) Bind->Props Interpret Results

Caption: A typical workflow for DFT analysis of this compound complexes.

Protocol for Fe-Corannulene Complexes[6]
  • Software: Gaussian 98 program suite.

  • Functional: Becke's three-parameter hybrid functional combined with the Perdew-Wang 91 gradient-corrected correlation functional (B3PW91). Note: The abstract mentions BPW91 was used for a dissociation energy calculation in another reference.[8]

  • Basis Set: 6-311G(d,p) for all atoms.

  • Analysis: Ground-state geometries, spin multiplicities, and relative energetics were determined. The binding energy (BE) was calculated as: BE = E(this compound) + E(Fe) - E(Fe-Corannulene) where E represents the total energy of the respective species.

Protocol for this compound Dimers[5]
  • Functionals: M06-2X, B97D, and ωB97XD.

  • Basis Set: 6-31+G*.

  • Analysis: Interaction energies were calculated to compare the performance of the functionals in describing non-covalent interactions. Dispersive effects and molecular electrostatic potential (MEP) were analyzed to understand the nature of the interaction.

The logical relationship between this compound's structure and its complexation behavior is central to these studies. The diagram below illustrates the key structural features that dictate guest binding.

This compound Binding Factors cluster_faces Interaction Faces cluster_sites Binding Sites cluster_guests Guest Molecules This compound This compound (C20H10) Concave Concave (Endo) This compound->Concave Convex Convex (Exo) This compound->Convex Eta5 η5 (Pentagon) This compound->Eta5 Eta6 η6 (Hexagon) This compound->Eta6 Metals Metal Ions (e.g., Fe+, Li+) Concave->Metals Fullerenes Fullerenes (e.g., C60) Concave->Fullerenes Aromatics Aromatics (e.g., this compound) Concave->Aromatics Convex->Metals Convex->Fullerenes Convex->Aromatics Eta5->Metals Eta5->Fullerenes Eta5->Aromatics Eta6->Metals Eta6->Fullerenes Eta6->Aromatics

Caption: Factors influencing guest binding to the this compound bowl.

References

A Comparative Guide to the X-ray Crystallography of Novel Corannulene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon, has garnered significant attention in materials science and drug development due to its unique structural, electronic, and host-guest properties.[1][2] The ability to functionalize the this compound core allows for the tuning of these properties, leading to a vast array of novel derivatives with potential applications in areas such as organic electronics, sensor technology, and drug delivery.[1][2] X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structures of these derivatives, providing critical insights into their packing in the solid state and structure-property relationships. This guide provides a comparative overview of the X-ray crystallographic studies of several classes of novel this compound derivatives, supported by experimental data and detailed protocols.

I. Structural Parameters of this compound Derivatives: A Comparative Analysis

The introduction of different functional groups onto the this compound scaffold can significantly impact its molecular geometry, particularly the bowl depth, and influence its intermolecular interactions and crystal packing. The following table summarizes key crystallographic data for a selection of this compound derivatives, offering a quantitative comparison.

Derivative ClassSpecific CompoundBowl Depth (Å)Intermolecular InteractionsCrystal SystemSpace GroupRef.
Unsubstituted This compound (C₂₀H₁₀)0.875π-π stackingMonoclinicP2₁/n[3][4]
Ethynyl-Substituted 1,6-diphenylethynyl-2,5-dimethylthis compoundIncreased vs. unsubstitutedPolar columnar packing------[5]
1,2,5,6-tetrakis(3,5-dimethylphenylethynyl)this compoundIncreased vs. unsubstitutedColumnar, opposing bowl orientation------[5]
Halogenated Fluorinated this compound------------[6]
4,9-dibromo-1,2,5,6-tetrakis(trifluoromethyl)this compound0.79π-π stacking (3.67 Å)------[6]
Fullerene Co-crystals This compound:C₆₀ (1:1)---Concave-convex π-π stacking------[7][8]
1,3,5,7,9-penta-tert-butyl-corannulene:C₆₀ (1:1)------------[7]
Quinolizinium-Fused Bis-quinolizinium extended this compound1.28 - 1.50"Windmill-like" packingMonoclinicP2/c[9][10]
Sulfur-Containing Decakis(t-butylsulfido)-corannuleneCan be flat or bowl-shaped---------[3][11]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized experimental protocols for the synthesis and crystallization of representative this compound derivatives.

A. Synthesis of Ethynyl-Substituted Corannulenes

The synthesis of 1,6-di- and 1,2,5,6-tetraethynyl-substituted corannulenes is typically achieved through a Sonogashira coupling reaction.[5] Pentaethynyl-substituted corannulenes can be prepared from 1,3,5,7,9-pentachlorothis compound and trimethylalkynylstannanes.[5]

DOT Script for Sonogashira Coupling Workflow

Sonogashira_Coupling Corannulenyl_Bromide Corannulenyl Bromide Reaction_Vessel Reaction Mixture Corannulenyl_Bromide->Reaction_Vessel Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel CuI_Cocatalyst CuI Cocatalyst CuI_Cocatalyst->Reaction_Vessel Base Base (e.g., Amine) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/THF) Solvent->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Ethynyl-Substituted This compound Purification->Product

Caption: General workflow for the Sonogashira cross-coupling reaction.

B. Crystallization of this compound-Fullerene Co-crystals

Single crystals of this compound and its derivatives co-crystallized with fullerenes can be obtained through slow evaporation or diffusion methods. For instance, a 1:1 co-crystal of this compound and C₆₀ was achieved, providing the first X-ray structural determination of pristine C₆₀ with this compound.[7]

DOT Script for Co-crystallization Workflow

Cocrystallization Corannulene_Derivative This compound Derivative Solution Saturated Solution Corannulene_Derivative->Solution Fullerene Fullerene (e.g., C₆₀) Fullerene->Solution Solvent Solvent (e.g., Toluene, CS₂) Solvent->Solution Slow_Evaporation Slow Evaporation or Solvent Diffusion Solution->Slow_Evaporation Crystals Co-crystals Slow_Evaporation->Crystals Quinolizinium_Synthesis cluster_0 Step 1: Quinoline Synthesis cluster_1 Step 2: C-H Activation/Annulation Start Starting this compound Derivative Skraup_Doebner Double Skraup–Doebner–Von Miller Reaction Start->Skraup_Doebner Quinoline_Intermediate Diquinoline-Corannulene Intermediate Skraup_Doebner->Quinoline_Intermediate CH_Activation Rh-catalyzed C-H Activation/Annulation Quinoline_Intermediate->CH_Activation Final_Product Quinolizinium-Fused this compound CH_Activation->Final_Product

References

A Comparative Guide to Corannulene Synthesis: Solution-Phase vs. Gas-Phase Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon, has garnered significant interest for its unique electronic and structural properties, making it a valuable building block in materials science and drug delivery. This guide provides an objective comparison of the two primary synthetic approaches to this compound: solution-phase and gas-phase synthesis, with a focus on reaction yields and detailed experimental protocols.

Yield Comparison: A Quantitative Overview

The choice of synthetic route for this compound often depends on the desired scale, purity requirements, and available equipment. While solution-phase syntheses are often amenable to large-scale production, gas-phase methods can offer advantages in terms of reaction time and purification. The following table summarizes the reported yields for representative solution-phase and gas-phase this compound synthesis methods. It is important to note that yields can be influenced by the specific reagents, reaction conditions, and the scale of the synthesis.

Synthesis MethodKey PrecursorNumber of Steps (from precursor)Overall Yield (%)ScaleReference
Solution-Phase Fluoranthene (B47539) derivativeMultiple (e.g., 9 steps)Varies (specific step yields are high, but overall yield is lower due to the number of steps)Kilogram[1]
Gas-Phase (FVP) 1,2,5,6-tetrakis(bromomethyl)fluoranthene1~26% (optimized)Gram[2]
Mechanochemical Planar tetrabromomethylfluoranthene precursor1up to 90%Multi-gram

Visualizing the Synthetic Pathways

To better understand the differences between the two main synthetic approaches, the following diagrams illustrate a typical multi-step solution-phase synthesis and the experimental setup for a gas-phase flash vacuum pyrolysis (FVP) synthesis.

solution_phase_synthesis cluster_solution Solution-Phase Synthesis fluoranthene Fluoranthene Derivative intermediate1 Intermediate 1 fluoranthene->intermediate1 Step 1 intermediate2 Intermediate 2 intermediate1->intermediate2 Step 2 intermediate3 Intermediate 3 intermediate2->intermediate3 Step 3 This compound This compound intermediate3->this compound ...Final Steps

A multi-step solution-phase synthesis of this compound.

gas_phase_synthesis cluster_fvp Gas-Phase Synthesis (FVP) precursor Precursor Vapor pyrolysis_tube Pyrolysis Tube (High Temperature, Vacuum) precursor->pyrolysis_tube cold_trap Cold Trap (Product Collection) pyrolysis_tube->cold_trap Pyrolyzed Mixture This compound This compound cold_trap->this compound Isolation

Experimental setup for flash vacuum pyrolysis (FVP).

Experimental Protocols

Below are generalized experimental protocols for both a multi-step solution-phase synthesis and a gas-phase flash vacuum pyrolysis (FVP) synthesis of this compound. These are intended to be illustrative, and specific details may vary based on the cited literature.

Solution-Phase Synthesis Protocol (Multi-Step)

The solution-phase synthesis of this compound from a fluoranthene derivative is a multi-step process that has been successfully scaled up to produce kilogram quantities.[1] The overall strategy involves the sequential construction of the five-membered central ring onto a pre-functionalized fluoranthene core.

Representative Steps:

  • Functionalization of the Fluoranthene Core: The starting fluoranthene derivative is typically subjected to a series of reactions to install the necessary functional groups for the subsequent cyclization steps. This can involve bromination, acylation, or other electrophilic aromatic substitution reactions.

  • Formation of the Key Intermediate: Through a series of transformations, a key intermediate is synthesized where the carbon framework for the final five-membered ring is in place.

  • Cyclization to Form the this compound Bowl: The final and often most critical step is the intramolecular cyclization to form the bowl-shaped this compound structure. This is often achieved through a reductive coupling reaction.

  • Purification: The crude this compound is then purified, typically by column chromatography and/or recrystallization, to yield the final product.

Note: For a detailed, step-by-step protocol, it is recommended to consult the primary literature, such as the work by Siegel and coworkers on the kilogram-scale synthesis of this compound.

Gas-Phase Synthesis Protocol (Flash Vacuum Pyrolysis)

Flash vacuum pyrolysis (FVP) offers a more direct, albeit often lower-yielding on a large scale, route to this compound.[2] This method involves the high-temperature decomposition of a suitable precursor in the gas phase under high vacuum.

Experimental Setup and Procedure:

  • Precursor Sublimation: A solid precursor, such as 1,2,5,6-tetrakis(bromomethyl)fluoranthene, is placed in a sample holder and heated under vacuum to induce sublimation.

  • Pyrolysis: The vaporized precursor is passed through a quartz tube heated to a high temperature (typically >900 °C). The high temperature provides the energy for the intramolecular cyclization and elimination of leaving groups (e.g., HBr).

  • Product Collection: The pyrolyzed mixture, containing this compound and byproducts, is then passed over a cold trap (e.g., a cold finger cooled with liquid nitrogen) where the products condense.

  • Isolation and Purification: The collected solid is washed with an appropriate solvent to remove byproducts, and the this compound is then purified, often by sublimation or chromatography, to yield the final product.

Concluding Remarks

The choice between solution-phase and gas-phase synthesis of this compound depends on a variety of factors. Solution-phase methods, particularly the kilogram-scale synthesis developed by Siegel, are well-suited for producing large quantities of this compound, which is essential for its application in materials science and drug development.[1] Although these methods involve multiple steps, the individual reaction yields are often high, and the procedures are scalable.

On the other hand, gas-phase synthesis via FVP provides a more direct route to this compound from a suitable precursor.[2] While the overall yields may be lower and the setup more specialized, FVP can be a valuable tool for synthesizing specific this compound derivatives and for mechanistic studies.

Recent advances in mechanochemical synthesis also present a promising alternative, offering high yields and solvent-free conditions, which aligns with the principles of green chemistry. As research into the applications of this compound continues to expand, the development of efficient and scalable synthetic methods will remain a critical area of investigation.

References

Performance Showdown: Corannulene Derivatives in Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the electronic performance of novel buckybowl semiconductors.

The unique bowl-shaped structure of corannulene and its derivatives has positioned them as promising candidates for the next generation of organic electronics. Their inherent curvature influences molecular packing and electronic properties, making them a fascinating subject for materials scientists. This guide provides an objective comparison of the performance of various this compound derivatives in Organic Field-Effect Transistors (OFETs), supported by experimental data, to aid researchers in the selection and design of high-performance materials.

Quantitative Performance Data

The performance of OFETs is primarily evaluated by three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the reported performance metrics for several this compound-based materials.

Derivative NameOFET TypeMobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]Measurement Conditions
Thiophene-fused dibenzo[a,g]this compound (Th-DBC)p-channelμh = 0.0610³-38In air
Imide-fused this compound copolymer (PICBT) with OTS treatmentAmbipolarμh = 0.025, μe = 7.45 x 10-5Not ReportedNot ReportedNot Specified
Imide-fused this compound copolymer (PICBT) without OTS treatmentAmbipolarμh = 4.62 x 10-3, μe = 1.54 x 10-4Not ReportedNot ReportedNot Specified
Imide-fused this compound derivativeAmbipolarμh < 0.01, μe = 0.02Not ReportedNot ReportedIn vacuum
Imide-fused this compound derivativep-channelμh = 0.05Not ReportedNot ReportedIn air

Experimental Protocols

Detailed experimental procedures are crucial for the reproduction and validation of research findings. Below are the methodologies cited for the fabrication and characterization of OFETs based on the this compound derivatives listed above.

Fabrication of Thiophene-fused dibenzo[a,g]this compound (Th-DBC) OFETs

1. Substrate Cleaning:

  • The substrates were sequentially cleaned in an ultrasonic bath with acetone, detergent, deionized water (twice), and isopropanol (B130326) for 10 minutes each.

  • After cleaning, the substrates were dried in a vacuum oven at 80°C for 1 hour.

2. Dielectric Layer and Surface Modification:

  • A solution of polystyrene (PS) in toluene (B28343) (6 mg/mL) was spin-coated onto the substrates to form a 20 nm thick dielectric layer.

3. Active Layer Deposition:

  • A suspension of the Th-DBC micro-ribbons in hexane (B92381) was spin-coated onto the prepared substrates.

  • The devices were then annealed at 60°C in a vacuum oven overnight to improve the film morphology and device performance.

Fabrication of Imide-fused this compound Copolymer (PICBT) OFETs

Detailed experimental protocols for the fabrication of PICBT-based OFETs, including the specific spin-coating parameters and annealing conditions, were not fully detailed in the reviewed literature. However, the studies mentioned the use of octyltrimethoxysilane (OTS) as a substrate treatment to improve device performance.[1]

Device Architecture: The OFETs for all derivatives were fabricated in a bottom-gate, top-contact architecture.

Characterization: The electrical characteristics of the OFETs were measured under ambient conditions or in a vacuum using a semiconductor parameter analyzer. The charge carrier mobility was calculated from the saturation region of the transfer characteristics.

Experimental and Logical Workflow

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to the evaluation of their performance in OFETs.

OFET_Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication OFET Device Fabrication cluster_characterization Device Performance Evaluation start This compound Starting Material synthesis Functionalization/Polymerization start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification substrate Substrate Cleaning & Preparation purification->substrate dielectric Dielectric Layer Deposition substrate->dielectric surface_mod Surface Modification (e.g., OTS) dielectric->surface_mod active_layer Active Layer Deposition (Spin-coating/Evaporation) surface_mod->active_layer annealing Thermal Annealing active_layer->annealing electrodes Source/Drain Electrode Deposition annealing->electrodes measurement Electrical Measurement (Transfer & Output Curves) electrodes->measurement analysis Parameter Extraction (Mobility, On/Off Ratio, Vth) measurement->analysis end Performance Comparison analysis->end

Caption: General workflow for the development and testing of this compound-based OFETs.

Discussion and Future Outlook

The presented data highlights the potential of this compound derivatives as active materials in OFETs, with performance metrics influenced by molecular structure and processing conditions. The thiophene-fused dibenzo[a,g]this compound demonstrates promising p-channel characteristics with a respectable hole mobility and on/off ratio. The imide-fused this compound derivatives exhibit ambipolar behavior, a desirable trait for complementary logic circuits, although further optimization is needed to enhance their performance and achieve a better balance between hole and electron mobilities.

The significant impact of substrate treatment with OTS on the performance of the PICBT copolymer underscores the critical role of the semiconductor-dielectric interface in charge transport. Future research should focus on a more comprehensive characterization of these devices, including the systematic reporting of on/off ratios and threshold voltages, to enable a more thorough comparison.

Furthermore, the exploration of a wider range of functional groups and molecular architectures for this compound derivatives is expected to yield materials with improved performance. Detailed investigations into the relationship between the three-dimensional packing of these buckybowls in the solid state and their charge transport properties will be instrumental in guiding the rational design of next-generation organic semiconductors. The development of standardized and fully detailed experimental protocols will also be crucial for ensuring the reproducibility and reliability of the reported results.

References

Corannulene's DNA-Binding Effects in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a central theme in oncological research. Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon, and its derivatives have recently emerged as a promising class of compounds that exhibit potent anti-cancer activity. This guide provides a comparative analysis of the DNA-binding effects of this compound derivatives in cancer cells, with a particular focus on the galactose-conjugated this compound, Cor-gal. We will compare its performance with established DNA-targeting chemotherapeutics, cisplatin (B142131) and doxorubicin (B1662922), supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Binding Modes

This compound derivatives represent a new frontier in DNA-interacting anti-cancer agents. Unlike traditional flat intercalators, the unique buckybowl structure of this compound allows for a distinct "multiphasic" DNA binding mechanism. Molecular modeling suggests that the this compound core can intercalate between DNA base pairs, forming stable π-stacking interactions. This is complemented by an initial fast electrostatic interaction, contributing to its potent DNA-damaging effects. This multipronged approach to DNA binding is believed to be a key contributor to its superior anti-cancer profile and enhanced safety.[1]

In contrast, doxorubicin , a well-established anthracycline antibiotic, functions primarily as a DNA intercalator. Its planar anthraquinone (B42736) ring inserts between base pairs, obstructing the action of topoisomerase II and leading to DNA double-strand breaks. Cisplatin , a platinum-based drug, operates through a different mechanism, forming covalent adducts with DNA, primarily at the N7 position of purine (B94841) bases. These adducts create kinks in the DNA structure, interfering with replication and transcription and ultimately triggering apoptosis.

Comparative Efficacy: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of Cor-gal, a galactose-conjugated this compound derivative, have been evaluated against various human cancer cell lines and compared with doxorubicin. The galactose moiety is strategically employed to target the glucose transporter 1 (GLUT1), which is often overexpressed in cancer cells due to the Warburg effect, thereby enhancing selective tumor uptake.[1]

CompoundCell LineCancer TypeIC50 (µM)
Cor-gal A549Lung CarcinomaData not explicitly provided in cited abstracts
H460Lung CarcinomaData not explicitly provided in cited abstracts
Doxorubicin A549Lung Carcinoma~0.92 - 16.89
HCT116Colon Carcinoma~8.065
MCF7Breast Cancer~1.24 - 21.045
PC3Prostate Cancer~5.195
Cisplatin A549Lung CarcinomaVaries significantly based on specific cell line and study
HCT116Colon CarcinomaVaries significantly based on specific cell line and study
MCF7Breast CancerVaries significantly based on specific cell line and study

Note: IC50 values for doxorubicin and cisplatin are compiled from various sources and can vary depending on the specific experimental conditions. The IC50 for Cor-gal, while demonstrated to be potent, requires more extensive public data for a direct quantitative comparison across a wide range of cell lines.

In Vivo Efficacy and Safety Profile

Preclinical studies in xenograft mouse models have demonstrated the superior in vivo anti-cancer efficacy and safety profile of Cor-gal compared to doxorubicin. In A549 tumor models, Cor-gal effectively suppressed tumor growth with an outstanding safety profile.[1] Furthermore, when combined with an immune checkpoint inhibitor, atezolizumab, Cor-gal resulted in the near-complete eradication of H460 lung carcinoma in xenograft mice.[1] This suggests a synergistic effect and highlights the potential of this compound derivatives in combination therapies.

Experimental Protocols for Validation

The validation of DNA-binding effects and the subsequent cellular consequences are crucial for the development of any new anti-cancer agent. Below are detailed methodologies for key experiments.

Fluorescence Spectroscopy for DNA Binding

This technique is used to determine the binding affinity (dissociation constant, Kd) of a ligand to DNA. It relies on the change in the fluorescence properties of either the DNA (if labeled with a fluorophore) or the ligand upon binding.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl with NaCl). Determine the concentration of ctDNA spectrophotometrically.

    • Prepare a stock solution of the this compound derivative in the same buffer.

  • Titration:

    • Place a fixed concentration of the this compound derivative in a quartz cuvette.

    • Incrementally add small aliquots of the ctDNA solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of the solution after each addition of ctDNA at a fixed excitation wavelength.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • Fit the data to a suitable binding model (e.g., the Scatchard equation) to determine the binding constant (K) and the number of binding sites.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding, which can provide insights into the binding mode (intercalation vs. groove binding).

Protocol:

  • Sample Preparation:

    • Prepare solutions of ctDNA and the this compound derivative in a low-salt buffer.

  • CD Spectra Acquisition:

    • Record the CD spectrum of the free ctDNA in the far-UV region (typically 200-320 nm).

    • Titrate the ctDNA solution with increasing concentrations of the this compound derivative.

    • Record the CD spectrum after each addition and equilibration.

  • Data Analysis:

    • Observe changes in the characteristic CD bands of B-form DNA (positive band around 275 nm and a negative band around 245 nm).

    • Intercalation typically leads to an increase in the intensity of these bands and a red-shift of the zero-crossing point. Groove binding usually causes smaller perturbations.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Protocol:

  • Cell Preparation:

    • Treat cancer cells with the this compound derivative for a specified time.

    • Harvest the cells and resuspend them in a low-melting-point agarose.

  • Slide Preparation:

    • Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis:

    • Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.

  • Electrophoresis:

    • Place the slides in an electrophoresis tank containing an alkaline or neutral buffer.

    • Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis:

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect apoptosis by identifying DNA fragmentation.

Protocol:

  • Cell Fixation and Permeabilization:

    • Fix cells treated with the this compound derivative with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the labeling enzyme to enter the nucleus.

  • Labeling:

    • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Detection:

    • Wash the cells to remove unincorporated nucleotides.

    • Analyze the cells by fluorescence microscopy or flow cytometry to quantify the number of apoptotic cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Harvest and Fixation:

    • Treat cells with the this compound derivative for various time points.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the membranes and preserve the DNA.

  • Staining:

    • Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase (to prevent staining of RNA).

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.

  • Data Analysis:

    • Generate a histogram of fluorescence intensity versus cell count.

    • The histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and a broader distribution for cells in the S phase (between 2n and 4n DNA content).

    • Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific checkpoint.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_invitro In Vitro DNA Binding Validation cluster_cellular Cellular Effects Validation Fluorescence_Spectroscopy Fluorescence Spectroscopy (Binding Affinity, Kd) Circular_Dichroism Circular Dichroism (Conformational Changes) Cell_Culture Cancer Cell Lines (e.g., A549, H460) Treatment Treatment with This compound Derivative Cell_Culture->Treatment Comet_Assay Comet Assay (DNA Damage) Treatment->Comet_Assay TUNEL_Assay TUNEL Assay (Apoptosis) Treatment->TUNEL_Assay Cell_Cycle_Analysis Flow Cytometry (Cell Cycle Arrest) Treatment->Cell_Cycle_Analysis Corannulene_Derivative This compound Derivative Corannulene_Derivative->Fluorescence_Spectroscopy Corannulene_Derivative->Circular_Dichroism signaling_pathway This compound This compound Derivative DNA Nuclear DNA This compound->DNA Enters Nucleus DNA_Binding DNA Intercalation & Electrostatic Interaction This compound->DNA_Binding DNA->DNA_Binding DNA_Damage DNA Damage DNA_Binding->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis comparison_logic cluster_this compound This compound Derivative (Cor-gal) cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin Cor_Mechanism Multiphasic Binding: Intercalation + Electrostatic Cor_Efficacy Potent Cytotoxicity (GLUT1 Targeting) Cor_Safety Superior In Vivo Safety vs. Doxorubicin Cis_Mechanism Covalent Adducts (DNA Kinking) Cis_Efficacy Broad Spectrum Cytotoxicity Cis_Safety Nephrotoxicity, Neurotoxicity Dox_Mechanism Intercalation & Topoisomerase II Inhibition Dox_Efficacy Broad Spectrum Cytotoxicity Dox_Safety Cardiotoxicity DNA_Target DNA as a Therapeutic Target DNA_Target->Cor_Mechanism DNA_Target->Cis_Mechanism DNA_Target->Dox_Mechanism

References

A Comparative Analysis of Nitrogen-Doped versus Pristine Corannulene: Unveiling the Impact of Heteroatom Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the altered electronic, optical, and structural properties of corannulene upon nitrogen doping. This report details the significant enhancements in key characteristics, supported by experimental data and detailed methodologies, offering insights into the potential of nitrogen-doped this compound in advanced materials and pharmaceutical applications.

The strategic introduction of nitrogen atoms into the buckybowl structure of this compound (C₂₀H₁₀) has emerged as a powerful tool for tuning its intrinsic properties. This guide provides a comparative overview of nitrogen-doped this compound and its pristine counterpart, summarizing key quantitative data, outlining experimental protocols, and visualizing fundamental concepts to facilitate a deeper understanding of this promising class of materials.

Nitrogen doping, particularly the incorporation of cationic nitrogen, has been shown to significantly reduce the optical energy gap and enhance the electron-accepting behavior of this compound derivatives.[1] This modification leads to notable changes in the molecule's photophysical properties, including enhanced fluorescence quantum yields. Conversely, theoretical studies suggest that the insertion of nitrogen atoms into the this compound framework can lead to a decrease in its aromaticity.

Quantitative Comparison of Physicochemical Properties

The introduction of nitrogen atoms into the this compound scaffold induces significant changes in its electronic and optical properties. The following table summarizes key comparative data between pristine this compound and a representative nitrogen-doped derivative, an extended quinolizinium-fused this compound.

PropertyPristine this compoundExtended Quinolizinium-Fused this compound (N-doped)
Fluorescence Quantum Yield (Φf) 1%[1]9–13%[1]
Optical Energy Gap Higher (qualitative)Lower (qualitative)[1]
Electron Affinity Lower (qualitative)Higher (qualitative)[1]
Bowl Depth Not specified1.28–1.50 Å[1]

Experimental Protocols

The characterization of pristine and nitrogen-doped this compound involves a suite of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of Extended Quinolizinium-Fused this compound Derivatives

A rationally designed synthetic strategy is employed, which includes a double Skraup–Doebner–Von Miller pyridine (B92270) synthesis and a rhodium-catalyzed C–H activation/annulation (CHAA) reaction as key steps.[1]

UV-Vis and Fluorescence Spectroscopy

UV-vis absorption and fluorescence emission spectra are recorded to investigate the optical properties. The optical energy gap can be estimated from the onset of the absorption spectrum. Fluorescence quantum yields are determined relative to a standard reference.[1]

Electrochemical Measurements in the format "Sentence. [cite:INDEX]"

Cyclic voltammetry (CV) is utilized to probe the electrochemical behavior and determine the frontier orbital energy levels (HOMO and LUMO). These measurements reveal the electron-accepting and donating capabilities of the molecules.[1]

Single-Crystal X-ray Diffraction

The precise molecular structure, including bowl depth and intermolecular packing in the solid state, is determined by single-crystal X-ray analysis.[1]

Theoretical Calculations

Density Functional Theory (DFT) calculations are performed to complement experimental findings, providing insights into the electronic structure, frontier molecular orbital energies, and aromaticity (e.g., Nucleus-Independent Chemical Shift - NICS).

Visualizing the Impact of Nitrogen Doping

The following diagrams illustrate the synthesis pathway for a nitrogen-doped this compound derivative and a comparative view of the electronic properties of pristine versus nitrogen-doped this compound.

Synthesis_Workflow Starting Materials Starting Materials Double Skraup–Doebner–Von Miller Pyridine Synthesis Double Skraup–Doebner–Von Miller Pyridine Synthesis Starting Materials->Double Skraup–Doebner–Von Miller Pyridine Synthesis Step 1 Intermediate Intermediate Double Skraup–Doebner–Von Miller Pyridine Synthesis->Intermediate Rhodium-Catalyzed C–H Activation/Annulation Rhodium-Catalyzed C–H Activation/Annulation Intermediate->Rhodium-Catalyzed C–H Activation/Annulation Step 2 N-doped this compound N-doped this compound Rhodium-Catalyzed C–H Activation/Annulation->N-doped this compound

Caption: Synthetic pathway for extended quinolizinium-fused this compound.

Electronic_Properties_Comparison cluster_pristine Pristine this compound cluster_ndoped N-doped this compound P_HOMO HOMO P_LUMO LUMO P_HOMO->P_LUMO Larger Band Gap Energy_P Energy N_HOMO HOMO N_LUMO LUMO N_HOMO->N_LUMO Smaller Band Gap Energy_N Energy

Caption: Comparative energy level diagram of pristine vs. N-doped this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Corannulene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Corannulene, a polycyclic aromatic hydrocarbon, to maintain a safe laboratory environment and comply with regulatory standards.

This compound, with the chemical formula C₂₀H₁₀, requires careful management due to its chemical properties.[1] Adherence to the following disposal protocols will minimize risks and ensure responsible waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood.[2] Appropriate Personal Protective Equipment (PPE) is mandatory to avoid contact with skin and eyes.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationSource
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-impermeable gloves that have been inspected prior to use.[2]
Protective Clothing Fire/flame resistant and impervious clothing.[2]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.

  • Containerization:

    • Place this compound waste into a suitable, clearly labeled, and closed container.[2]

    • Ensure the container is not contaminated on the outside.

  • Waste Collection:

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Engage a Licensed Waste Disposal Company:

    • Disposal must be conducted in accordance with local, regional, and national regulations.[3]

    • Entrust the disposal to a licensed waste disposal company that can manage chemical waste.[3]

  • Approved Disposal Methods:

    • Controlled Incineration: The material can be disposed of by controlled incineration with flue gas scrubbing.[2]

    • Chemical Destruction Plant: Removal to a licensed chemical destruction plant is another approved method.[2]

    • Prohibited Disposal: Do not discharge this compound or its containers into sewer systems, water, foodstuffs, feed, or seed.[2]

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate personnel to a safe area and ensure adequate ventilation of the spill area.[2]

  • Eliminate Ignition Sources: Remove all sources of ignition as a precautionary measure.[2]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[2]

  • Cleanup:

    • Use spark-proof tools and explosion-proof equipment.[2]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[2]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

First Aid Measures

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

CorannuleneDisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Management A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Place Waste in a Labeled, Sealed Container B->C H Evacuate Area & Ensure Ventilation B->H If Spill Occurs D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Waste Disposal Company D->E F Transport to a Chemical Destruction Plant E->F Option 1 G Controlled Incineration with Flue Gas Scrubbing E->G Option 2 I Contain Spill & Prevent Entry into Drains H->I J Collect with Spark-Proof Tools into a Sealed Container for Disposal I->J J->E

This compound Disposal and Spill Management Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Corannulene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Corannulene. Adherence to these guidelines is critical for ensuring personal safety and proper management of this polycyclic aromatic hydrocarbon.

This compound, a bowl-shaped molecule, requires careful handling due to its chemical properties. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others indicate potential hazards such as being harmful if swallowed, causing skin and eye irritation, and causing respiratory irritation.[1][2] Therefore, a cautious approach to handling is warranted.

Essential Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe laboratory environment, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant glovesEN 374 or equivalentPrevents skin contact. Gloves must be inspected before use and disposed of properly.
Eye Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approvedProtects eyes from dust, aerosols, and splashes.[3]
Respiratory Protection Full-face respiratorNIOSH (US) or EN 149 (EU) approvedRequired if exposure limits are exceeded or if irritation is experienced.[3] Use in well-ventilated areas.
Body Protection Fire/flame resistant and impervious lab coat or clothing-Protects against splashes and contamination of personal clothing.[3]
Footwear Closed-toe shoes-Protects feet from spills.

Operational Protocol for Handling this compound

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following step-by-step procedure outlines the key stages of the handling process.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Remove all sources of ignition as a precautionary measure.[3]

  • Use non-sparking tools to prevent electrostatic discharge.[3]

2. Handling the Compound:

  • Wear the complete set of prescribed PPE before handling the substance.

  • Avoid the formation of dust and aerosols.[3]

  • Avoid contact with skin and eyes.[3]

  • Weigh and transfer the solid compound carefully to prevent dispersal.

3. In Case of Exposure:

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

4. Spill Management:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent further leakage or spillage if it is safe to do so.[3]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

  • Avoid allowing the chemical to enter drains.[3]

5. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Keep the chemical in suitable and closed containers for disposal.[3]

  • Adhered or collected material should be promptly disposed of.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_env Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_env handle_weigh Weigh and Transfer this compound prep_env->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill emergency_exposure Exposure Response handle_exp->emergency_exposure cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decon->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.